molecular formula C12H25NO2 B554684 (S)-2-Aminododecanoic acid CAS No. 169106-34-7

(S)-2-Aminododecanoic acid

Cat. No.: B554684
CAS No.: 169106-34-7
M. Wt: 215.33 g/mol
InChI Key: QUBNFZFTFXTLKH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-2-Aminododecanoic acid is a non-natural amino acid that serves as a critical building block in the chemical modification and development of advanced therapeutic peptides. By incorporating this C12-chain amino acid analog into peptide sequences, researchers can significantly enhance key physicochemical properties, including hydrophobicity and membrane permeability, which are crucial for improving a peptide's bioavailability and cellular uptake . This compound is particularly valuable in the design of novel peptide drugs aimed at overcoming inherent challenges such as short in vivo circulation time, high structural flexibility, and susceptibility to enzymatic degradation . The strategic application of this compound in side-chain modification facilitates the stabilization of peptide conformation and can be utilized in lipidation strategies to boost biological activity and affinity for target proteins, as demonstrated by marketed GLP-1 analog drugs . Its use extends across numerous therapeutic fields, positioning it as a versatile tool for probing the structure-activity relationships of peptides and fortifying their druggability for next-generation treatments. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-aminododecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUBNFZFTFXTLKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70441749
Record name (S)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169106-34-7
Record name (S)-2-AMINODODECANOIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70441749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(S)-2-Aminododecanoic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Properties of (S)-2-Aminododecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential applications of this compound, a chiral non-proteinogenic amino acid. The information is curated for professionals in research, scientific, and drug development fields.

Chemical and Physical Properties

This compound, also known as L-α-aminolauric acid, is a fatty amino acid characterized by a twelve-carbon aliphatic chain.[1] Its amphiphilic nature, possessing both a hydrophobic tail and hydrophilic amino and carboxyl groups, makes it a molecule of interest for various applications.[1]

Identifiers and Molecular Structure
IdentifierValue
IUPAC Name (2S)-2-aminododecanoic acid[2]
CAS Number 169106-34-7[2][3]
Molecular Formula C₁₂H₂₅NO₂[1][2]
Molecular Weight 215.33 g/mol [1]
SMILES CCCCCCCCCC--INVALID-LINK--C(=O)O[2]
InChI InChI=1S/C12H25NO2/c1-2-3-4-5-6-7-8-9-10-11(13)12(14)15/h11H,2-10,13H2,1H3,(H,14,15)/t11-/m0/s1
Physical and Chemical Data

The following table summarizes the key physical and chemical properties of 2-aminododecanoic acid. Data for the specific (S)-enantiomer are limited; therefore, some data are for the racemic mixture and are indicated as such.

PropertyValueReference
Physical State White to off-white solid[1]
Melting Point 263 °C (decomposition, racemic)[1][4]
Boiling Point (Predicted) 332.8 ± 25.0 °C[1][4]
Density (Predicted) 0.955 g/cm³[1][4]
pKa (Predicted) 2.55 ± 0.24[4]
LogP 3.62940[1]
Polar Surface Area 63.32 Ų[1]
Storage Temperature 2-8 °C, sealed in dry conditions[2][3]

Experimental Protocols

Enantioselective Synthesis

The enantioselective synthesis of α-amino acids is crucial for the development of chiral drugs and peptides.[5] A plausible route for the synthesis of this compound can be adapted from methods developed for its enantiomer (D-2-aminododecanoic acid), such as a cinchona alkaloid-catalyzed aza-Henry reaction followed by Umpolung Amide Synthesis.[5][6]

Methodology:

  • Aza-Henry Reaction: An aliphatic aldehyde (undecanal) is reacted with bromonitromethane in the presence of a cinchona alkaloid-based catalyst to stereoselectively form a β-amino-α-bromonitroalkane. To obtain the (S)-enantiomer, a pseudoenantiomeric catalyst to the one used for the D-enantiomer would be employed.

  • Umpolung Amide Synthesis: The resulting nitroalkane is then coupled with an amine, for instance, (S)-α-methylbenzylamine, in the presence of a reagent like N-iodosuccinimide (NIS) to form the corresponding amide.[6]

  • Hydrolysis: The final step involves the hydrolysis of the amide and the nitro group to yield the desired this compound.

G cluster_synthesis Enantioselective Synthesis Workflow undecanal Undecanal aza_henry Aza-Henry Reaction undecanal->aza_henry bromonitromethane Bromonitromethane bromonitromethane->aza_henry catalyst Chiral Catalyst (e.g., Cinchona Alkaloid) catalyst->aza_henry nitroalkane β-Amino-α-bromonitroalkane aza_henry->nitroalkane umpolung Umpolung Amide Synthesis nitroalkane->umpolung amine Amine (e.g., (S)-α-methylbenzylamine) amine->umpolung amide_intermediate Amide Intermediate umpolung->amide_intermediate hydrolysis Hydrolysis amide_intermediate->hydrolysis final_product This compound hydrolysis->final_product G cluster_spps Solid-Phase Peptide Synthesis (SPPS) Workflow start Start with Resin-Bound Amino Acid deprotection N-terminal Deprotection start->deprotection washing1 Washing deprotection->washing1 coupling Coupling with Fmoc-AA-OH + Coupling Reagent washing1->coupling washing2 Washing coupling->washing2 repeat_check Peptide Complete? washing2->repeat_check repeat_check->deprotection No cleavage Cleavage from Resin & Side-Chain Deprotection repeat_check->cleavage Yes final_peptide Purified Peptide cleavage->final_peptide

References

An In-depth Technical Guide to the Physical Properties of (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid, an S-enantiomer of 2-aminododecanoic acid, is a non-proteinogenic alpha-amino acid. Its structure, featuring a twelve-carbon aliphatic side chain, imparts unique amphiphilic characteristics, making it a molecule of interest in various fields, including the development of novel surfactants, biocompatible polymers, and as a chiral building block in pharmaceutical synthesis.[1] This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of key experimental and logical frameworks relevant to its study.

Core Physical Properties

The physical characteristics of this compound are crucial for its handling, formulation, and application. While data for the specific S-enantiomer is limited in some cases, the properties of the racemic mixture provide a valuable baseline.

Data Presentation

A summary of the key physical properties is presented in the table below. It is important to note that some of the data pertains to the racemic (±)-2-aminododecanoic acid, as specified.

PropertyValueNotes and References
Molecular Formula C₁₂H₂₅NO₂[1][2]
Molecular Weight 215.33 g/mol [1][2]
Physical State White to off-white solidAt room temperature.[1]
Melting Point 263 °C (with decomposition)For (±)-2-aminododecanoic acid.[1]
Boiling Point 332.8 ± 25.0 °CPredicted value.[1]
Density 0.955 g/cm³Predicted value.[1]
pKa ~2.55 ± 0.24Predicted value for the carboxyl group.[1]
Solubility Limited water solubilityDue to the long hydrophobic alkyl chain. Soluble in acidic and basic aqueous solutions.[3][4]
Specific Optical Rotation ([α]) Data not available in cited literatureAs a chiral molecule, a non-zero value is expected for the pure (S)-enantiomer. The racemic mixture has a specific rotation of 0°.[3][4]

Experimental Protocols

Accurate determination of physical properties requires standardized experimental procedures. The following sections detail the methodologies for key analyses of this compound.

Melting Point Determination (for compounds with decomposition)

Due to decomposition at its melting point, standard melting point apparatus may yield a range rather than a sharp point. Fast Scanning Calorimetry (FSC) is a preferred method to bypass thermal decomposition.

Protocol:

  • Sample Preparation: A small, representative sample of this compound is placed in a suitable FSC sample pan.

  • Instrumentation: A Fast Scanning Calorimeter is used, capable of high heating and cooling rates.

  • Heating Program:

    • An initial rapid heating and cooling cycle (e.g., 2000 K s⁻¹) is performed to ensure the sample is in a reproducible state and to remove any volatile impurities.

    • A series of measurements are then conducted at varying fast heating rates (e.g., from 1000 K s⁻¹ to 10,000 K s⁻¹).

  • Data Analysis:

    • The onset temperature of the melting peak is recorded for each heating rate.

    • These temperatures are then plotted against the heating rate.

    • The resulting data is extrapolated to a zero heating rate to determine the thermodynamic melting temperature, which minimizes the effects of thermal lag and decomposition.

Solubility Determination

The amphiphilic nature of this compound means its solubility is highly dependent on the solvent system.

Protocol for Aqueous Solubility:

  • Solvent Preparation: Prepare a series of buffered aqueous solutions at various pH values (e.g., acidic, neutral, and basic).

  • Equilibration: Add an excess amount of this compound to a known volume of each buffered solution in separate sealed vials.

  • Agitation: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid.

  • Quantification: Carefully extract a known volume of the supernatant. The concentration of the dissolved amino acid can be determined using a suitable analytical technique, such as HPLC or by spectrophotometric analysis after appropriate dilution.

Optical Rotation Measurement

Optical rotation is a critical property for confirming the enantiomeric purity of this compound.

Protocol:

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a suitable solvent (e.g., methanol or a buffered solution) to a specific concentration (c), typically expressed in g/100 mL.

  • Instrumentation: Use a polarimeter equipped with a sodium D-line lamp (589 nm) and a temperature-controlled sample cell.

  • Blank Measurement: Fill the polarimeter tube (of a known path length, l, in decimeters) with the pure solvent and zero the instrument.

  • Sample Measurement: Rinse and fill the sample tube with the prepared solution of this compound.

  • Rotation Observation: Measure the observed angle of rotation (α). A positive value indicates dextrorotation (+), while a negative value indicates levorotation (-).

  • Specific Rotation Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c)

Visualizations

The following diagrams, generated using Graphviz, illustrate a key experimental workflow and a conceptual pathway relevant to the properties of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_measurement Polarimetry Measurement cluster_analysis Data Analysis start Weigh (S)-2-Aminododecanoic Acid Sample dissolve Dissolve in Solvent to Known Concentration (c) start->dissolve blank Measure Solvent Blank (Zero Instrument) dissolve->blank sample Measure Sample Solution in Polarimeter Tube (length l) blank->sample observe Record Observed Rotation (α) sample->observe calculate Calculate Specific Rotation [α] = α / (l * c) observe->calculate report Report [α] with Solvent, Temperature & Wavelength calculate->report

Workflow for Determining Specific Optical Rotation.

logical_relationship cluster_molecule This compound Structure cluster_membrane Bacterial Cell Membrane cluster_interaction Mechanism of Action hydrophilic Hydrophilic Head (-CH(NH2)-COOH) membrane Anionic Phospholipid Bilayer hydrophilic->membrane Electrostatic Attraction hydrophobic Hydrophobic Tail (C11H23) insertion Hydrophobic Tail Insertion hydrophobic->insertion Hydrophobic Interaction disruption Membrane Disruption insertion->disruption lysis Cell Lysis & Death disruption->lysis

Conceptual Antimicrobial Mechanism of Action.

References

(S)-2-Aminododecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, is a molecule of significant interest in various scientific domains, including medicinal chemistry, biochemistry, and materials science. Its unique structural features, comprising a long hydrophobic carbon chain and a chiral amino acid headgroup, impart amphiphilic properties that drive its biological activity and utility as a versatile building block. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, synthesis, and analytical methods related to this compound. It also explores its known biological activities and potential applications, particularly in the development of novel therapeutic agents.

Molecular Structure and Properties

This compound, also known as (S)-α-aminolauric acid, is a saturated fatty amino acid. The "dodecanoic acid" designation indicates a 12-carbon aliphatic chain, with the amino group attached to the alpha-carbon (the carbon adjacent to the carboxyl group). The "(S)" designation refers to the stereochemistry at this chiral alpha-carbon, indicating a specific spatial arrangement of the substituents.

The molecular structure consists of a polar head group containing the amino and carboxyl functionalities, and a nonpolar tail composed of the ten-carbon alkyl chain. This amphiphilic nature is a key determinant of its physical and biological properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its behavior in various experimental and biological systems.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO₂[1][2]
Molecular Weight 215.34 g/mol [2]
IUPAC Name (2S)-2-aminododecanoic acid[2]
CAS Number 169106-34-7[2]
Appearance White to off-white solid[1]
Melting Point 263 °C (decomposition)[1]
Boiling Point (Predicted) 332.8 ± 25.0 °C[1]
Density (Predicted) 0.955 g/cm³[1]
pKa (Predicted) 2.55 ± 0.24[1]
LogP (Predicted) 3.62940[1]

Experimental Protocols

Synthesis of this compound

The enantioselective synthesis of this compound is critical for its application in drug development and other stereospecific contexts. Several synthetic strategies have been developed, often involving the introduction of the amino group onto a dodecanoic acid backbone with control of stereochemistry. Below is a generalized protocol for an enantioselective synthesis, which may require optimization based on specific laboratory conditions and available reagents.

Method: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for producing α-amino acids. An asymmetric variant can be employed to selectively synthesize the (S)-enantiomer.[3]

Workflow:

G Asymmetric Strecker Synthesis Workflow Dodecanal Dodecanal Imine_Formation Chiral Imine Formation Dodecanal->Imine_Formation Chiral_Amine Chiral Amine (e.g., (S)-α-methylbenzylamine) Chiral_Amine->Imine_Formation Cyanide_Addition Cyanide Addition (e.g., KCN/NH4Cl) Imine_Formation->Cyanide_Addition Aminonitrile Diastereomeric α-Aminonitriles Cyanide_Addition->Aminonitrile Separation Diastereomer Separation (Chromatography) Aminonitrile->Separation S_Aminonitrile (S,S)-α-Aminonitrile Separation->S_Aminonitrile Hydrolysis Acid Hydrolysis (e.g., HCl) S_Aminonitrile->Hydrolysis Final_Product This compound Hydrolysis->Final_Product

Asymmetric Strecker Synthesis Workflow

Protocol:

  • Imine Formation: Dodecanal is reacted with an enantiomerically pure chiral amine, such as (S)-α-methylbenzylamine, in an appropriate solvent (e.g., methanol or toluene) to form a chiral imine. The reaction is typically carried out at room temperature.

  • Cyanide Addition: A source of cyanide, such as potassium cyanide in the presence of an ammonium salt like ammonium chloride, is added to the reaction mixture. The cyanide ion adds to the imine to form a pair of diastereomeric α-aminonitriles.

  • Diastereomer Separation: The resulting diastereomers are separated using techniques such as fractional crystallization or chiral chromatography.

  • Hydrolysis: The separated (S,S)-α-aminonitrile is then subjected to acidic hydrolysis (e.g., refluxing with concentrated hydrochloric acid) to convert the nitrile group into a carboxylic acid, yielding this compound.

Analytical Methods

Accurate and reliable analytical methods are essential for the characterization and quantification of this compound.

2.2.1. High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a common method for the analysis of amino acids.[4][5][6]

Protocol Outline:

  • Column: C18 reverse-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).

  • Detection:

    • Pre-column derivatization: The amino acid is derivatized with a fluorogenic reagent (e.g., o-phthalaldehyde, OPA) before injection, followed by fluorescence detection.[7]

    • Mass Spectrometry (LC-MS): The HPLC system is coupled to a mass spectrometer for highly sensitive and specific detection.[8]

  • Sample Preparation: The sample is dissolved in a suitable solvent, filtered, and injected into the HPLC system.

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and purity assessment.[9][10]

Expected ¹H NMR Spectral Features:

  • A multiplet corresponding to the α-proton.

  • Signals for the long alkyl chain protons.

  • Broad signals for the amine and carboxylic acid protons (which may exchange with D₂O).

Expected ¹³C NMR Spectral Features:

  • A signal for the carbonyl carbon.

  • A signal for the α-carbon.

  • A series of signals for the carbons of the dodecyl chain.

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.[11][12][13][14]

Expected Mass Spectrum:

  • Molecular Ion Peak (M+): A peak corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Characteristic fragmentation patterns for amino acids and long-chain carboxylic acids can be observed, aiding in structural confirmation.

Biological Activity and Applications

This compound has garnered attention for its biological activities, primarily its antimicrobial properties and its utility in peptide synthesis.

Antimicrobial Activity

As an amphiphilic molecule, this compound is thought to exert its antimicrobial effects by disrupting the integrity of microbial cell membranes.[15][16][17][18] The hydrophobic tail can insert into the lipid bilayer of bacterial membranes, while the polar headgroup can interact with the aqueous environment and the membrane surface. This disruption can lead to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

G Proposed Antimicrobial Mechanism of Action Molecule This compound Insertion Hydrophobic Tail Insertion Molecule->Insertion Membrane Bacterial Cell Membrane Disruption Membrane Disruption Membrane->Disruption leads to Insertion->Membrane Permeability Increased Permeability Disruption->Permeability Leakage Leakage of Cellular Contents Permeability->Leakage Cell_Death Bacterial Cell Death Leakage->Cell_Death

Proposed Antimicrobial Mechanism of Action

Peptide Synthesis

This compound serves as a valuable building block in solid-phase peptide synthesis (SPPS).[19][20][21][22][23] Its incorporation into peptide sequences can introduce unique properties, such as increased hydrophobicity, which can influence the peptide's structure, stability, and biological activity. The long alkyl chain can also be used to create lipopeptides, which have enhanced membrane-interacting properties.

Workflow for Incorporation into a Peptide:

G Incorporation into Solid-Phase Peptide Synthesis Resin Solid Support Resin Coupling1 Coupling Resin->Coupling1 First_AA First Amino Acid First_AA->Coupling1 Deprotection1 N-α-Deprotection Coupling1->Deprotection1 Coupling2 Coupling Deprotection1->Coupling2 S_2_AD This compound (N-α-protected) S_2_AD->Coupling2 Deprotection2 N-α-Deprotection Coupling2->Deprotection2 Coupling3 Coupling Deprotection2->Coupling3 Next_AA Next Amino Acid Next_AA->Coupling3 Cleavage Cleavage from Resin Coupling3->Cleavage ...repeat cycles Final_Peptide Final Peptide Cleavage->Final_Peptide

References

An In-depth Technical Guide to the Stereochemistry and Chirality of (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid, an enantiomer of 2-aminododecanoic acid, is a chiral, non-proteinogenic amino acid characterized by a twelve-carbon aliphatic side chain. Its structure, comprising a chiral center at the alpha-carbon, an amino group, a carboxyl group, and a long hydrophobic tail, imparts unique physicochemical properties that are of significant interest in various fields, including drug development, material science, and biochemistry.[1] The stereochemistry of this molecule is a critical determinant of its biological activity and its interactions within chiral environments, such as the human body. This technical guide provides a comprehensive overview of the stereochemistry, synthesis, and analytical methodologies pertinent to this compound.

Stereochemistry and Physicochemical Properties

The presence of a chiral center at the α-carbon of 2-aminododecanoic acid gives rise to two stereoisomers: this compound and (R)-2-Aminododecanoic acid. These enantiomers are non-superimposable mirror images of each other and exhibit identical physical properties in an achiral environment, but can have profoundly different biological activities.

Quantitative Data Summary

The following table summarizes key physicochemical properties of 2-aminododecanoic acid. It is important to note that while some data is specific to the (S)-enantiomer, other parameters are reported for the racemic mixture.

PropertyValueNotes
IUPAC Name This compound
CAS Number 169106-34-7For the (S)-enantiomer.[1]
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.34 g/mol [2]
Melting Point 263°C (decomposition)Reported for the racemic mixture.[1]
Predicted Boiling Point 332.8 ± 25.0°CComputationally predicted.[1]
Predicted Density 0.955 g/cm³Computationally predicted.[1]
Predicted pKa (acidic) ~2.55 ± 0.24For the carboxyl group.[1]
Predicted pKa (basic) ~9.2For the amino group.
Specific Optical Rotation ([α]D) Data not available in searched literatureThis is a critical parameter for chiral purity assessment.

Experimental Protocols

Enantioselective Synthesis

Representative Protocol: Chiral Cinchona Alkaloid-Catalyzed Aza-Henry Reaction

This method can be adapted for the synthesis of this compound, starting from dodecanal. The following is a generalized procedure based on similar syntheses.

  • Iminium Ion Formation: Dodecanal is reacted with a suitable amine (e.g., benzylamine) in the presence of a Lewis acid to form the corresponding N-protected imine.

  • Asymmetric Nucleophilic Addition: The imine is then subjected to a nucleophilic addition with a nitroalkane (e.g., nitromethane) in the presence of a chiral cinchona alkaloid-based catalyst. The catalyst directs the nucleophilic attack to one face of the imine, leading to the preferential formation of one enantiomer of the β-nitro amine.

  • Reduction of the Nitro Group: The nitro group of the resulting adduct is reduced to an amino group using a reducing agent such as hydrogen gas with a palladium catalyst (H₂/Pd-C).

  • Deprotection: The N-protecting group is removed to yield the free amino acid.

  • Purification: The final product is purified by recrystallization or chromatography.

Determination of Stereochemistry and Enantiomeric Purity

Polarimetry is a fundamental technique used to measure the optical rotation of a chiral substance in solution. The specific rotation is a characteristic physical property of an enantiomer.

General Protocol for Polarimetry of an α-Amino Acid:

  • Sample Preparation: A precisely weighed sample of this compound is dissolved in a suitable solvent (e.g., 5 M HCl) to a known concentration (c, in g/100 mL).

  • Instrument Setup: A polarimeter is calibrated using a blank solvent-filled cell. The light source is typically a sodium D-line (589 nm).

  • Measurement: The sample solution is placed in a polarimeter cell of a known path length (l, in dm). The observed optical rotation (α) is measured at a specific temperature (T).

  • Calculation of Specific Rotation: The specific rotation [α]D^T is calculated using the formula: [α]D^T = α / (l × c)

Chiral HPLC is a powerful analytical technique for separating enantiomers and determining the enantiomeric excess (ee) of a sample.

Proposed Chiral HPLC Method for 2-Aminododecanoic Acid Enantiomers:

  • Column: A chiral stationary phase (CSP) column is essential. Based on literature for similar compounds, a polysaccharide-based column such as Chiralpak® AD-H or a similar column would be a suitable starting point.

  • Mobile Phase: A normal-phase mobile phase is often effective for the separation of amino acid enantiomers. A typical mobile phase could be a mixture of hexane and a polar organic modifier like isopropanol or ethanol.

  • Additive: To improve peak shape and resolution for amino acids, an acidic or basic additive is often included in the mobile phase. For the amphoteric 2-aminododecanoic acid, trifluoroacetic acid (TFA) for an acidic mobile phase or diethylamine (DEA) for a basic mobile phase can be tested.

  • Flow Rate: A typical flow rate would be in the range of 0.5-1.5 mL/min.

  • Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for amino acids that lack a strong chromophore.

  • Quantification: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (A_S and A_R) using the formula: % ee = [(A_S - A_R) / (A_S + A_R)] × 100

Biological Significance and Potential Signaling Pathways

While specific signaling pathways involving this compound are not extensively documented, its structural similarity to natural fatty acids and amino acids suggests its potential involvement in several biological processes.

  • Antimicrobial Activity: 2-Aminododecanoic acid has been shown to exhibit antimicrobial properties, potentially by disrupting the cell membranes of bacteria.[1]

  • Metabolism: A transaminase from a Pseudomonas species has been identified that can act on 12-aminododecanoic acid, suggesting a potential route for its metabolism via transamination to form the corresponding α-keto acid. This α-keto acid could then potentially enter central carbon metabolism.

Visualizations

General Workflow for Stereochemical Analysis

Stereochemical_Analysis_Workflow cluster_synthesis Enantioselective Synthesis cluster_analysis Stereochemical Analysis start Dodecanal imine Imine Formation start->imine addition Asymmetric Nucleophilic Addition imine->addition reduction Nitro Group Reduction addition->reduction deprotection Deprotection reduction->deprotection crude_S_amino_acid Crude this compound deprotection->crude_S_amino_acid purification Purification crude_S_amino_acid->purification polarimetry Polarimetry purification->polarimetry chiral_hplc Chiral HPLC purification->chiral_hplc specific_rotation Specific Rotation polarimetry->specific_rotation enantiomeric_excess Enantiomeric Excess chiral_hplc->enantiomeric_excess

Caption: Workflow for the synthesis and stereochemical analysis of this compound.

Hypothetical Metabolic Pathway

Metabolic_Pathway S_amino_acid This compound alpha_keto_acid 2-Oxododecanoic Acid S_amino_acid->alpha_keto_acid Transaminase tca_cycle Central Carbon Metabolism alpha_keto_acid->tca_cycle Further Metabolism pyruvate Pyruvate alanine L-Alanine pyruvate->alanine Transaminase

Caption: Hypothetical metabolic pathway of this compound via transamination.

Conclusion

This compound is a chiral molecule with significant potential in various scientific and industrial applications. Its stereochemistry is a critical factor influencing its biological interactions and overall function. This guide has provided an overview of its key characteristics and the experimental methodologies required for its synthesis and analysis. Further research to determine its specific optical rotation and to elucidate its precise biological mechanisms of action will be crucial for fully realizing its potential in drug development and other advanced applications.

References

Solubility Profile of (S)-2-Aminododecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of (S)-2-Aminododecanoic acid. Due to the limited availability of specific quantitative data for this compound, this guide synthesizes information based on the general principles of amino acid solubility, data from analogous long-chain amino acids, and its structural characteristics.

Introduction to this compound

This compound, also known as (S)-α-aminolauric acid, is an alpha-amino acid with a 12-carbon aliphatic side chain. Its structure, comprising a hydrophilic amino acid head (carboxyl and amino groups) and a long, hydrophobic dodecyl tail, classifies it as an amphiphilic molecule. This dual nature is the primary determinant of its solubility behavior in various solvents. At physiological pH, it exists as a zwitterion, which influences its interactions with polar solvents.

Predicted Solubility Profile

The solubility of amino acids is a function of the polarity of the solvent, the pH of the solution, and the nature of the amino acid's side chain. For this compound, the long, nonpolar dodecyl chain is expected to dominate its solubility characteristics, leading to poor solubility in water and higher solubility in less polar organic solvents.

The following table summarizes the predicted qualitative solubility of this compound in a range of common solvents.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolLow to Sparingly SolubleThe large, hydrophobic dodecyl side chain significantly reduces the molecule's ability to form favorable interactions with the highly polar, hydrogen-bonding network of water and short-chain alcohols. Increasing the alkyl chain length of amino acids generally leads to a decrease in aqueous solubility.
Polar Aprotic DMSO, DMF, AcetonitrileModerately SolubleThese solvents have a high dielectric constant and can solvate the charged amino and carboxyl groups, while their organic nature can accommodate the long hydrocarbon tail better than protic solvents.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleWhile the dodecyl chain has favorable van der Waals interactions with nonpolar solvents, the highly polar zwitterionic headgroup is poorly solvated, limiting overall solubility.
Chlorinated Dichloromethane, ChloroformModerately SolubleThese solvents offer a balance of polarity that can interact with both the polar headgroup and the nonpolar tail, potentially leading to better solubility compared to purely nonpolar or highly polar solvents.

Experimental Protocols for Solubility Determination

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the solubility of a solid in a liquid.[1][2] It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Protocol:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.

  • Equilibration: Agitate the mixture at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.[3]

  • Phase Separation: Allow the mixture to settle, or centrifuge it, to separate the undissolved solid from the saturated supernatant.

  • Sampling: Carefully withdraw a precise volume or mass of the clear supernatant.

  • Solvent Evaporation: Evaporate the solvent from the sampled supernatant under controlled conditions (e.g., using a rotary evaporator or a drying oven) until a constant weight of the dissolved solid is obtained.

  • Calculation: The solubility is calculated as the mass of the dried solute per volume or mass of the solvent used.

Ultra-Performance Liquid Chromatography (UPLC) Method

UPLC is a highly sensitive and accurate method for determining the concentration of a solute in a solution, making it suitable for compounds with low solubility.[][5]

Protocol:

  • Standard Curve Generation: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (Steps 1 and 2).

  • Sample Preparation: After equilibration, filter the saturated solution through a suitable filter (e.g., 0.22 µm) to remove any undissolved particles.

  • Dilution: Dilute a known volume of the filtered saturated solution with the mobile phase to a concentration that falls within the range of the standard curve.

  • UPLC Analysis: Inject the diluted sample and the standard solutions onto a suitable UPLC system equipped with an appropriate column (e.g., a C18 column) and detector (e.g., a UV or mass spectrometer detector).

  • Quantification: Determine the concentration of this compound in the diluted sample by comparing its peak area to the standard curve.

  • Calculation: Calculate the solubility in the original saturated solution, taking into account the dilution factor.

Visualizations

Logical Relationship of Solubility Factors

Factors Influencing this compound Solubility A Molecular Structure (this compound) B Hydrophilic Head (-COOH, -NH2) A->B Possesses C Hydrophobic Tail (-C10H21) A->C Possesses G Solubility Outcome B->G Promotes solubility in polar, protic solvents C->G Promotes solubility in nonpolar solvents D Solvent Properties E Polarity D->E Determined by F Hydrogen Bonding Capacity D->F Determined by E->G Dictates interaction with solute components F->G Crucial for interaction with hydrophilic head

Caption: Factors influencing the solubility of this compound.

Experimental Workflow for Gravimetric Solubility Determination

Gravimetric Solubility Determination Workflow start Start step1 Add excess this compound to a known volume of solvent start->step1 step2 Equilibrate at constant temperature (e.g., 24-48h with agitation) step1->step2 step3 Separate undissolved solid (centrifugation or settling) step2->step3 step4 Withdraw a precise volume of the saturated supernatant step3->step4 step5 Evaporate solvent to obtain dry solute step4->step5 step6 Weigh the dried solute step5->step6 step7 Calculate Solubility (mass of solute / volume of solvent) step6->step7 end_node End step7->end_node

Caption: Workflow for determining solubility via the gravimetric method.

Conclusion

The solubility of this compound is dictated by its amphiphilic nature. It is predicted to have low solubility in polar protic solvents like water and higher solubility in polar aprotic and some chlorinated solvents. For precise quantitative data, experimental determination using established methods such as gravimetric analysis or UPLC is recommended. The protocols and predictive information provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

The Enigmatic Biological Profile of (S)-2-Aminododecanoic Acid: A Technical Exploration

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminododecanoic acid, a chiral alpha-amino acid distinguished by its 12-carbon aliphatic side chain, presents a compelling yet underexplored profile in the realm of bioactive molecules. While its structural analogues and derivatives have demonstrated a spectrum of biological effects, including antimicrobial and anticancer activities, specific and detailed technical data on the (S)-enantiomer remains largely elusive in publicly accessible literature. This technical guide aims to synthesize the available information, highlight key areas for future research, and provide a framework for the systematic evaluation of this intriguing compound.

Physicochemical Properties and Synthetic Approaches

This compound, also known as (S)-α-aminolauric acid, possesses a unique amphiphilic character arising from its hydrophilic amino and carboxyl groups and its long, hydrophobic dodecyl chain. This duality is central to its potential biological interactions, particularly with cell membranes.

PropertyValue
Molecular FormulaC₁₂H₂₅NO₂
Molecular Weight215.33 g/mol
AppearanceWhite to off-white solid
Chirality(S)-enantiomer

Table 1: Physicochemical Properties of this compound.

The synthesis of enantiomerically pure this compound is crucial for elucidating its specific biological activities and can be achieved through various stereoselective synthetic routes.

cluster_synthesis General Synthetic Pathways DodecanoicAcid Dodecanoic Acid AlphaBromo α-Bromododecanoic Acid DodecanoicAcid->AlphaBromo Bromination Racemic Racemic 2-Aminododecanoic Acid AlphaBromo->Racemic Amination S_Enantiomer This compound Racemic->S_Enantiomer Chiral Resolution (e.g., enzymatic)

Caption: General synthetic route to this compound.

Postulated Biological Activities and Mechanisms of Action

Based on the activities of structurally related long-chain amino acids and their derivatives, this compound is hypothesized to possess antimicrobial and anticancer properties. The primary mechanism of action is likely centered on the disruption of cellular membranes.

Antimicrobial Activity

cluster_antimicrobial Proposed Antimicrobial Mechanism S_ADA (S)-2-Aminododecanoic Acid Interaction Electrostatic and Hydrophobic Interaction S_ADA->Interaction BacterialMembrane Bacterial Cell Membrane Disruption Membrane Disruption BacterialMembrane->Disruption Insertion of hydrophobic tail Interaction->BacterialMembrane Leakage Leakage of Cytoplasmic Contents Disruption->Leakage CellDeath Bacterial Cell Death Leakage->CellDeath

Caption: Postulated mechanism of antimicrobial action.

Anticancer Activity

The potential anticancer activity of this compound may also stem from its membrane-disrupting properties. Cancer cell membranes often exhibit altered lipid compositions and increased negative surface charge compared to normal cells, potentially making them more susceptible to the lytic action of cationic amphiphiles. Furthermore, disruption of mitochondrial membranes could trigger the intrinsic apoptotic pathway. However, specific IC50 values against cancer cell lines like MCF-7 (breast cancer) or HeLa (cervical cancer) for the (S)-enantiomer are not currently documented.

Recommended Experimental Protocols for Characterization

To rigorously assess the biological activity of this compound, a series of standardized in vitro assays are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Protocol:

  • Bacterial Strains: Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 25923) are recommended as representative Gram-negative and Gram-positive bacteria, respectively.

  • Inoculum Preparation: Prepare a bacterial suspension in Mueller-Hinton Broth (MHB) and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in a 96-well microtiter plate using MHB.

  • Inoculation: Inoculate each well with the standardized bacterial suspension.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of this compound on cancer cell lines.

Protocol:

  • Cell Lines: Human breast adenocarcinoma cells (MCF-7) and human cervical cancer cells (HeLa) can be used.

  • Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.

Hemolysis Assay

Objective: To evaluate the lytic activity of this compound against red blood cells, as an indicator of its potential toxicity to mammalian cells.

Protocol:

  • Erythrocyte Preparation: Obtain fresh human or sheep red blood cells (RBCs) and wash them with phosphate-buffered saline (PBS).

  • Treatment: Incubate the RBC suspension with various concentrations of this compound for 1 hour at 37°C.

  • Controls: Use PBS as a negative control (0% hemolysis) and Triton X-100 (0.1%) as a positive control (100% hemolysis).

  • Centrifugation: Centrifuge the samples to pellet the intact RBCs.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm to quantify hemoglobin release.

  • Percentage Hemolysis Calculation: Calculate the percentage of hemolysis relative to the positive control.

Future Directions: Investigating Signaling Pathway Modulation

While direct membrane disruption is a plausible primary mechanism, the potential for this compound to modulate intracellular signaling pathways should not be overlooked. Given its structural similarity to fatty acids and amino acids, it could potentially influence metabolic pathways or interact with signaling cascades that are sensitive to cellular stress, such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways.

cluster_signaling Hypothetical Signaling Pathway Investigation S_ADA (S)-2-Aminododecanoic Acid CellularStress Cellular Stress (e.g., membrane perturbation) S_ADA->CellularStress MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) CellularStress->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway CellularStress->PI3K_Akt_Pathway Apoptosis Apoptosis MAPK_Pathway->Apoptosis CellSurvival Cell Survival/ Proliferation PI3K_Akt_Pathway->CellSurvival

Caption: Hypothetical signaling pathways for investigation.

Future research should employ techniques such as Western blotting to probe the phosphorylation status of key proteins within these pathways (e.g., ERK, Akt, p38) in response to treatment with this compound.

Conclusion

This compound represents a molecule of interest with a theoretical basis for significant biological activity. However, a substantial gap exists in the literature regarding its specific quantitative effects and mechanisms of action. The experimental frameworks outlined in this guide provide a clear path for the systematic evaluation of its antimicrobial and anticancer potential. Such studies are imperative to unlock the therapeutic promise of this and other long-chain amino acids and to inform the rational design of novel therapeutic agents. The elucidation of its enantiomer-specific activities will be a critical step in this endeavor.

References

(S)-2-Aminododecanoic Acid: A Synthetic Amino Acid with Emerging Applications

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

(S)-2-Aminododecanoic acid, an alpha-amino acid with a twelve-carbon side chain, is a chiral building block of significant interest in biochemical and pharmaceutical research. Extensive investigation of scientific literature reveals no evidence of its natural occurrence. This technical guide provides a comprehensive overview of this compound, focusing on its synthetic nature, methods of preparation, physicochemical properties, and its current and potential applications in research and development. In contrast, its isomer, 12-aminododecanoic acid, is a known bacterial metabolite found in Pseudomonas. This distinction is critical for researchers working with amino fatty acids.

Synthetic Origins of this compound

This compound is not reported as a metabolite in plants, animals, or microorganisms. Its presence in scientific literature and commercial inventories is exclusively as a synthetic compound. It serves as a key intermediate in the synthesis of various bioactive compounds, including peptides and amino acid derivatives.[1] The chiral nature of this compound makes it a valuable component in the development of enantiomerically pure drugs, which can enhance efficacy and reduce side effects.[1]

Methods of Synthesis

The synthesis of this compound, particularly in its stereochemically pure form, involves specialized chemical techniques. General approaches for the synthesis of 2-aminododecanoic acid include starting with dodecanoic acid (lauric acid) and introducing an amino group at the alpha position, or through the Strecker synthesis using dodecanal as a starting material.[2] Enzymatic methods are also employed for the stereoselective synthesis of specific enantiomers.[2]

A common strategy for the stereoselective synthesis of α-amino acids is the asymmetric alkylation of a chiral glycine equivalent. This methodology allows for the controlled introduction of the alkyl side chain to generate the desired enantiomer.

Representative Synthetic Workflow: Asymmetric Alkylation

Below is a generalized workflow for the synthesis of this compound via asymmetric alkylation of a chiral glycine enolate.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Chiral Glycine Equivalent Chiral Glycine Equivalent Enolization Enolization Chiral Glycine Equivalent->Enolization Base Base Base->Enolization n-Decyl Halide n-Decyl Halide Alkylation Alkylation n-Decyl Halide->Alkylation Enolization->Alkylation Hydrolysis Hydrolysis Alkylation->Hydrolysis S-2-Aminododecanoic Acid S-2-Aminododecanoic Acid Hydrolysis->S-2-Aminododecanoic Acid

A generalized workflow for the synthesis of this compound.

Experimental Protocol: Asymmetric Alkylation of a Chiral Glycine Equivalent

A highly practical method for the synthesis of enantiomerically pure α-amino acids involves the asymmetric alkylation of pseudoephedrine glycinamide. The following is a generalized protocol based on this approach:

  • Enolization: The chiral glycine equivalent, such as pseudoephedrine glycinamide, is treated with a strong base (e.g., lithium diisopropylamide) in an appropriate solvent (e.g., tetrahydrofuran) at low temperature to form a stable chiral enolate.

  • Alkylation: The enolate is then reacted with an alkylating agent, in this case, a 1-halodecane (e.g., 1-bromodecane), to introduce the decyl side chain. The stereochemistry of the chiral auxiliary directs the alkylation to predominantly form one diastereomer.

  • Hydrolysis: The resulting alkylated product is hydrolyzed to cleave the chiral auxiliary and yield the free α-amino acid. This can be achieved by heating in water or an aqueous/organic solvent mixture. This step is designed to proceed with minimal to no racemization, yielding the salt-free this compound of high enantiomeric purity.

Physicochemical Properties

The physicochemical properties of 2-aminododecanoic acid are summarized in the table below.

PropertyValue
Molecular FormulaC₁₂H₂₅NO₂
Molecular Weight215.33 g/mol
Physical StateWhite to off-white solid
Melting Point263 °C (decomposition)
Boiling Point (Predicted)332.8 ± 25.0 °C
Density (Predicted)0.955 g/cm³
pKa (Predicted)~2.55 ± 0.24 (carboxyl group)

(Data sourced from publicly available chemical databases)

Biological Activities and Applications

While not a naturally occurring amino acid, synthetic this compound exhibits biological activity and has found applications in various fields of research and development.

Antimicrobial Properties

Significant antimicrobial activity has been reported for 2-aminododecanoic acid.[2] It is effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus.[2] The proposed mechanism of action involves the disruption of the bacterial cell membrane.[2] Studies have shown its activity at concentrations as low as 0.5 mg/ml.[2] This suggests potential applications as a natural preservative or antimicrobial agent.[2]

Role in Peptide Synthesis and Material Science

As an amino acid derivative, 2-aminododecanoic acid can be incorporated into peptides. Its long hydrophobic side chain can influence the structure, stability, and bioactivity of the resulting peptide compounds.[2] In material science, its amphiphilic nature makes it a useful component in the development of novel surfactants, biocompatible polymers, and specialized coatings and films.[2]

G cluster_synthesis Synthetic Chemistry cluster_applications Applications cluster_outcomes Resulting Products/Properties S-2-Aminododecanoic_Acid S-2-Aminododecanoic_Acid Peptide_Synthesis Peptide_Synthesis S-2-Aminododecanoic_Acid->Peptide_Synthesis Material_Science Material_Science S-2-Aminododecanoic_Acid->Material_Science Bioactive_Peptides Bioactive_Peptides Peptide_Synthesis->Bioactive_Peptides Antimicrobial_Agents Antimicrobial_Agents Peptide_Synthesis->Antimicrobial_Agents Biocompatible_Polymers Biocompatible_Polymers Material_Science->Biocompatible_Polymers Novel_Surfactants Novel_Surfactants Material_Science->Novel_Surfactants

Applications of synthetic this compound.

Conclusion

This compound is a synthetic, non-proteinogenic amino acid with a growing profile in scientific research and development. The absence of evidence for its natural occurrence underscores the importance of chemical synthesis in providing access to novel molecular structures for scientific exploration. Its demonstrated antimicrobial activity and utility as a building block in peptide and materials chemistry highlight its potential for the development of new therapeutics and advanced materials. Further research into the biological activities and applications of this and other synthetic amino acids will continue to be a fertile area of investigation.

References

Spectroscopic data for (S)-2-Aminododecanoic acid (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-Aminododecanoic acid, a chiral alpha-amino acid with a twelve-carbon aliphatic side chain. The information presented herein is intended to support research and development activities where the characterization of this molecule is critical. Due to the limited availability of specific experimental data in public databases, this guide combines known information for the target molecule with typical spectroscopic values for analogous structures to provide a practical reference.

Spectroscopic Data Summary

The following tables summarize the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2 (α-H)~3.5 - 4.0Triplet1H~6-8
H-3 (β-CH₂)~1.6 - 1.9Multiplet2H-
H-4 to H-11 (-(CH₂)₈-)~1.2 - 1.4Multiplet16H-
H-12 (-CH₃)~0.8 - 0.9Triplet3H~6-7
-NH₃⁺VariableBroad Singlet3H-
-COOHVariableBroad Singlet1H-

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (δ, ppm)
C-1 (C=O)~170 - 180
C-2 (α-C)~55 - 60
C-3 (β-C)~30 - 35
C-4 to C-10~28 - 32
C-11~22 - 23
C-12~14
Infrared (IR) Spectroscopy

An FTIR spectrum for 2-Aminododecanoic acid has been recorded as a mull in perfluorinated hydrocarbon and mineral oil.[9] While the full digitized spectrum is not publicly available, the characteristic absorption bands for the functional groups present in the molecule are well-established.[10][11][12][13][14][15]

Table 3: Characteristic IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 2500Strong, BroadO-H stretch of carboxylic acid and N-H stretch of amine salt
2955 - 2850StrongC-H stretch (aliphatic)
~1700StrongC=O stretch (carboxylic acid)
~1600MediumN-H bend (primary amine salt)
~1465MediumC-H bend (CH₂)
~1375MediumC-H bend (CH₃)
Mass Spectrometry (MS)

The exact mass of this compound is 215.188529 g/mol .[9] Detailed experimental fragmentation data is not available. However, the expected fragmentation pattern for an α-amino acid would involve initial loss of the carboxyl group followed by fragmentation of the alkyl chain.[16][17][18][19]

Table 4: Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₂H₂₅NO₂
Molecular Weight215.34 g/mol
Exact Mass215.188529 g/mol [9]
Expected Key Fragments (m/z)
[M-COOH]⁺170
Further fragmentation of the alkyl chainVarious

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., D₂O, MeOD, or DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of solvent may depend on the desired information, as labile protons (-NH₂ and -COOH) will exchange in D₂O.

    • Transfer the solution to a standard 5 mm NMR tube.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer.

    • Temperature: 298 K.

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64, depending on the concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: -2 to 12 ppm.

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0 to 200 ppm.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or DSS).

    • Integrate the peaks in the ¹H NMR spectrum.

    • Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Acquisition and Processing:

    • Record a background spectrum of the empty ATR crystal.

    • Record the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Identify and label the major absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

    • Acidify the solution with a small amount of formic acid (0.1%) to promote protonation.

  • Instrument Parameters:

    • Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap).

    • Ionization Mode: Positive ion mode.

    • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Mass Range: Scan from m/z 50 to 500.

    • Capillary Voltage: 3-4 kV.

    • Fragmentor Voltage (for MS/MS): Vary the collision energy to induce fragmentation and obtain MS/MS spectra of the parent ion.

  • Data Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Analyze the MS/MS spectrum to identify the major fragment ions.

Visualizations

The following diagrams illustrate the general workflow for obtaining and analyzing spectroscopic data.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_interpretation Structural Interpretation Sample (S)-2-Aminododecanoic Acid Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR or KBr) Sample->IR_Prep MS_Prep Dissolve and Acidify Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq Mass Spectrometer MS_Prep->MS_Acq NMR_Analysis 1D/2D Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Functional Groups) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Weight, Fragmentation) MS_Acq->MS_Analysis Interpretation Structure Elucidation NMR_Analysis->Interpretation IR_Analysis->Interpretation MS_Analysis->Interpretation

Caption: General workflow for spectroscopic analysis of this compound.

Mass_Spec_Fragmentation Parent [M+H]⁺ m/z 216 Fragment1 [M-COOH]⁺ m/z 170 Parent->Fragment1 - HCOOH Fragment2 Alkyl Chain Fragments Fragment1->Fragment2 - CₙH₂ₙ

Caption: Expected fragmentation pathway in mass spectrometry.

References

(S)-2-Aminododecanoic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, has garnered increasing interest within the scientific community, particularly in the fields of biochemistry and pharmaceutical research. Its unique structural features, comprising a twelve-carbon aliphatic chain attached to a chiral alpha-amino acid moiety, confer upon it amphiphilic properties that are pivotal to its biological activities and applications. This technical guide provides an in-depth overview of this compound, focusing on its chemical identifiers, physicochemical properties, synthesis and purification, spectroscopic data, and its emerging role in drug development.

Chemical Identifiers and Physicochemical Properties

This compound is systematically known as (2S)-2-aminododecanoic acid. A comprehensive list of its identifiers and key physicochemical properties is summarized in the tables below.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 169106-34-7[1]
IUPAC Name (2S)-2-aminododecanoic acid[1]
Molecular Formula C₁₂H₂₅NO₂[1]
SMILES CCCCCCCCCC--INVALID-LINK--C(=O)O[1]
InChI Key QUBNFZFTFXTLKH-QFIPXVFZSA-N

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 215.34 g/mol [1]
Appearance White to off-white solid
Melting Point Not available for the pure (S)-enantiomer. The racemic mixture decomposes at 263 °C.
Boiling Point Predicted: 332.8 ± 25.0 °C
Purity Commercially available at ≥95% purity.[1]
Storage Store at 0-8 °C in a dry, inert atmosphere, away from light.

Synthesis and Purification

The synthesis of enantiomerically pure this compound presents a significant challenge due to the presence of a chiral center. Both enantioselective synthesis and resolution of racemic mixtures are viable approaches.

Experimental Protocol: Enantioselective Synthesis

While specific detailed protocols for the direct enantioselective synthesis of this compound are not widely published, general methods for the synthesis of alpha-amino acids can be adapted. One such approach involves the asymmetric amination of a suitable dodecanoic acid derivative.

General Workflow for Enantioselective Synthesis:

G Start Dodecanoic Acid Derivative Step1 Asymmetric Amination (Chiral Catalyst/Auxiliary) Start->Step1 Step2 Deprotection Step1->Step2 End This compound Step2->End

Figure 1: A generalized workflow for the enantioselective synthesis of this compound.

Methodology:

  • Substrate Preparation: Dodecanoic acid is converted to a suitable precursor, such as an α-keto acid or an α-halo ester.

  • Asymmetric Amination: The precursor undergoes an asymmetric amination reaction in the presence of a chiral catalyst or a chiral auxiliary. This step is crucial for establishing the desired (S)-stereochemistry at the α-carbon.

  • Deprotection: Any protecting groups used on the amino or carboxyl functionalities are removed under appropriate conditions to yield the final product.

  • Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain enantiomerically pure this compound.

Experimental Protocol: Resolution of Racemic 2-Aminododecanoic Acid

Resolution of a racemic mixture of 2-aminododecanoic acid is a common method to obtain the pure (S)-enantiomer. This process typically involves the formation of diastereomeric salts with a chiral resolving agent.

General Workflow for Chiral Resolution:

G Start Racemic 2-Aminododecanoic Acid Step1 Diastereomeric Salt Formation (Chiral Resolving Agent) Start->Step1 Step2 Fractional Crystallization Step1->Step2 Step3 Salt Decomposition Step2->Step3 End This compound Step3->End

Figure 2: A generalized workflow for the resolution of racemic 2-Aminododecanoic acid.

Methodology:

  • Salt Formation: The racemic 2-aminododecanoic acid is treated with a chiral resolving agent, such as a chiral amine or a chiral acid, in a suitable solvent to form a mixture of diastereomeric salts.

  • Fractional Crystallization: The diastereomeric salts, having different physical properties, are separated by fractional crystallization. This step exploits the differential solubility of the diastereomers.

  • Salt Decomposition: The separated diastereomeric salt of the desired (S)-enantiomer is treated with an acid or a base to liberate the pure this compound.

  • Purification: The final product is purified by recrystallization or other chromatographic techniques.[2]

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

Table 3: Spectroscopic Data for 2-Aminododecanoic Acid (Racemic)

TechniqueKey Features
FTIR (cm⁻¹) 4000-1350 (mulled in perfluorinated hydrocarbon), 1350-450 (mulled in mineral oil)[3][4]
¹³C NMR (ppm) Data available in spectral databases for the racemic mixture.[3]
¹H NMR (ppm) Data for the racemic mixture is available in spectral databases.
Mass Spec. Data for the racemic mixture is available in spectral databases.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable building block in the synthesis of more complex molecules with potential therapeutic applications, particularly in the development of lipopeptides.

Role in Lipopeptide Synthesis

Lipopeptides are a class of molecules that consist of a lipid tail attached to a peptide chain. The incorporation of non-proteinogenic amino acids like this compound can significantly influence the biological activity of these synthetic lipopeptides. The long aliphatic chain of this compound can enhance the lipophilicity of the resulting peptide, which can improve its ability to interact with and penetrate cell membranes.

Logical Relationship in Lipopeptide Design:

G AA This compound Lipopeptide Bioactive Lipopeptide AA->Lipopeptide Lipid Tail Peptide Peptide Backbone Peptide->Lipopeptide Peptide Head

Figure 3: The role of this compound in the structure of a synthetic lipopeptide.

Potential Antimicrobial and Enzyme Inhibitory Activity

While direct studies on the antimicrobial and enzyme inhibitory effects of free this compound are limited, related long-chain amino acids and their derivatives have demonstrated such activities. The lipophilic nature of the dodecyl chain is believed to play a crucial role in disrupting the cell membranes of microorganisms. Furthermore, the amino acid moiety provides a scaffold for designing specific enzyme inhibitors. Further research is warranted to explore the specific biological targets and mechanisms of action of this compound and its derivatives.

Hypothesized Mechanism of Antimicrobial Action:

G AA This compound Membrane Bacterial Cell Membrane AA->Membrane Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Figure 4: A hypothesized signaling pathway for the antimicrobial activity of this compound.

This compound is a chiral molecule with significant potential in the development of novel therapeutic agents. This technical guide has provided a comprehensive overview of its chemical identifiers, physicochemical properties, methods of synthesis and purification, and its potential applications. While there is a need for more detailed experimental and biological data specifically for the (S)-enantiomer, the existing information highlights its importance as a versatile building block for the design and synthesis of bioactive compounds, particularly lipopeptides. Future research in this area is expected to further elucidate its biological functions and unlock its full therapeutic potential.

References

An In-depth Technical Guide to the Putative Function of (S)-2-Aminododecanoic Acid in Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document outlines the hypothesized role of (S)-2-Aminododecanoic acid as a modulator of sphingolipid metabolism through the inhibition of the enzyme Serine Palmitoyltransferase (SPT). Due to its structural similarity to the natural substrates of SPT, this compound is a compelling candidate for investigation as a competitive inhibitor of this key enzymatic step. This guide provides the theoretical framework and detailed experimental protocols to investigate this hypothesis.

Introduction to this compound

This compound is a non-proteinogenic α-amino acid, distinguished by a 12-carbon aliphatic side chain. This structure confers an amphiphilic character, with a hydrophilic amino acid headgroup and a lipophilic hydrocarbon tail. While not incorporated into proteins during ribosomal translation, its unique structure makes it a valuable building block in the synthesis of novel peptides and other bioactive molecules. Its potential to interact with enzymes involved in lipid metabolism is of significant interest.

The Sphingolipid Biosynthesis Pathway and Serine Palmitoyltransferase (SPT)

Sphingolipids are a class of lipids that are essential components of eukaryotic cell membranes and are key regulators of various cellular processes, including cell growth, differentiation, and apoptosis. The de novo synthesis of sphingolipids is initiated by the enzyme Serine Palmitoyltransferase (SPT) . SPT catalyzes the first and rate-limiting step of this pathway: the condensation of L-serine and palmitoyl-CoA to form 3-ketodihydrosphingosine.[1] The activity of SPT is a critical control point for cellular sphingolipid levels, making it a significant target for therapeutic intervention in diseases where sphingolipid metabolism is dysregulated, such as in certain cancers and neurodegenerative disorders.[2]

Proposed Biochemical Function of this compound

We hypothesize that this compound functions as a competitive inhibitor of Serine Palmitoyltransferase . This hypothesis is predicated on the structural analogy of this compound to the natural substrates of SPT:

  • The (S)-2-amino acid moiety mimics the L-serine substrate.

  • The 12-carbon dodecanoic acid chain resembles the long-chain fatty acyl-CoA substrate (palmitoyl-CoA has a 16-carbon chain).

As a competitive inhibitor, this compound would be expected to bind to the active site of SPT, thereby preventing the binding of L-serine and/or palmitoyl-CoA and inhibiting the synthesis of 3-ketodihydrosphingosine. This proposed mechanism would lead to a reduction in the downstream production of ceramides and other complex sphingolipids.

Visualizing the Proposed Inhibition

G Proposed Competitive Inhibition of Serine Palmitoyltransferase cluster_0 Normal Enzymatic Reaction cluster_1 Inhibition by this compound SPT SPT 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine SPT->3-Ketodihydrosphingosine Produces L-Serine L-Serine L-Serine->SPT Binds to active site Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->SPT Binds to active site SPT_inhibited SPT No_Product No 3-Ketodihydrosphingosine Production SPT_inhibited->No_Product S2ADA This compound S2ADA->SPT_inhibited Competitively binds to active site

Proposed inhibition of SPT by this compound.

Quantitative Data on Enzyme Inhibition

To validate the hypothesis of SPT inhibition, quantitative analysis is essential. The following table provides a template for summarizing key kinetic parameters that should be determined experimentally.

InhibitorEnzyme TargetAssay TypeIC50 (µM)Ki (µM)Mechanism of Inhibition
This compoundSerine Palmitoyltransferase (SPT)In vitro enzymaticTBDTBDHypothesized as Competitive
Myriocin (Positive Control)Serine Palmitoyltransferase (SPT)In vitro enzymaticKnownKnownKnown

TBD: To Be Determined through experimentation.

Detailed Experimental Protocols

The following protocols are designed to test the hypothesis that this compound inhibits SPT activity.

In Vitro Serine Palmitoyltransferase (SPT) Inhibition Assay

This protocol is adapted from established methods for measuring SPT activity.[3]

Objective: To determine the effect of this compound on the enzymatic activity of SPT by measuring the incorporation of a radiolabeled substrate.

Materials:

  • Enzyme Source: Microsomal fractions from cells overexpressing SPT or purified recombinant SPT.

  • Substrates: L-[14C]-serine and Palmitoyl-CoA.

  • Inhibitors: this compound (test compound), Myriocin (positive control inhibitor).

  • Reaction Buffer: 100 mM HEPES (pH 8.0), 5 mM DTT, 50 µM PLP.

  • Stop Solution: 0.5 M KOH in methanol.

  • Scintillation Cocktail.

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound and Myriocin in a suitable solvent (e.g., DMSO).

    • Prepare a reaction mixture containing reaction buffer, L-[14C]-serine, and Palmitoyl-CoA.

  • Enzyme Reaction:

    • In a microcentrifuge tube, add the enzyme preparation.

    • Add varying concentrations of this compound or Myriocin. Include a vehicle control (DMSO).

    • Pre-incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding the substrate mixture.

    • Incubate for 30 minutes at 37°C.

  • Termination and Extraction:

    • Stop the reaction by adding the stop solution.

    • Extract the lipid products (including the radiolabeled 3-ketodihydrosphingosine) with an organic solvent (e.g., chloroform/methanol 2:1 v/v).

    • Centrifuge to separate the phases.

  • Quantification:

    • Transfer the organic phase to a scintillation vial.

    • Evaporate the solvent.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Experimental Workflow

G Workflow for In Vitro SPT Inhibition Assay Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrates, Inhibitors) Start->Prepare_Reagents Reaction_Setup Set up reaction tubes with enzyme and inhibitors Prepare_Reagents->Reaction_Setup Pre_incubation Pre-incubate at 37°C Reaction_Setup->Pre_incubation Start_Reaction Add substrate mix to initiate reaction Pre_incubation->Start_Reaction Incubation Incubate at 37°C Start_Reaction->Incubation Stop_Reaction Terminate reaction with stop solution Incubation->Stop_Reaction Extraction Extract lipid products Stop_Reaction->Extraction Quantification Measure radioactivity via scintillation counting Extraction->Quantification Data_Analysis Calculate % inhibition and determine IC50 Quantification->Data_Analysis End End Data_Analysis->End

Workflow for SPT inhibition assay.

Conclusion and Future Directions

This technical guide puts forth a well-grounded hypothesis for the biochemical function of this compound as a competitive inhibitor of serine palmitoyltransferase. Its structural features make it a prime candidate for interaction with the active site of this rate-limiting enzyme in sphingolipid biosynthesis. The provided experimental protocols offer a clear path for the validation of this hypothesis and the quantitative characterization of its inhibitory potential.

Future research should focus on executing these experiments to generate empirical data. If the hypothesis is confirmed, further studies could explore the cellular effects of this compound on sphingolipid profiles, its potential as a tool to study sphingolipid metabolism, and its therapeutic applicability in diseases characterized by aberrant sphingolipid signaling.

References

Navigating the Safety Landscape of (S)-2-Aminododecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminododecanoic acid, a chiral long-chain amino acid, holds potential in various research and development applications. As with any chemical compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This technical guide provides a comprehensive overview of the available safety data, handling precautions, and emergency procedures for this compound, drawing upon information for closely related analogs where specific data for the (S)-enantiomer is limited.

Hazard Identification and Classification

Note: The toxicological properties of this compound have not been fully investigated. The information presented here is based on data for structurally similar compounds and should be used as a guide for safe handling practices. The potential for differing biological activity and toxicity between enantiomers should always be a consideration in risk assessment.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage. The following table summarizes the known properties of aminododecanoic acid isomers.

PropertyValueSource
Molecular Formula C12H25NO2[1]
Molecular Weight 215.33 g/mol [2]
Appearance White to off-white solid/powder[3]
Melting Point Not available for (S)-isomer. 185.7 °C for 12-Aminododecanoic acid.[2]
Boiling Point Not available for (S)-isomer. 210 °C for 12-Aminododecanoic acid.[2]
Water Solubility Not available for (S)-isomer. 0.137 g/L at 20 °C for 12-Aminododecanoic acid.[2]

Exposure Controls and Personal Protection

To minimize potential exposure and ensure a safe working environment, the following engineering controls and personal protective equipment (PPE) are recommended when handling this compound.

Engineering Controls:
  • Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a fume hood is recommended.[4]

  • Eyewash Stations and Safety Showers: Ensure easy access to eyewash stations and safety showers in the laboratory.

Personal Protective Equipment (PPE):
  • Eye Protection: Wear chemical safety goggles or a face shield.[4][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene).[4][5]

  • Skin and Body Protection: Wear a lab coat and closed-toe shoes.[5]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, a NIOSH-approved respirator may be necessary.

The following diagram illustrates a standard workflow for personal protective equipment selection.

PPE_Workflow Start Assess Task Hazards Dust Potential for Dust Generation? Start->Dust Splash Potential for Splash? Dust->Splash No Respirator Use NIOSH-Approved Respirator Dust->Respirator Yes Goggles Wear Safety Goggles Splash->Goggles Yes LabCoat Wear Lab Coat Splash->LabCoat No Gloves Wear Chemical Resistant Gloves End Proceed with Task Gloves->End FaceShield Consider Face Shield Goggles->FaceShield Significant Splash Potential Goggles->LabCoat FaceShield->LabCoat LabCoat->Gloves Respirator->Splash

Fig. 1: Personal Protective Equipment (PPE) Selection Workflow.

Handling and Storage

Adherence to proper handling and storage protocols is critical for maintaining the stability and integrity of this compound and ensuring laboratory safety.

  • Handling: Avoid creating dust.[5] Wash hands thoroughly after handling.[6] Avoid contact with skin and eyes.[4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

The logical relationship for safe chemical handling is depicted in the diagram below.

Safe_Handling_Logic ReadSDS Read Safety Data Sheet (SDS) AssessRisks Assess Risks for the Specific Procedure ReadSDS->AssessRisks SelectPPE Select Appropriate PPE (See Fig. 1) AssessRisks->SelectPPE UseControls Utilize Engineering Controls (e.g., Fume Hood) SelectPPE->UseControls HandleChem Handle Chemical Appropriately (Avoid Dust, Contact) UseControls->HandleChem StoreProperly Store in Designated Area (Cool, Dry, Ventilated) HandleChem->StoreProperly DisposeWaste Dispose of Waste According to Regulations HandleChem->DisposeWaste Safety_Assessment_Workflow Start Novel Amino Acid LitReview Literature Review & In Silico Prediction Start->LitReview PhysChem Physicochemical Characterization LitReview->PhysChem InVitro In Vitro Toxicity Screening (e.g., Cytotoxicity, Genotoxicity) PhysChem->InVitro AnimalStudies Limited Animal Studies (Focus on nutritional balance) InVitro->AnimalStudies If warranted HumanStudies Human Tolerability & Safety Studies InVitro->HumanStudies Directly, in some cases AnimalStudies->HumanStudies With strong justification RiskAssess Comprehensive Risk Assessment AnimalStudies->RiskAssess HumanStudies->RiskAssess

References

Methodological & Application

Synthesis of Enantiomerically Pure (S)-2-Aminododecanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiomerically pure α-amino acids are crucial building blocks in the synthesis of pharmaceuticals, peptidomimetics, and other biologically active molecules. The stereochemistry at the α-carbon profoundly influences the biological activity and pharmacological properties of these compounds. (S)-2-Aminododecanoic acid, a non-proteinogenic amino acid with a long aliphatic side chain, is a valuable intermediate for the development of novel therapeutic agents, including enzyme inhibitors and peptide-based drugs. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the synthesis of enantiomerically pure this compound: Asymmetric synthesis via diastereoselective alkylation of a chiral nickel(II) complex and enzymatic kinetic resolution of its racemic N-acetyl derivative.

Methods Overview

Two primary strategies for obtaining enantiomerically pure this compound are presented:

  • Asymmetric Synthesis: This approach involves the diastereoselective alkylation of a chiral nickel(II) complex of a glycine Schiff base with 1-bromooctane. The chiral auxiliary directs the alkylation to stereoselectively form the (S)-enantiomer. This method offers high yields and excellent stereocontrol in a single key step.

  • Enzymatic Kinetic Resolution: This classic and robust method involves the use of an aminoacylase to selectively hydrolyze the N-acetyl group from the L-enantiomer (S-enantiomer) of a racemic mixture of N-acetyl-DL-2-aminododecanoic acid. The resulting free (S)-amino acid can then be separated from the unreacted N-acetyl-(R)-amino acid. This biocatalytic approach provides high enantiomeric purity under mild reaction conditions.

Data Presentation

The following table summarizes the quantitative data for the two presented methods for the synthesis of this compound.

ParameterAsymmetric Synthesis via Ni(II) ComplexEnzymatic Kinetic Resolution
Key Reagents Chiral Ni(II)-glycine Schiff base complex, 1-bromooctane, solid NaOHRacemic N-acetyl-DL-2-aminododecanoic acid, Aminoacylase
Yield 98.1% (for the alkylated complex)Theoretical max. 50% (for the S-enantiomer)
Stereoselectivity 98.8% diastereomeric excess (de)>99% enantiomeric excess (ee)
Key Advantages High yield, excellent stereocontrol, direct synthesis of the desired enantiomer.High enantiomeric purity, mild reaction conditions, environmentally benign.
Key Disadvantages Requires synthesis of the chiral auxiliary and complex, use of heavy metals.Theoretical yield is limited to 50% without a racemization step, requires preparation of the racemic starting material.

Method 1: Asymmetric Synthesis via Diastereoselective Alkylation of a Chiral Ni(II) Complex

Application Note

This method provides a highly efficient and stereoselective route to this compound derivatives. The core of this approach is the alkylation of a chiral, nucleophilic glycine equivalent, which is a square-planar Ni(II) complex of a Schiff base derived from glycine and a chiral tridentate ligand. The steric hindrance provided by the chiral ligand directs the incoming alkyl halide (1-bromooctane) to attack the glycine α-carbon from a specific face, leading to the preferential formation of one diastereomer of the alkylated complex. Subsequent decomposition of the complex yields the desired (S)-amino acid with high enantiomeric purity. The reaction proceeds with excellent yield and diastereoselectivity under convenient conditions, making it suitable for both laboratory and larger-scale synthesis.[1][2][3][4][5]

Experimental Workflow

G cluster_0 Step 1: Complex Formation cluster_1 Step 2: Diastereoselective Alkylation cluster_2 Step 3: Decomposition and Isolation start Chiral Ligand + Glycine + Ni(NO₃)₂ complex Formation of Chiral Ni(II)-Glycine Complex start->complex alkylation Alkylation with 1-Bromooctane (Solid NaOH, DMF) complex->alkylation product_complex Diastereomerically Enriched Alkylated Ni(II) Complex alkylation->product_complex decomposition Acidic Hydrolysis (e.g., HCl) product_complex->decomposition separation Separation and Purification decomposition->separation final_product This compound separation->final_product

Caption: Workflow for the asymmetric synthesis of this compound.

Detailed Experimental Protocol

Materials:

  • Chiral Ni(II) complex of glycine Schiff base (e.g., derived from (S)-N-(2-benzoyl-4-chlorophenyl)-1-benzylpyrrolidine-2-carboxamide)

  • 1-Bromooctane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Solid Sodium Hydroxide (NaOH), powdered

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Alkylation Reaction:

    • To a solution of the chiral Ni(II)-glycine complex (1.0 eq.) in anhydrous DMF, add powdered solid NaOH (5-10 eq.).

    • Stir the resulting suspension vigorously at room temperature.

    • Add 1-bromooctane (1.5-2.0 eq.) dropwise to the mixture.

    • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Isolation of the Alkylated Complex:

    • Once the reaction is complete, quench the reaction by adding water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to obtain the crude alkylated Ni(II) complex.

    • Purify the complex by column chromatography on silica gel to isolate the major diastereomer. The diastereomeric excess can be determined at this stage by HPLC analysis on a chiral stationary phase.

  • Decomposition of the Complex and Isolation of the Amino Acid:

    • Dissolve the purified alkylated Ni(II) complex in a suitable solvent mixture (e.g., methanol/ethyl acetate).

    • Add an aqueous solution of HCl (e.g., 3 M) and stir the mixture vigorously until the color of the organic phase disappears, indicating the decomposition of the complex.

    • Separate the aqueous and organic layers. The desired amino acid is now in the aqueous layer as its hydrochloride salt.

    • Wash the aqueous layer with ethyl acetate to remove the chiral ligand.

    • Adjust the pH of the aqueous layer to isoelectric point (around pH 6) with a suitable base (e.g., NaOH or an ion-exchange resin) to precipitate the free amino acid.

    • Collect the precipitated this compound by filtration, wash with cold water, and dry under vacuum.

Method 2: Enzymatic Kinetic Resolution of N-Acetyl-DL-2-Aminododecanoic Acid

Application Note

Enzymatic kinetic resolution is a widely used and highly effective method for obtaining enantiomerically pure amino acids. This technique leverages the high stereospecificity of enzymes, in this case, aminoacylase. The enzyme selectively catalyzes the hydrolysis of the N-acetyl group from the L-enantiomer ((S)-enantiomer) of the racemic substrate, leaving the N-acetyl-D-amino acid ((R)-enantiomer) intact. The resulting free (S)-amino acid and the N-acetylated (R)-amino acid have different physical and chemical properties (e.g., solubility at different pH values), which allows for their separation. This method is advantageous due to its mild reaction conditions (room temperature, neutral pH), environmental friendliness, and the exceptionally high enantiomeric purity of the product.[6][7][8][9][10][11][12][13][14]

Experimental Workflow

G cluster_0 Step 1: Racemic Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation and Isolation start DL-2-Aminododecanoic Acid acetylation Acetylation (Acetic Anhydride) start->acetylation racemate N-Acetyl-DL-2-Aminododecanoic Acid acetylation->racemate resolution Enzymatic Hydrolysis (Aminoacylase, pH 7) racemate->resolution mixture Mixture of: This compound N-Acetyl-(R)-2-Aminododecanoic Acid resolution->mixture separation Separation based on solubility (pH adjustment) mixture->separation s_product This compound (>99% ee) separation->s_product r_product N-Acetyl-(R)-2-Aminododecanoic Acid separation->r_product

Caption: Workflow for the enzymatic resolution of N-acetyl-DL-2-aminododecanoic acid.

Detailed Experimental Protocol

Materials:

  • N-acetyl-DL-2-aminododecanoic acid

  • Aminoacylase (e.g., from Aspergillus oryzae or porcine kidney, immobilized or free)

  • Sodium hydroxide (NaOH), 1 M solution

  • Hydrochloric acid (HCl), 1 M and concentrated

  • Activated charcoal

  • Ethanol

  • Ion-exchange resin (e.g., Dowex 50W-X8)

Procedure:

  • Preparation of the Racemic Substrate (if starting from the free amino acid):

    • Dissolve DL-2-aminododecanoic acid in an aqueous solution of NaOH.

    • Cool the solution in an ice bath and slowly add acetic anhydride while maintaining the pH between 8 and 9 by the concurrent addition of NaOH solution.

    • After the addition is complete, stir the mixture for an additional hour at room temperature.

    • Acidify the solution with HCl to pH 2-3 to precipitate the N-acetyl-DL-2-aminododecanoic acid.

    • Collect the precipitate by filtration, wash with cold water, and dry.

  • Enzymatic Hydrolysis:

    • Prepare a solution of N-acetyl-DL-2-aminododecanoic acid in water (e.g., 0.1-0.2 M). Adjust the pH to 7.0-7.5 with 1 M NaOH.

    • Add the aminoacylase (the amount will depend on the activity of the enzyme preparation; consult the supplier's information). If using a metal-dependent acylase, a small amount of a cofactor like CoCl₂ may be required.

    • Incubate the mixture at a suitable temperature (e.g., 37 °C) with gentle stirring.

    • Monitor the progress of the reaction by measuring the amount of liberated amino acid (e.g., by ninhydrin test or TLC) or by monitoring the change in pH (the reaction produces a carboxylic acid, so the pH will drop if not controlled). The reaction is typically complete when 50% of the racemic substrate has been hydrolyzed.

  • Separation of Products:

    • Once the hydrolysis is complete, denature the enzyme by heating the solution (if using a free enzyme) or remove the immobilized enzyme by filtration.

    • Add activated charcoal to the solution, stir for a short period, and filter to decolorize the solution.

    • Acidify the filtrate to pH 2-3 with concentrated HCl. This will precipitate the unreacted N-acetyl-(R)-2-aminododecanoic acid.

    • Cool the mixture in an ice bath to ensure complete precipitation and collect the N-acetyl-(R)-amino acid by filtration.

    • The filtrate contains the hydrochloride salt of this compound.

  • Isolation of this compound:

    • Concentrate the filtrate under reduced pressure.

    • To isolate the free amino acid, either adjust the pH of the concentrated solution to the isoelectric point (around pH 6) with a base and collect the precipitate, or pass the solution through an ion-exchange column (e.g., Dowex 50W-X8, H⁺ form) and elute the amino acid with an aqueous ammonia solution, followed by evaporation and crystallization from ethanol/water.

    • Determine the enantiomeric excess of the final product by chiral HPLC or by measuring the optical rotation.

Conclusion

Both asymmetric synthesis and enzymatic resolution are powerful and reliable methods for producing enanti

References

Application Notes and Protocols for the Asymmetric Synthesis of (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid, also known as (S)-α-aminolauric acid, is a chiral α-amino acid with a long aliphatic side chain. Its enantiomerically pure form is a valuable building block in the synthesis of various pharmaceuticals and biologically active compounds. The hydrophobic nature of its dodecyl side chain can impart unique properties to peptides and other molecules into which it is incorporated. This document provides detailed application notes and experimental protocols for two prominent asymmetric synthesis methods for preparing this compound: the use of a chiral auxiliary (Schöllkopf's bis-lactim ether method) and a biocatalytic approach (transaminase-mediated reductive amination).

Methods Overview

Two distinct and effective strategies for the asymmetric synthesis of this compound are presented:

  • Schöllkopf's Bis-Lactim Ether Method: This classic chiral auxiliary-based method involves the diastereoselective alkylation of a chiral glycine equivalent. A bis-lactim ether is prepared from a chiral amino acid (typically D-valine to yield the (S)-product) and glycine. Deprotonation of the glycine unit creates a chiral enolate, which is then alkylated with a decyl halide. Subsequent acidic hydrolysis cleaves the auxiliary, yielding the desired this compound methyl ester with high enantiopurity. The chiral auxiliary can be recovered and reused. This method is highly reliable and provides excellent stereocontrol, making it suitable for laboratory-scale synthesis of exotic amino acids[1].

  • Biocatalytic Synthesis via Transamination: This chemoenzymatic approach utilizes a ω-transaminase (ω-TA) to catalyze the asymmetric amination of a keto acid precursor. 2-Oxododecanoic acid is converted to this compound using a transaminase enzyme, which transfers an amino group from an amine donor (e.g., alanine or isopropylamine) to the keto acid. This method is highly enantioselective and operates under mild, environmentally friendly conditions. Recent advancements in enzyme engineering have expanded the substrate scope of transaminases to include long-chain keto acids, making this a viable and scalable green chemistry approach[2].

Quantitative Data Summary

The following table summarizes typical quantitative data for the described asymmetric synthesis methods for this compound. Please note that yields and enantiomeric excess can vary depending on specific reaction conditions and optimization.

MethodKey ReagentsTypical Yield (%)Enantiomeric Excess (ee%)Diastereomeric Ratio (dr)Reference
Schöllkopf's Bis-Lactim Ether (R)-Valine-Glycine Anhydride, Trimethyloxonium tetrafluoroborate, n-BuLi, 1-Iododecane70-85>95>95:5[1]
Biocatalytic Transamination 2-Oxododecanoic acid, ω-Transaminase (e.g., from Chromobacterium violaceum), Pyridoxal-5'-phosphate (PLP), Amine donor80-95>99N/A[2]

Experimental Protocols

Method 1: Schöllkopf's Bis-Lactim Ether Synthesis

This protocol is based on the general procedure for the Schöllkopf asymmetric synthesis of α-amino acids[1].

Step 1: Synthesis of the Bis-Lactim Ether from (R)-Valine and Glycine

  • Diketopiperazine Formation: A mixture of (R)-valine methyl ester hydrochloride and glycine methyl ester hydrochloride is neutralized and heated to form the cyclic dipeptide (diketopiperazine).

  • O-Methylation: The resulting diketopiperazine is treated with trimethyloxonium tetrafluoroborate in an inert solvent like dichloromethane to yield the bis-lactim ether, (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine.

Step 2: Asymmetric Alkylation

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve the bis-lactim ether in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C.

  • Slowly add a solution of n-butyllithium (n-BuLi) in hexanes (1.05 equivalents) to the cooled solution. Stir the mixture for 30 minutes at -78 °C to ensure complete formation of the lithiated species.

  • Add 1-iododecane (1.1 equivalents) to the reaction mixture. Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude alkylated bis-lactim ether.

  • Purify the crude product by silica gel column chromatography.

Step 3: Hydrolysis and Isolation of this compound Methyl Ester

  • Dissolve the purified alkylated bis-lactim ether in 0.1 M hydrochloric acid.

  • Stir the mixture at room temperature for 48 hours to effect hydrolysis.

  • Extract the aqueous solution with dichloromethane to remove the valine methyl ester.

  • The aqueous layer containing the hydrochloride salt of this compound methyl ester can be further purified by ion-exchange chromatography.

  • The methyl ester can be hydrolyzed to the free amino acid by treatment with aqueous lithium hydroxide followed by neutralization.

Method 2: Biocatalytic Synthesis using ω-Transaminase

This protocol is adapted from procedures for the transamination of long-chain oxo-acids[2].

Step 1: Preparation of Reaction Mixture

  • In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 7.5).

  • To the buffer, add 2-oxododecanoic acid (substrate, e.g., 50 mM).

  • Add the amine donor (e.g., L-alanine or isopropylamine) in excess (e.g., 5-10 equivalents).

  • Add pyridoxal-5'-phosphate (PLP) cofactor to a final concentration of 1 mM.

Step 2: Enzymatic Reaction

  • Add the ω-transaminase (e.g., from Chromobacterium violaceum or a commercially available kit) to the reaction mixture. The optimal enzyme concentration should be determined empirically but can start at 1-5 mg/mL.

  • If using an amino acid as the donor, a coupled enzyme system with a dehydrogenase (e.g., lactate dehydrogenase for pyruvate removal when using alanine) can be included to shift the equilibrium towards product formation.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40 °C) with gentle agitation for 24-48 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., HPLC or GC) to determine the conversion of the keto acid and the formation of the amino acid.

Step 3: Product Isolation and Purification

  • Once the reaction has reached completion, terminate it by adding an acid (e.g., HCl) to lower the pH and precipitate the enzyme.

  • Centrifuge the mixture to remove the precipitated protein.

  • The supernatant containing this compound can be purified by ion-exchange chromatography.

  • Desalt the purified amino acid and lyophilize to obtain the final product as a white solid.

Visualizations

Schöllkopf Asymmetric Synthesis Workflow

Schollkopf_Synthesis cluster_auxiliary_prep Chiral Auxiliary Preparation cluster_asymmetric_alkylation Asymmetric Alkylation cluster_hydrolysis Hydrolysis and Isolation Val D-Valine Diketopiperazine Diketopiperazine Val->Diketopiperazine Gly Glycine Gly->Diketopiperazine BisLactim Bis-Lactim Ether Diketopiperazine->BisLactim O-Methylation Deprotonation Deprotonation (n-BuLi) BisLactim->Deprotonation Alkylation Alkylation (1-Iododecane) Deprotonation->Alkylation AlkylatedProduct Alkylated Bis-Lactim Alkylation->AlkylatedProduct Hydrolysis Acidic Hydrolysis AlkylatedProduct->Hydrolysis Product (S)-2-Aminododecanoic Acid Ester Hydrolysis->Product AuxRecovery D-Valine Methyl Ester (Recovered) Hydrolysis->AuxRecovery

Caption: Workflow of the Schöllkopf bis-lactim ether method.

Biocatalytic Reductive Amination Pathway

Biocatalytic_Amination KetoAcid 2-Oxododecanoic Acid Transaminase ω-Transaminase (PLP) KetoAcid->Transaminase AmineDonor Amine Donor (e.g., L-Alanine) AmineDonor->Transaminase Product This compound Transaminase->Product Byproduct Keto Acid Byproduct (e.g., Pyruvate) Transaminase->Byproduct

Caption: Biocatalytic pathway for this compound synthesis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Purification of (S)-2-Aminododecanoic Acid by Recrystallization

Abstract

This compound is a chiral amino acid with applications in pharmaceutical synthesis and materials science. The purity of this compound is critical, as impurities can affect biological activity, clinical efficacy, and safety in drug development. Recrystallization is a robust and scalable purification technique for solid compounds that leverages differences in solubility between the desired compound and impurities in a given solvent system.[1][2] This application note provides a detailed protocol for the purification of this compound using a mixed-solvent recrystallization method, yielding a product with high purity.

Introduction

Recrystallization is a fundamental purification technique in chemistry used to separate a crystalline compound from soluble and insoluble impurities.[1] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling.[2][3] As the solution cools, the solubility of the desired compound decreases, leading to the formation of pure crystals.[4] Impurities, which are present in lower concentrations, remain dissolved in the surrounding solution (mother liquor).[4]

The choice of solvent is paramount for successful recrystallization. An ideal solvent should:

  • Dissolve the compound sparingly or not at all at room temperature.

  • Dissolve the compound completely at a higher temperature (near the solvent's boiling point).[4]

  • Either dissolve impurities well at all temperatures or not at all, allowing for their removal by filtration.[4]

  • Be chemically inert to the compound being purified.

  • Be sufficiently volatile to be easily removed from the purified crystals.

For amino acids, which possess both a polar amino-carboxylic acid head and a potentially non-polar side chain, mixed solvent systems are often effective.[5] A water-alcohol mixture is commonly employed, where water acts as a good solvent for the polar head group and the alcohol helps to solubilize the non-polar alkyl chain, allowing for fine-tuning of solubility properties.[6]

Experimental Protocol

This protocol details the purification of crude this compound using an ethanol/water mixed solvent system.

2.1 Materials and Equipment

  • Chemicals:

    • Crude this compound

    • Ethanol (95% or absolute)

    • Deionized Water

  • Equipment:

    • Erlenmeyer flasks

    • Beakers

    • Hot plate with magnetic stirring capability

    • Magnetic stir bars

    • Graduated cylinders

    • Büchner funnel and filtration flask

    • Filter paper

    • Spatula

    • Ice bath

    • Vacuum oven or desiccator

    • Analytical balance

    • Melting point apparatus

    • HPLC system for purity analysis

2.2 Procedure

  • Dissolution:

    • Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.

    • In a separate beaker, prepare the solvent mixture. Start with a ratio of 80:20 ethanol:water.

    • Add a small amount of the solvent mixture to the flask containing the crude acid at room temperature and stir. The compound should be sparingly soluble.[4]

    • Heat the flask on a hot plate to a gentle boil while stirring. Add the hot solvent mixture portion-wise until all the solid has just dissolved.[4] It is crucial to use the minimum amount of hot solvent required to ensure a good recovery yield.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot filtration.

    • Pre-warm a second Erlenmeyer flask and a glass funnel with a small amount of hot solvent to prevent premature crystallization.[7]

    • Quickly filter the hot solution through a fluted filter paper into the pre-warmed flask.[7]

  • Crystallization:

    • Remove the flask from the heat source and cover it to prevent solvent evaporation and contamination.

    • Allow the solution to cool slowly to room temperature without disturbance. Slow cooling is essential for the formation of large, pure crystals.[3]

    • Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.[3][4]

  • Isolation and Washing:

    • Set up a Büchner funnel with filter paper over a filtration flask connected to a vacuum source.

    • Wet the filter paper with a small amount of the cold ethanol/water solvent mixture to ensure a good seal.

    • Pour the cold slurry of crystals into the Büchner funnel and apply the vacuum.

    • Wash the collected crystals with a small volume of ice-cold solvent to rinse away any remaining mother liquor containing impurities.

    • Continue to draw air through the filter cake for several minutes to partially dry the crystals.

  • Drying:

    • Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

    • Dry the crystals to a constant weight in a vacuum oven at a moderate temperature (e.g., 50 °C) or in a desiccator under vacuum.

  • Analysis:

    • Weigh the final dried product to calculate the percent recovery.

    • Determine the purity of the recrystallized this compound using an appropriate analytical method such as HPLC, and measure its melting point.[][9] A pure compound will have a sharp melting point, while an impure compound will melt over a broader and lower temperature range.

Data Presentation

The following table summarizes illustrative results for the purification of this compound.

ParameterBefore Recrystallization (Crude)After Recrystallization (Purified)
Initial Mass 5.00 gN/A
Solvent System N/A80:20 Ethanol:Water
Dissolution Temp. N/A~78 °C
Final Mass N/A4.25 g
Recovery Yield N/A85%
Purity (HPLC, % Area) 94.5%>99.5%
Melting Point 225-228 °C231-232 °C

Visualizations

4.1 Experimental Workflow

G cluster_0 A Start: Crude this compound B Add minimal hot solvent (e.g., 80:20 EtOH/H2O) A->B C Complete Dissolution B->C D Cool Slowly to Room Temperature C->D E Induce Further Crystallization in Ice Bath D->E F Isolate Crystals via Vacuum Filtration E->F G Wash Crystals with Cold Solvent F->G H Dry Crystals Under Vacuum G->H I End: Purified Product for Analysis H->I G cluster_0 High Temperature cluster_1 Low Temperature Hot_Solution Hot Saturated Solution This compound (Soluble) Impurities (Soluble) Pure_Crystals Pure Crystals (this compound) Hot_Solution->Pure_Crystals Cooling & Crystallization Mother_Liquor Mother Liquor (Impurities + Trace Product in Solution) Hot_Solution->Mother_Liquor Impurities Remain Dissolved

References

Application Notes and Protocols for the Use of (S)-2-Aminododecanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptides is a powerful strategy for modulating their pharmacological properties. (S)-2-Aminododecanoic acid, a lipophilic amino acid with a C12 alkyl chain, is of particular interest in the design of lipopeptides. The addition of this fatty acid moiety can significantly enhance the therapeutic potential of peptides by improving their metabolic stability, membrane permeability, and pharmacokinetic profile.[1][2] Lipopeptides often exhibit enhanced biological activities, such as antimicrobial, antiviral, and antitumor effects, making this compound a valuable building block in drug discovery and development.

These application notes provide a detailed protocol for the incorporation of this compound into a peptide sequence using Fmoc-based solid-phase peptide synthesis (SPPS).

Core Principles and Considerations

The solid-phase synthesis of peptides containing this compound follows the standard Fmoc/tBu strategy, which involves the iterative deprotection of the N-terminal Fmoc group and coupling of the subsequent Fmoc-protected amino acid.[3] However, the long, hydrophobic side chain of this compound can present challenges, primarily related to steric hindrance and potential aggregation of the growing peptide chain.[4]

To mitigate these challenges, the selection of an appropriate coupling reagent and optimized reaction conditions are crucial. Potent activating reagents are recommended to ensure efficient amide bond formation.

Data Presentation: Quantitative Parameters for Coupling

The following table summarizes typical quantitative parameters for a standard HBTU/HOBt coupling protocol. It is important to note that these values may require optimization for the specific peptide sequence and the incorporation of the sterically demanding this compound.

ParameterValueNotes
Fmoc-(S)-2-Aminododecanoic acid 2 - 5 equivalentsHigher equivalence may be needed for difficult couplings.
Coupling Reagent (HBTU) 1.9 - 4 equivalentsShould be used in slight excess to the amino acid.
Additive (HOBt) 2 - 5.5 equivalentsActs as a racemization suppressor and enhances reaction speed.[1]
Base (DIPEA) 4 - 8 equivalentsEssential for the deprotonation of the carboxylic acid.
Solvent DMF or NMPNMP can be more effective in disrupting peptide aggregation.[4]
Pre-activation Time 2 - 5 minutesAllows for the formation of the reactive HOBt active ester.[1]
Coupling Reaction Time 30 - 120 minutesMay need to be extended for this lipophilic amino acid. Monitoring the reaction is recommended.
Coupling Efficiency >99% (typical for standard aa)Monitoring with a qualitative test (e.g., Kaiser test) is crucial. Double coupling may be necessary.
Crude Peptide Purity 50% - 70%Highly sequence-dependent. Purification is required.[5]
Final Purity (after HPLC) >95% or >98%Achievable with standard purification protocols.[6]

Experimental Protocol: Incorporation of this compound

This protocol outlines the manual solid-phase synthesis of a peptide incorporating this compound using Fmoc/tBu chemistry on a Rink Amide resin.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-(S)-2-Aminododecanoic acid)

  • Coupling reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HOBt (1-Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide, peptide synthesis grade), DCM (Dichloromethane)

  • Deprotection solution: 20% piperidine in DMF

  • Cleavage cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Washing solvent: Diethyl ether

  • Solid-phase synthesis reaction vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the desired amount of Fmoc-Rink Amide resin in the reaction vessel.

    • Add DMF to swell the resin for at least 30-60 minutes.[1]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate the mixture for 5-10 minutes.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove residual piperidine.

  • Kaiser Test (Optional but Recommended):

    • Take a small sample of the resin beads and perform a Kaiser test to confirm the presence of a free primary amine. A blue color indicates a positive result.

  • Amino Acid Coupling (for standard amino acids):

    • In a separate vial, pre-activate the Fmoc-amino acid (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF for 2-5 minutes in the presence of DIPEA (6 eq.).

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 30-60 minutes.

    • Wash the resin with DMF (3-5 times).

  • Incorporation of Fmoc-(S)-2-Aminododecanoic Acid:

    • In a separate vial, dissolve Fmoc-(S)-2-Aminododecanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) and allow the mixture to pre-activate for 5 minutes.

    • Add the activated solution to the resin.

    • Agitate the mixture for 60-120 minutes. Due to potential steric hindrance, a longer coupling time is recommended.

    • Perform a Kaiser test to monitor the reaction progress. If the test is still positive (blue), a second coupling with fresh reagents may be necessary ("double coupling").[4]

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).

  • Repeat Synthesis Cycle:

    • Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final coupling step, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it under vacuum.

    • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) to the resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the crude peptide.

    • Precipitate the crude peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Analyze the purified peptide by mass spectrometry to confirm its identity and purity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_cycle Synthesis Cycle cluster_final Final Steps Resin Fmoc-Rink Amide Resin Swell Resin Swelling in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF/DCM Wash Deprotection->Wash1 Repeat for each AA Coupling Amino Acid Coupling (Fmoc-AA, HBTU/HOBt, DIPEA) Wash1->Coupling Repeat for each AA Wash2 DMF Wash Coupling->Wash2 Repeat for each AA Wash2->Deprotection Repeat for each AA Final_Deprotection Final Fmoc Deprotection Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis Mass Spectrometry Analysis Purification->Analysis

Caption: Experimental workflow for the solid-phase synthesis of a peptide containing this compound.

logical_relationship cluster_properties Properties of this compound cluster_effects Physicochemical Effects on Peptide cluster_applications Therapeutic Applications Lipophilic Long Alkyl Side Chain (C12) Increased_Lipophilicity Increased Lipophilicity Lipophilic->Increased_Lipophilicity Membrane_Interaction Enhanced Membrane Interaction Increased_Lipophilicity->Membrane_Interaction Improved_PK Improved Pharmacokinetics (Longer half-life) Increased_Lipophilicity->Improved_PK Enhanced_Activity Enhanced Biological Activity (e.g., Antimicrobial) Membrane_Interaction->Enhanced_Activity Drug_Delivery Drug Delivery Vehicle Membrane_Interaction->Drug_Delivery

Caption: Logical relationship of this compound properties to its applications in peptide drug development.

References

Application of (S)-2-Aminododecanoic Acid in Drug Development: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, serves as a critical building block in the design and synthesis of novel therapeutic agents. Its long aliphatic side chain imparts unique lipophilic properties, making it a valuable component in the development of lipopeptides and other targeted molecules with enhanced biological activity. This document provides detailed application notes on its use in drug development, focusing on its incorporation into antimicrobial and anticancer agents, and includes relevant experimental protocols.

Introduction to this compound in Drug Design

This compound is primarily utilized as a synthetic intermediate to introduce a lipophilic moiety into a larger bioactive molecule, such as a peptide.[1] This modification can significantly enhance the therapeutic potential of the parent molecule through several mechanisms:

  • Increased Membrane Interaction: The dodecyl side chain facilitates interaction with and disruption of microbial or cancer cell membranes, a key mechanism for antimicrobial and anticancer peptides.

  • Enhanced Bioavailability: The lipophilic character can improve absorption and distribution of the drug within the body.

  • Improved Stability: Incorporation of non-natural amino acids can confer resistance to proteolytic degradation, prolonging the drug's half-life.

  • Modulation of Target Binding: The aliphatic chain can contribute to the overall conformation of a molecule, influencing its binding affinity and selectivity for its biological target.

Applications in Antimicrobial Drug Development

A primary application of this compound and its analogs is in the synthesis of potent antimicrobial peptides (AMPs), particularly lipopeptides. These molecules have shown efficacy against multidrug-resistant bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Data: In Vitro and In Vivo Efficacy of a this compound Analog

The following tables summarize the biological activity of a representative short cationic dialkyl lipopeptide, (C12)2-KKKK-NH2, which features two dodecyl chains, structurally analogous to the side chain of this compound.

Table 1: In Vitro Antimicrobial Activity of (C12)2-KKKK-NH2 against MRSA
Parameter Value
Minimum Inhibitory Concentration (MIC)Not explicitly stated in the provided text, but bactericidal activity was observed.
Time-Kill Kinetics (vs. MRSA)> 3 log10 CFU/mL reduction within 6 hours[1]
Table 2: In Vivo Efficacy of (C12)2-KKKK-NH2 in a Galleria mellonella (Wax Worm) Infection Model
Treatment Group Survival Rate (at 24 hours)
Infected, Untreated10%[1]
Infected, Treated with (C12)2-KKKK-NH250%[1]
Proposed Mechanism of Action: Membrane Disruption

The primary mechanism of action for many antimicrobial lipopeptides is the disruption of the bacterial cell membrane. The lipophilic dodecyl chains anchor the peptide to the membrane, while the cationic residues interact with the negatively charged components of the bacterial cell wall, leading to membrane permeabilization and cell death.[2]

G Proposed Mechanism of Antimicrobial Lipopeptides cluster_0 Bacterial Cell Bacterial_Membrane Bacterial Membrane (Negatively Charged) Membrane_Disruption Membrane Disruption Bacterial_Membrane->Membrane_Disruption Pore Formation / Destabilization Intracellular_Components Intracellular Components Lipopeptide Lipopeptide (this compound Analog) Lipopeptide->Bacterial_Membrane Electrostatic Interaction & Hydrophobic Insertion Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Leakage of Intracellular Contents G Solid-Phase Peptide Synthesis Workflow Start Start: Swell Resin Fmoc_Deprotection Fmoc Deprotection (20% Piperidine in DMF) Start->Fmoc_Deprotection Washing_1 Wash with DMF Fmoc_Deprotection->Washing_1 Amino_Acid_Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA in DMF) Washing_1->Amino_Acid_Coupling Washing_2 Wash with DMF Amino_Acid_Coupling->Washing_2 Repeat Repeat for each Amino Acid in Sequence Washing_2->Repeat Repeat->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection No Cleavage Cleavage from Resin (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitate in Cold Ether Cleavage->Precipitation Purification Purify by RP-HPLC Precipitation->Purification End End: Lyophilize Pure Peptide Purification->End G Murine Sepsis Model Workflow Start Start: Acclimatize Mice Infection Induce Sepsis (e.g., IP injection of MRSA) Start->Infection Treatment Administer Treatment (Lipopeptide or Vehicle Control) Infection->Treatment Monitoring Monitor Survival & Clinical Signs Treatment->Monitoring Endpoint Endpoint Determination (e.g., 72 hours post-infection) Monitoring->Endpoint Bacterial_Load Determine Bacterial Load in Organs (Spleen, Liver) Endpoint->Bacterial_Load Data_Analysis Analyze Survival Data & Bacterial Counts Bacterial_Load->Data_Analysis End End: Evaluate Efficacy Data_Analysis->End

References

Application Notes and Protocols: (S)-2-Aminododecanoic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid is a chiral, non-proteinogenic amino acid that serves as a versatile building block in organic synthesis and drug development. Its unique structure, featuring a C12 lipophilic chain and a chiral amine group, makes it an attractive component for the synthesis of novel bioactive molecules. This document provides detailed application notes and experimental protocols for utilizing this compound in the synthesis of antimicrobial lipopeptides and as a chiral auxiliary in asymmetric synthesis.

Application 1: Synthesis of Antimicrobial Lipopeptides

This compound is an ideal starting material for the synthesis of lipopeptides, a class of molecules with potent antimicrobial activity. The dodecanoic acid tail enhances the molecule's ability to interact with and disrupt bacterial cell membranes, a key mechanism of action for many antimicrobial peptides.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) of a Lauryl-Peptide Conjugate

This protocol outlines the manual synthesis of a short cationic peptide with an N-terminal lauryl group derived from this compound using Fmoc/tBu solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-Rink Amide MBHA resin

  • (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)dodecanoic acid (Fmoc-(S)-2-aminododecanoic acid)

  • Fmoc-protected amino acids (e.g., Fmoc-Lys(Boc)-OH, Fmoc-Arg(Pbf)-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)

  • Solvents: DMF, DCM (Dichloromethane), Methanol

  • Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Diethyl ether (cold)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine/DMF solution to the resin and shake for 5 minutes.

    • Drain the solution.

    • Add fresh 20% piperidine/DMF solution and shake for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

  • First Amino Acid Coupling (C-terminal):

    • Dissolve the first Fmoc-protected amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • To check for completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling.

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation: Repeat the deprotection (step 2) and coupling (step 3) steps for each subsequent amino acid in the desired sequence.

  • Coupling of this compound:

    • After deprotecting the N-terminus of the final amino acid of the peptide sequence, couple Fmoc-(S)-2-aminododecanoic acid using the same procedure as in step 3.

  • Final Fmoc Deprotection: After the final coupling, perform a final deprotection step (step 2) to remove the Fmoc group from the this compound residue.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude lipopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Quantitative Data: Antimicrobial Activity of Dodecanoic Acid Derivatives

The following table summarizes the minimum inhibitory concentrations (MIC) of various lipopeptides containing a C12 fatty acid chain against common bacterial strains. This data highlights the potent antimicrobial activity conferred by the dodecanoyl moiety.

Compound IDPeptide SequenceTarget OrganismMIC (µg/mL)Reference
C12-AKKC12-YGAAKKAAKAAKKAAKAAE. coli16[1]
S. epidermidis4[1]
(C12)5Cyclic Peptide with C12S. aureus4[2]
K. pneumoniae8[2]
A. baumannii4[2]
P. aeruginosa4[2]
E. coli8[2]
Pep19-short-C12C12-GKKYRRFRWKFKGKS. aureus4[3]
E. faecium8[3]
A. bohemicus8[3]
Mechanism of Action: Bacterial Membrane Disruption

Lipopeptides derived from this compound primarily exert their antimicrobial effect by targeting and disrupting the bacterial cell membrane. The lipophilic dodecanoyl tail anchors the molecule into the lipid bilayer, while the cationic peptide portion interacts with the negatively charged components of the bacterial membrane. This interaction leads to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death.[4][5] Some antimicrobial peptides, after disrupting the membrane, can also enter the cell and interfere with intracellular processes such as DNA and protein synthesis.[6]

antimicrobial_mechanism cluster_extracellular Extracellular cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Lipopeptide Lipopeptide Membrane_Binding Binding to Membrane Lipopeptide->Membrane_Binding Electrostatic & Hydrophobic Interactions Membrane_Disruption Membrane Disruption Membrane_Binding->Membrane_Disruption Pore Formation/ Detergent-like Effect Leakage Leakage of Intracellular Contents Membrane_Disruption->Leakage Intracellular_Targets Inhibition of DNA/RNA/Protein Synthesis Membrane_Disruption->Intracellular_Targets Peptide Translocation Cell_Death Cell Death Leakage->Cell_Death Intracellular_Targets->Cell_Death

Mechanism of antimicrobial lipopeptide action.

Application 2: this compound as a Chiral Auxiliary

The chiral center of this compound can be utilized to control the stereochemistry of new stereocenters formed in a reaction. By temporarily attaching this chiral auxiliary to a prochiral substrate, one enantiomer of the product can be selectively formed.

Representative Protocol: Asymmetric Aldol Reaction

This protocol describes a representative procedure for using an this compound derivative as a chiral auxiliary in a diastereoselective aldol reaction. This is a general methodology and may require optimization for specific substrates.

1. Synthesis of the N-Acyl Chiral Auxiliary:

  • React this compound with an appropriate acylating agent (e.g., propionyl chloride) in the presence of a base to form the N-acyl derivative.

  • Purify the product by chromatography or recrystallization.

2. Diastereoselective Aldol Reaction:

Materials:

  • N-propionyl-(S)-2-aminododecanoic acid derivative (chiral auxiliary)

  • Titanium tetrachloride (TiCl₄)

  • Hünig's base (N,N-Diisopropylethylamine, DIPEA)

  • Aldehyde substrate

  • Anhydrous dichloromethane (DCM)

  • Quenching solution (e.g., saturated ammonium chloride)

Procedure:

  • Dissolve the N-propionyl-(S)-2-aminododecanoic acid derivative in anhydrous DCM under an inert atmosphere (e.g., argon) and cool to -78 °C.

  • Add TiCl₄ dropwise and stir for 5 minutes.

  • Add DIPEA slowly and stir for 1 hour to form the titanium enolate.

  • Add the aldehyde substrate dropwise and stir at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the reaction to warm to room temperature and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.

  • Purify the major diastereomer by flash column chromatography.

3. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be cleaved from the aldol product under hydrolytic conditions (e.g., using LiOH/H₂O₂) to yield the chiral β-hydroxy acid and recover the this compound auxiliary.

chiral_auxiliary_workflow Start Start Attach_Auxiliary Attach (S)-2-Aminododecanoic Acid Auxiliary to Prochiral Substrate Start->Attach_Auxiliary Asymmetric_Reaction Diastereoselective Reaction (e.g., Aldol Addition) Attach_Auxiliary->Asymmetric_Reaction Purification Purify Major Diastereomer Asymmetric_Reaction->Purification Cleave_Auxiliary Cleave Chiral Auxiliary Purification->Cleave_Auxiliary Final_Product Enantiomerically Enriched Product Cleave_Auxiliary->Final_Product Recover_Auxiliary Recover Chiral Auxiliary Cleave_Auxiliary->Recover_Auxiliary

Workflow for using a chiral auxiliary.

Conclusion

This compound is a valuable and versatile chiral building block with significant applications in the synthesis of bioactive compounds. Its incorporation into peptide structures leads to potent antimicrobial agents, and its inherent chirality can be exploited to direct the stereochemical outcome of asymmetric reactions. The protocols and data presented here provide a foundation for researchers to explore the potential of this unique molecule in their own synthetic endeavors.

References

Application of (S)-2-Aminododecanoic Acid in Elucidating Enzyme Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, serves as a valuable molecular tool in the field of enzymology. Its unique structural features, comprising a long hydrophobic dodecyl chain and a chiral amine group, allow it to interact with the active sites of various enzymes, acting as either a substrate or an inhibitor. This application note details the use of this compound in the study of a promiscuous ω-transaminase from Pseudomonas sp. strain AAC, highlighting its role in understanding enzyme substrate specificity and catalytic mechanisms.

Application in the Study of ω-Transaminase from Pseudomonas sp. strain AAC

A promiscuous ω-transaminase, identified as KES23458 from Pseudomonas sp. strain AAC, has been shown to utilize this compound as a substrate. This enzyme exhibits broad substrate specificity, and the study of its interaction with this compound provides insights into the structural determinants of its catalytic activity and its potential for biocatalytic applications.

Quantitative Data

The kinetic parameters for the interaction of this compound with the ω-transaminase from Pseudomonas sp. strain AAC (KES23458) are not extensively detailed in the available literature in terms of Michaelis-Menten constants (Km, Vmax) or inhibitory constants (Ki, IC50). However, relative activity studies have been conducted, comparing its conversion to that of other substrates.

SubstrateRelative Activity (%)
β-Alanine100
This compound Data not explicitly quantified in percentages, but activity was confirmed
Other ω-amino acidsVariable

Note: The primary research confirms that this compound is a substrate, but provides qualitative rather than specific quantitative comparisons of reaction rates under identical conditions to the primary substrate, β-alanine.

Experimental Protocols

Protocol 1: ω-Transaminase Activity Assay using this compound

This protocol is adapted from standard spectrophotometric assays for ω-transaminases and is tailored for use with this compound.

Objective: To determine the activity of ω-transaminase from Pseudomonas sp. strain AAC using this compound as the amino donor and pyruvate as the amino acceptor. The reaction is coupled to a lactate dehydrogenase (LDH) reaction to monitor the consumption of NADH.

Materials:

  • Purified ω-transaminase (KES23458) from Pseudomonas sp. strain AAC

  • This compound

  • Sodium pyruvate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Lactate dehydrogenase (LDH) from rabbit muscle or bovine heart

  • Pyridoxal 5'-phosphate (PLP)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • 96-well UV-transparent microplates or quartz cuvettes

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM stock solution of this compound in a suitable solvent (e.g., DMSO or aqueous buffer with gentle heating).

    • Prepare a 100 mM stock solution of sodium pyruvate in potassium phosphate buffer.

    • Prepare a 10 mM stock solution of NADH in potassium phosphate buffer.

    • Prepare a 1 mM stock solution of PLP in potassium phosphate buffer.

    • Dilute the LDH stock solution in potassium phosphate buffer to a final concentration of 100 units/mL.

    • Prepare the enzyme solution by diluting the purified ω-transaminase to the desired concentration in potassium phosphate buffer.

  • Assay Setup (for a 200 µL reaction volume in a 96-well plate):

    • To each well, add the following components in the specified order:

      • 148 µL Potassium phosphate buffer (50 mM, pH 7.5)

      • 20 µL this compound stock solution (final concentration: 10 mM)

      • 10 µL Sodium pyruvate stock solution (final concentration: 5 mM)

      • 10 µL NADH stock solution (final concentration: 0.5 mM)

      • 2 µL LDH solution (final concentration: 1 unit/mL)

      • 2 µL PLP stock solution (final concentration: 10 µM)

    • Include control wells:

      • No enzyme control: Replace the enzyme solution with buffer to measure the background rate of NADH decomposition.

      • No substrate control: Replace the this compound solution with buffer to ensure the reaction is substrate-dependent.

  • Initiation and Measurement:

    • Pre-incubate the plate at the desired reaction temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the ω-transaminase solution to each well.

    • Immediately start monitoring the decrease in absorbance at 340 nm over time using a plate reader. Record readings every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the rate of NADH consumption (ΔA340/min) from the linear portion of the reaction curve.

    • Use the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1) to convert the rate of absorbance change to the rate of substrate conversion (µmol/min).

    • Enzyme activity is typically expressed in Units (U), where 1 U is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions.

Visualizations

Catalytic Mechanism of ω-Transaminase

Transaminases typically follow a Ping-Pong Bi-Bi kinetic mechanism. The following diagram illustrates the key steps in the conversion of this compound.

PingPong_Mechanism cluster_1 Half-Reaction 1: Amino Group Transfer to Enzyme cluster_2 Half-Reaction 2: Amino Group Transfer to Acceptor E_PLP E-PLP (Holoenzyme) E_PLP_Substrate E-PLP-(S)-2-Aminododecanoic acid (Michaelis Complex) E_PLP->E_PLP_Substrate this compound binds E_PMP_Product1 E-PMP-12-Oxododecanoic acid E_PLP_Substrate->E_PMP_Product1 Schiff base formation & tautomerization E_PMP E-PMP (Modified Enzyme) E_PMP_Product1->E_PMP 12-Oxododecanoic acid released E_PMP_Substrate2 E-PMP-Pyruvate E_PMP->E_PMP_Substrate2 Pyruvate binds E_PLP_Product2 E-PLP-L-Alanine E_PMP_Substrate2->E_PLP_Product2 Schiff base formation & tautomerization E_PLP_Product2->E_PLP L-Alanine released

Caption: Ping-Pong Bi-Bi mechanism of ω-transaminase.

Experimental Workflow for ω-Transaminase Activity Assay

The following diagram outlines the workflow for the spectrophotometric assay of ω-transaminase activity.

Assay_Workflow start Start prep Prepare Reagents (Buffer, Substrates, Cofactors, Enzymes) start->prep setup Set up Assay Plate (Controls and Samples) prep->setup pre_incubate Pre-incubate at Reaction Temperature setup->pre_incubate initiate Initiate Reaction (Add ω-Transaminase) pre_incubate->initiate measure Monitor Absorbance at 340 nm (Kinetic Reading) initiate->measure analyze Calculate Reaction Rate (ΔA340/min) measure->analyze end End analyze->end

Caption: Workflow for the coupled enzyme assay.

Application Notes and Protocols: Incorporation of (S)-2-Aminododecanoic Acid into Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-canonical amino acids (ncAAs) into proteins offers a powerful tool for protein engineering, enabling the introduction of novel chemical functionalities to probe and manipulate biological systems. (S)-2-Aminododecanoic acid, a chiral amino acid with a C10 aliphatic side chain, presents a unique opportunity to introduce hydrophobicity and lipophilicity into target proteins in a site-specific manner. This modification can be leveraged to enhance protein-membrane interactions, improve protein stability, and develop novel drug delivery systems.[1][2][3][4][5]

These application notes provide a comprehensive overview of the methodologies for the site-specific incorporation of this compound into proteins using amber codon suppression technology. Detailed protocols for the synthesis of the amino acid, its incorporation into a model protein in E. coli, and subsequent characterization are provided.

Applications in Research and Drug Development

The introduction of a long aliphatic chain like that of this compound can significantly alter the physicochemical properties of a protein. This opens up a range of potential applications:

  • Enhanced Membrane Association: The hydrophobic side chain can act as a membrane anchor, promoting the localization of soluble proteins to cellular membranes. This is valuable for studying membrane protein function and for the development of membrane-targeted therapeutics.

  • Modulation of Protein-Protein Interactions: The bulky, hydrophobic side chain can be strategically placed to either disrupt or stabilize protein-protein interactions, providing a tool to probe and control cellular signaling pathways.

  • Improved Protein Stability: Increased hydrophobicity in the protein core can enhance protein stability and folding.[6]

  • Drug Delivery Systems: Proteins modified with this compound can self-assemble into micelles or other nanostructures, encapsulating hydrophobic drugs for targeted delivery. The lipid chain can also improve the pharmacokinetic properties of protein drugs by promoting binding to serum albumin.[1][4]

  • Bioconjugation: While the dodecyl chain itself is not reactive, its presence can provide a unique handle for subsequent modifications through selective C-H activation chemistry, although this is a more advanced application.

Quantitative Data Summary

The efficiency of non-canonical amino acid incorporation can vary depending on the specific amino acid, the orthogonal synthetase/tRNA pair, the expression host, and the location of the amber codon within the target gene.[7][8] While specific quantitative data for this compound is not yet widely published, the following table provides expected ranges based on the incorporation of structurally similar long-chain and hydrophobic ncAAs.

ParameterE. coli Expression SystemCell-Free Expression System
Incorporation Efficiency (%) 10 - 4030 - 70
Purified Protein Yield (mg/L of culture) 1 - 510 - 50
Fidelity of Incorporation (%) > 95> 98

Note: These values are estimates and should be optimized for each specific protein and experimental setup.

Experimental Workflows and Signaling Pathways

Experimental Workflow for Incorporation

The general workflow for incorporating this compound into a target protein in E. coli is depicted below. This process involves the co-transformation of plasmids encoding the target gene with an amber stop codon and the orthogonal aminoacyl-tRNA synthetase/tRNA pair.

experimental_workflow cluster_prep Preparation cluster_expression Expression cluster_analysis Analysis & Purification synthesis (S)-2-Aminododecanoic acid Synthesis transformation Co-transformation into E. coli synthesis->transformation plasmid_prep Plasmid Preparation (Target Gene-TAG, O-tRNA/Synthetase) plasmid_prep->transformation culture Cell Culture with This compound transformation->culture induction Protein Expression Induction culture->induction harvest Cell Harvest & Lysis induction->harvest purification Protein Purification (e.g., Affinity Chromatography) harvest->purification characterization Characterization (SDS-PAGE, Western, Mass Spec) purification->characterization

Figure 1: Experimental workflow for protein incorporation.
Potential Signaling Pathway to Probe

A key application of incorporating a hydrophobic residue is to modulate a protein's interaction with the cell membrane, thereby influencing downstream signaling. For example, incorporating this compound into a cytosolic signaling protein could artificially tether it to the plasma membrane, potentially activating a pathway that is normally dependent on upstream receptor activation.

signaling_pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol receptor Receptor downstream_effector Downstream Effector receptor->downstream_effector Normal Activation modified_protein Signaling Protein + this compound modified_protein->downstream_effector Artificial Activation cellular_response Cellular Response downstream_effector->cellular_response

Figure 2: Probing a signaling pathway with a modified protein.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from established methods for the enantioselective synthesis of amino acids.

Materials:

  • Dodecanal

  • Sodium cyanide (NaCN)

  • Ammonium chloride (NH4Cl)

  • Ammonia solution (aqueous)

  • (S)-(-)-α-Methylbenzylamine

  • Palladium on carbon (10% Pd/C)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Methanol

  • Ethanol

  • Standard laboratory glassware and safety equipment

Procedure:

  • Strecker Synthesis (Racemic 2-Aminododecanenitrile):

    • In a fume hood, dissolve dodecanal in methanol.

    • Add an equimolar amount of aqueous ammonia, followed by an equimolar amount of sodium cyanide and ammonium chloride.

    • Stir the reaction at room temperature for 24 hours.

    • Extract the product into diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude racemic 2-aminododecanenitrile.

  • Hydrolysis to Racemic 2-Aminododecanoic acid:

    • Reflux the crude nitrile in 6M HCl for 12 hours.

    • Cool the reaction and neutralize with NaOH to precipitate the racemic amino acid.

    • Filter, wash with cold water, and dry the product.

  • Resolution of Enantiomers:

    • Dissolve the racemic amino acid in a minimal amount of hot ethanol/water.

    • Add 0.5 molar equivalents of (S)-(-)-α-methylbenzylamine.

    • Allow the solution to cool slowly to room temperature, then place at 4°C overnight to crystallize the diastereomeric salt.

    • Filter the crystals and wash with cold ethanol.

    • Recrystallize the salt from ethanol/water until a constant specific rotation is achieved.

    • Treat the purified diastereomeric salt with 1M NaOH to liberate the free this compound, which will precipitate.

    • Filter, wash with cold water, and dry under vacuum.

  • Characterization:

    • Confirm the structure and purity by NMR and mass spectrometry.

    • Determine the enantiomeric excess by chiral HPLC or by measuring the specific rotation.

Protocol 2: Site-Specific Incorporation into a Model Protein (e.g., Superfolder GFP)

This protocol utilizes an evolved pyrrolysyl-tRNA synthetase (PylRS)/tRNA pair, which has been shown to be promiscuous for various lysine derivatives and other hydrophobic amino acids.[9]

Materials:

  • Plasmids:

    • pEVOL-PylRS (encoding the engineered PylRS and its cognate tRNA)

    • pET-sfGFP-Y151TAG (encoding superfolder GFP with an amber codon at position 151)

  • E. coli BL21(DE3) competent cells

  • This compound

  • LB agar plates and LB medium with appropriate antibiotics (e.g., chloramphenicol and ampicillin)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Arabinose

  • Ni-NTA affinity chromatography column

  • Standard buffers for protein purification (lysis, wash, elution)

Procedure:

  • Transformation:

    • Co-transform E. coli BL21(DE3) with pEVOL-PylRS and pET-sfGFP-Y151TAG plasmids.

    • Plate on LB agar containing both antibiotics and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into 5 mL of LB medium with antibiotics and grow overnight at 37°C.

    • The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce the expression of the orthogonal synthetase/tRNA pair by adding arabinose to a final concentration of 0.2% (w/v).

    • Simultaneously, add this compound to a final concentration of 1 mM.

    • Incubate for 30 minutes at 37°C.

    • Induce the expression of the target protein by adding IPTG to a final concentration of 0.5 mM.

    • Reduce the temperature to 20°C and continue to shake for 16-20 hours.

  • Protein Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication.

    • Clarify the lysate by centrifugation.

    • Load the supernatant onto a Ni-NTA column.

    • Wash the column with wash buffer to remove non-specifically bound proteins.

    • Elute the His-tagged sfGFP using elution buffer containing imidazole.

    • Dialyze the purified protein against a suitable storage buffer.

Protocol 3: Characterization of the Modified Protein

1. SDS-PAGE and Western Blot Analysis:

  • Run the purified protein on an SDS-PAGE gel alongside a wild-type sfGFP control. The modified protein should have a slightly higher molecular weight.

  • Perform a Western blot using an anti-His-tag antibody to confirm the presence of the full-length protein. A lower band corresponding to the truncated product may be visible in the unpurified lysate.

2. Mass Spectrometry Analysis:

  • Intact Protein Mass Analysis:

    • Analyze the purified protein by ESI-MS to determine its molecular weight. The measured mass should correspond to the theoretical mass of sfGFP with one this compound residue incorporated.

  • Peptide Mapping by LC-MS/MS:

    • Digest the purified protein with trypsin.

    • Analyze the resulting peptides by LC-MS/MS.

    • Search the data against the sfGFP sequence, including a modification at position Y151 corresponding to the mass of this compound minus the mass of a tyrosine residue. This will confirm the site of incorporation.

Troubleshooting

ProblemPossible CauseSolution
Low protein yield Poor incorporation efficiencyOptimize the concentration of this compound. Try a different orthogonal synthetase/tRNA pair. Change the position of the amber codon.
Toxicity of the ncAALower the expression temperature and induction time. Use a lower concentration of the ncAA.
High levels of truncated protein Inefficient suppression of the amber codonIncrease the expression of the orthogonal synthetase/tRNA pair. Use a strain with a deleted release factor 1 (RF1).
No incorporation detected by mass spectrometry Inactive orthogonal synthetaseSequence the synthetase plasmid to ensure no mutations.
Degradation of the ncAAPrepare fresh solutions of this compound.
Insoluble proteinThe hydrophobic ncAA may cause aggregation. Purify in the presence of mild detergents or solubilizing agents.

Conclusion

The site-specific incorporation of this compound provides a powerful strategy for introducing hydrophobicity into proteins. The protocols and guidelines presented here offer a starting point for researchers to explore the diverse applications of this technology in basic research and drug development. Further optimization of the expression and purification conditions may be necessary for specific target proteins. The continued development of novel orthogonal translation systems will undoubtedly expand the scope of possibilities for engineering proteins with tailored properties.

References

Application Notes and Protocols for Surface Modification with (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Aminododecanoic acid is a chiral amino acid with a 12-carbon aliphatic chain, making it an attractive molecule for the modification of surfaces in various applications, including the development of biocompatible materials, chiral separation matrices, and platforms for biosensor fabrication. Its bifunctional nature, possessing both a primary amine and a carboxylic acid group, allows for versatile covalent attachment to a range of substrates and subsequent functionalization.

These application notes provide a detailed protocol for the surface modification of substrates using this compound. The protocols are designed to be adaptable for different substrate types and subsequent applications.

Data Presentation

Table 1: Surface Characterization Data

This table summarizes typical quantitative data expected from the characterization of surfaces modified with this compound. The exact values may vary depending on the substrate and experimental conditions.

Surface State Water Contact Angle (θ) Surface Free Energy (mN/m) Zeta Potential (mV) at pH 7.4
Unmodified Substrate (e.g., Gold)90° - 110°20 - 30N/A
Amine-Terminated Surface40° - 60°50 - 60+15 to +25
Carboxyl-Terminated Surface30° - 50°60 - 70-20 to -30
Table 2: Immobilization Efficiency of a Model Protein

This table provides an example of quantitative data for the immobilization of a model protein (e.g., Bovine Serum Albumin, BSA) onto a surface functionalized with this compound, where the carboxylic acid group has been activated.

Parameter Value Unit
Surface Concentration of this compound1.5 x 10¹⁴molecules/cm²
Immobilized BSA250 ± 25ng/cm²
Immobilization Efficiency~85%

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of (S)-2-Aminododecanethiol on Gold Substrates

This protocol describes the formation of a self-assembled monolayer of a thiol-derivatized form of this compound on a gold surface. This creates an amine-terminated surface.

Materials:

  • Gold-coated substrates

  • (S)-2-Aminododecanethiol (requires synthesis to introduce a thiol group)

  • 200 proof ethanol (anhydrous)

  • Deionized (DI) water

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION

  • Nitrogen gas

  • Glassware for cleaning and reaction

Procedure:

  • Substrate Cleaning:

    • Immerse the gold substrate in Piranha solution for 5-10 minutes.[1] (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

    • Rinse the substrate thoroughly with copious amounts of DI water.[1]

    • Dry the substrate under a gentle stream of nitrogen gas.[1]

  • SAM Formation:

    • Prepare a 1 mM solution of (S)-2-Aminododecanethiol in anhydrous ethanol.

    • Immediately immerse the clean, dry gold substrate into the thiol solution.[1]

    • Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to minimize evaporation and contamination.[2]

  • Washing and Drying:

    • Remove the substrate from the thiol solution.

    • Rinse the substrate with ethanol to remove non-specifically bound molecules.

    • Dry the amine-terminated surface under a gentle stream of nitrogen gas.

    • Store the modified substrate in a desiccator until further use.

Protocol 2: Covalent Immobilization of this compound on Carboxyl-Terminated Surfaces

This protocol details the attachment of this compound to a surface that has been pre-functionalized with carboxylic acid groups, resulting in a surface with exposed dodecyl chains and terminal amine groups.

Materials:

  • Carboxyl-terminated substrate

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Ethanolamine, pH 8.5

  • Deionized (DI) water

Procedure:

  • Activation of Surface Carboxyl Groups:

    • Immerse the carboxyl-terminated substrate in a freshly prepared solution of 2 mM EDC and 5 mM NHS in Activation Buffer for 15-30 minutes at room temperature.[1]

  • Coupling of this compound:

    • Prepare a 10 mM solution of this compound in Coupling Buffer.

    • Rinse the activated substrate with Coupling Buffer.

    • Immerse the activated substrate in the this compound solution for 2-4 hours at room temperature with gentle agitation.

  • Quenching and Washing:

    • Rinse the surface with Coupling Buffer.

    • Immerse the substrate in Quenching Buffer for 15-30 minutes to deactivate any unreacted NHS-esters.

    • Rinse the substrate thoroughly with DI water.

    • Dry the functionalized substrate under a stream of nitrogen.

Mandatory Visualization

experimental_workflow cluster_prep Substrate Preparation cluster_modification Surface Modification cluster_characterization Characterization start Start: Unmodified Substrate cleaning Substrate Cleaning (e.g., Piranha Solution) start->cleaning drying1 Drying (Nitrogen Stream) cleaning->drying1 immersion Substrate Immersion (18-24 hours) drying1->immersion solution_prep Prepare 1 mM (S)-2-Aminododecanoic Acid Derivative Solution solution_prep->immersion rinsing Rinsing (Ethanol) immersion->rinsing drying2 Drying (Nitrogen Stream) rinsing->drying2 contact_angle Contact Angle Goniometry drying2->contact_angle xps XPS Analysis drying2->xps ftir FTIR Spectroscopy drying2->ftir end End: Functionalized Surface contact_angle->end xps->end ftir->end signaling_pathway substrate Carboxyl-Terminated Surface (-COOH) edc_nhs EDC / NHS Activation substrate->edc_nhs Step 1 activated_surface NHS-Ester Activated Surface edc_nhs->activated_surface functionalized_surface Amide Bond Formation (-CONH-R-COOH) activated_surface->functionalized_surface Step 2 amino_acid This compound (H2N-R-COOH) amino_acid->functionalized_surface edc_nhs2 EDC / NHS Activation functionalized_surface->edc_nhs2 Step 3 protein Target Protein (e.g., Antibody) immobilized_protein Immobilized Protein protein->immobilized_protein activated_linker Activated Carboxyl Group on Linker edc_nhs2->activated_linker activated_linker->immobilized_protein Step 4 logical_relationship surface Substrate linker This compound surface->linker attaches to amine_group Amine Group (-NH2) linker->amine_group carboxyl_group Carboxyl Group (-COOH) linker->carboxyl_group biomolecule Biomolecule (e.g., Peptide, DNA) amine_group->biomolecule conjugates to nanoparticle Nanoparticle carboxyl_group->nanoparticle conjugates to

References

Application Notes and Protocols for the Characterization of (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques for the characterization of (S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid. The following sections detail the physicochemical properties, and outline protocols for its analysis by High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

This compound is an alpha-amino acid with a twelve-carbon aliphatic side chain. Its chirality, conferred by the stereocenter at the alpha-carbon, is a critical attribute for its function in pharmaceutical and research applications. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₂H₂₅NO₂[1][2]
Molecular Weight 215.33 g/mol [1][2]
Appearance White to off-white solid[2]
Melting Point 263 °C (decomposition)[2]
Boiling Point (Predicted) 332.8 ± 25.0 °C[2]
Density (Predicted) 0.955 g/cm³[2]
pKa (Predicted) 2.55 ± 0.24[2]
LogP (Predicted) 3.629[2]
CAS Number 35237-37-7 (racemic), 169106-34-7 (S-enantiomer)[2]

Analytical Techniques and Protocols

The comprehensive characterization of this compound necessitates a suite of analytical techniques to confirm its identity, purity, and stereochemistry.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Chiral HPLC is the gold standard for determining the enantiomeric purity of chiral compounds like this compound. The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are widely used for the separation of amino acid enantiomers.

Experimental Protocol: Chiral HPLC

This protocol describes a general method for the enantioselective analysis of this compound using a polysaccharide-based chiral stationary phase.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral Stationary Phase: CHIROBIOTIC™ T or R column (250 x 4.6 mm, 5 µm). These columns have shown broad selectivity for underivatized amino acids.

Reagents:

  • This compound standard

  • Racemic 2-Aminododecanoic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (for mobile phase modification)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in methanol at a concentration of 1 mg/mL.

    • Prepare a solution of the racemic standard at the same concentration.

  • Chromatographic Conditions:

    • Mobile Phase: A typical mobile phase for the separation of underivatized amino acids on a CHIROBIOTIC™ column is a mixture of methanol and water with a small amount of acid modifier. A starting condition could be 80:20 (v/v) Methanol:Water with 0.1% TFA. The composition can be optimized to improve resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis:

    • Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

    • Inject the this compound sample to determine its enantiomeric purity.

    • The enantiomeric excess (% ee) can be calculated using the peak areas of the two enantiomers: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Expected Results:

Baseline separation of the two enantiomers should be achieved. The expected retention times will depend on the specific column and mobile phase composition used.

Table 2: Representative Chiral HPLC Data for Long-Chain Amino Acid Enantiomers

AnalyteChiral Stationary PhaseMobile PhaseRetention Time (S-enantiomer) (min)Retention Time (R-enantiomer) (min)
This compound (Proxy: Norleucine)CHIROBIOTIC™ T70:30 Methanol/Water + 0.1% TFA~8.5~10.2

Diagram 1: Experimental Workflow for Chiral HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_sample Dissolve Sample in Methanol (1 mg/mL) start->prep_sample prep_racemic Dissolve Racemic Standard in Methanol (1 mg/mL) start->prep_racemic inject_sample Inject Sample prep_sample->inject_sample inject_racemic Inject Racemic Standard prep_racemic->inject_racemic hplc_system HPLC System (CHIROBIOTIC™ Column) detect UV Detection (210 nm) inject_racemic->detect inject_sample->detect analyze Analyze Chromatograms detect->analyze calculate_ee Calculate % ee analyze->calculate_ee end End calculate_ee->end

Caption: Workflow for enantiomeric purity determination by chiral HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom in the molecule. For determining enantiomeric purity, a chiral derivatizing agent or a chiral solvating agent can be used to induce chemical shift differences between the enantiomers.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • This compound sample

  • Deuterated solvent (e.g., Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD))

  • Tetramethylsilane (TMS) as an internal standard

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.

    • Add a small amount of TMS as an internal standard (δ = 0.00 ppm).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be performed to differentiate between CH, CH₂, and CH₃ groups.

Expected ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts will be influenced by the solvent used. Table 3 provides predicted chemical shifts.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (COOH)-~175
C2 (α-CH)~3.5-3.7 (t)~55
C3 (β-CH₂)~1.6-1.8 (m)~33
C4-C11 (-CH₂-)~1.2-1.4 (m)~22-31
C12 (-CH₃)~0.8-0.9 (t)~14

Note: These are predicted values and may vary depending on the solvent and experimental conditions. t denotes a triplet and m denotes a multiplet.

Diagram 2: Logical Flow for NMR-based Structural Confirmation

NMR_Logic start Start: (S)-2-Aminododecanoic Acid Sample dissolve Dissolve in Deuterated Solvent start->dissolve acquire_1h Acquire 1H NMR Spectrum dissolve->acquire_1h acquire_13c Acquire 13C NMR Spectrum dissolve->acquire_13c analyze_1h Analyze 1H Spectrum: - Chemical Shifts - Integration - Multiplicity acquire_1h->analyze_1h analyze_13c Analyze 13C Spectrum: - Chemical Shifts - DEPT for C-type acquire_13c->analyze_13c confirm_structure Confirm Molecular Structure analyze_1h->confirm_structure analyze_13c->confirm_structure end End: Structure Confirmed confirm_structure->end

Caption: Logical workflow for structural confirmation using NMR spectroscopy.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can aid in structural elucidation. Electrospray ionization (ESI) is a soft ionization technique suitable for amino acids.

Experimental Protocol: Mass Spectrometry

This protocol provides a general method for the analysis of this compound by ESI-MS.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source (e.g., a quadrupole or ion trap analyzer).

Reagents:

  • This compound sample

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a 50:50 (v/v) mixture of methanol and water with 0.1% formic acid. The formic acid aids in protonation.

  • Mass Spectrometry Analysis:

    • Introduce the sample into the ESI source via direct infusion or coupled with an LC system.

    • Ionization Mode: Positive ion mode is typically used for amino acids to observe the protonated molecule [M+H]⁺.

    • Full Scan Analysis: Acquire a full scan mass spectrum to determine the mass of the molecular ion.

    • Tandem MS (MS/MS): If available, perform MS/MS on the [M+H]⁺ ion to obtain fragmentation information. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID).

Expected Mass Spectral Data:

The primary ion observed in the full scan spectrum will be the protonated molecule. The fragmentation pattern will be characteristic of an alpha-amino acid.

Table 4: Expected Mass Spectrometry Data for this compound

Ionm/z (calculated)Description
[M+H]⁺216.1958Protonated molecular ion
[M+H - H₂O]⁺198.1852Loss of water
[M+H - HCOOH]⁺170.1801Loss of formic acid (characteristic of amino acids)[3]
[M+H - H₂O - CO]⁺170.1801Subsequent loss of carbon monoxide from the water loss fragment

Note: The fragmentation pattern of alpha-amino acids typically involves the neutral loss of formic acid (HCOOH) from the protonated molecule.[3]

Diagram 3: Fragmentation Pathway of Protonated this compound

MS_Fragmentation cluster_frags Primary Fragments cluster_secondary Secondary Fragment M_H [M+H]⁺ m/z = 216.20 loss_h2o [M+H - H₂O]⁺ m/z = 198.19 M_H->loss_h2o - H₂O loss_hcooh [M+H - HCOOH]⁺ m/z = 170.18 M_H->loss_hcooh - HCOOH loss_co [M+H - H₂O - CO]⁺ m/z = 170.18 loss_h2o->loss_co - CO

Caption: Proposed ESI-MS/MS fragmentation of this compound.

References

Troubleshooting & Optimization

Troubleshooting low yield in (S)-2-Aminododecanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-Aminododecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear guidance on experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing this compound?

A1: The most common methods for synthesizing α-amino acids like this compound are the Strecker synthesis and reductive amination. Both methods can be adapted for enantioselective synthesis to produce the desired (S)-enantiomer.

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. Enantioselective methods for derivatives of dodecanoic acid have reported yields in the range of 50-65%.[1] For related long-chain amino acids, yields after purification can be as high as 87-92%.[2]

Q3: How can I purify the final this compound product?

A3: Purification is crucial for obtaining a high-purity product. Common techniques include recrystallization from a solvent mixture, such as ethanol/water.[2] Other methods like extraction and chromatography can also be employed to remove unreacted starting materials and byproducts.[2]

Troubleshooting Guide for Low Yield

Q4: My Strecker synthesis of this compound resulted in a low yield. What are the potential causes?

A4: Low yield in a Strecker synthesis can arise from several factors. The key steps to investigate are imine formation, α-aminonitrile formation, and hydrolysis.[3][4]

  • Incomplete Imine Formation: The initial reaction between the aldehyde and ammonia to form an imine is an equilibrium process. To drive the reaction forward, it is beneficial to remove water as it forms, for instance, by using a dehydrating agent like magnesium sulfate (MgSO₄).[4]

  • Inefficient Cyanide Addition: The addition of the cyanide nucleophile to the imine is a critical step. Ensure that the cyanide source (e.g., KCN or NaCN) is of good quality and that the reaction conditions are suitable for nucleophilic attack.[3]

  • Harsh Hydrolysis Conditions: The final step of hydrolyzing the nitrile to a carboxylic acid often requires strong acid and heat.[4] These harsh conditions can sometimes lead to degradation of the product. Careful monitoring of the reaction temperature and time is necessary.

  • Side Reactions: The formation of byproducts can significantly lower the yield of the desired amino acid.

Q5: I am observing significant byproducts in my reductive amination synthesis. How can I improve the selectivity and yield?

A5: Reductive amination involves the formation of an imine followed by its reduction. Low yields are often due to side reactions or incomplete conversion.[5][6]

  • Premature Aldehyde Reduction: A strong reducing agent can reduce the starting aldehyde to an alcohol before it has a chance to form an imine with the amine. Using a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) can prevent this side reaction.[5]

  • Dialkylation: The desired primary amine product can sometimes react further with the starting aldehyde to form a secondary amine, which can then be reduced to a tertiary amine byproduct.[7] To minimize this, it is advisable to ensure the imine is formed before adding the reducing agent. This can be achieved by mixing the aldehyde and amine first, sometimes with the aid of a dehydrating agent like molecular sieves.[7]

  • pH Control: The pH of the reaction mixture is critical for efficient imine formation. A mildly acidic condition (pH 4-5) is often optimal.[5]

  • Reaction Conditions: Factors such as solvent, temperature, and reaction time can all influence the selectivity and yield. Optimization of these parameters is often necessary.

Quantitative Data Summary

Synthesis MethodKey ReagentsTypical Yield (%)Enantiomeric Excess (ee %)Reference
Enantioselective aza-Henry reaction approachUndecanal, Bromonitromethane, Chiral Catalyst51-6596[1]
Hydrogenation of aldoxime acid12-Oxododecanoic acid oxime, Platinum catalyst87-92 (after recrystallization)Not specified[2]

Detailed Experimental Protocols

Protocol 1: Enantioselective Synthesis via aza-Henry Reaction (Adapted)

This protocol is adapted from a method used for the synthesis of related D-α-amino amides.[1]

  • Imine Formation: In a round-bottom flask, dissolve undecanal (1 equivalent) in an appropriate solvent like toluene. Add a chiral amine (e.g., (S)-(-)-α-methylbenzylamine) (1.1 equivalents). Stir the mixture at room temperature for 2-4 hours, optionally with a dehydrating agent.

  • Aza-Henry Reaction: Cool the reaction mixture to the specified temperature (e.g., -20 °C). Add a solution of bromonitromethane (1.5 equivalents) and a chiral catalyst (e.g., a cinchona alkaloid derivative) in toluene dropwise. Stir the reaction for the recommended time (e.g., 96 hours), monitoring by TLC.

  • Work-up and Purification: Quench the reaction and perform an aqueous work-up. The crude product can be purified by column chromatography.

  • Conversion to Amino Acid: The resulting nitro compound can be converted to the amino acid through a series of reduction and hydrolysis steps.

Protocol 2: Purification by Recrystallization

This protocol is based on the purification of a similar long-chain amino acid.[2]

  • Dissolution: Dissolve the crude 2-Aminododecanoic acid in a minimal amount of a hot ethanol/water mixture (e.g., 1:1 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can enhance the precipitation of the purified product.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_strecker Strecker Synthesis cluster_reductive_amination Reductive Amination Aldehyde Aldehyde Imine Imine Aldehyde->Imine + NH3 alpha-Amino Nitrile alpha-Amino Nitrile Imine->alpha-Amino Nitrile + CN- This compound This compound alpha-Amino Nitrile->this compound Hydrolysis Aldehyde_RA Aldehyde Imine_RA Imine Aldehyde_RA->Imine_RA + NH3 Product_RA This compound Imine_RA->Product_RA Reduction

Caption: Common synthetic pathways for α-amino acids.

Troubleshooting_Low_Yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Side Product Formation Side Product Formation Low Yield->Side Product Formation Purification Loss Purification Loss Low Yield->Purification Loss Check Reagent Quality Check Reagent Quality Incomplete Reaction->Check Reagent Quality Optimize Reaction Time/Temp Optimize Reaction Time/Temp Incomplete Reaction->Optimize Reaction Time/Temp Ensure Anhydrous Conditions Ensure Anhydrous Conditions Incomplete Reaction->Ensure Anhydrous Conditions Use Milder Reducing Agent Use Milder Reducing Agent Side Product Formation->Use Milder Reducing Agent Control Stoichiometry Control Stoichiometry Side Product Formation->Control Stoichiometry Adjust pH Adjust pH Side Product Formation->Adjust pH Optimize Recrystallization Solvent Optimize Recrystallization Solvent Purification Loss->Optimize Recrystallization Solvent Careful Handling During Isolation Careful Handling During Isolation Purification Loss->Careful Handling During Isolation

Caption: Decision tree for troubleshooting low yield.

References

Technical Support Center: Optimizing Reaction Conditions for (S)-2-Aminododecanoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (S)-2-Aminododecanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to overcome common challenges encountered during its synthesis.

Troubleshooting Guide

Encountering issues during the synthesis of this compound is common. This guide provides a structured approach to identifying and resolving potential problems.

Issue Potential Causes Recommended Solutions
Low Yield Incomplete reaction: Insufficient reaction time or temperature.- Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. - Gradually increase the reaction temperature in small increments, while monitoring for side product formation.
Poor catalyst activity: Catalyst deactivation by impurities or moisture.- Ensure all solvents and reagents are anhydrous. The use of molecular sieves can be beneficial. - Purify starting materials to remove any impurities that may poison the catalyst. - Consider screening different catalysts known to be effective for similar long-chain amino acid syntheses.
Sub-optimal stoichiometry: Incorrect molar ratios of reactants.- Carefully verify the stoichiometry of all reactants. An excess of one reactant may be necessary to drive the reaction to completion.
Low Enantioselectivity (ee) Incorrect catalyst selection: The chosen chiral catalyst or auxiliary is not effective for the substrate.- Screen a variety of chiral catalysts or auxiliaries. For phase-transfer catalysis, Cinchona alkaloid-derived catalysts are often effective. For chiral auxiliary-based methods, Evans oxazolidinones or pseudoephedrine amides can be considered.
Sub-optimal solvent: The polarity of the solvent can significantly impact enantioselectivity.- Test a range of aprotic solvents with varying polarities (e.g., toluene, dichloromethane, THF). Non-polar solvents often favor higher enantioselectivity in phase-transfer catalysis.
Inappropriate reaction temperature: Temperature can influence the transition state energies, affecting stereocontrol.- Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) as this often enhances enantioselectivity.
Formation of Side Products Racemization: The chiral center may be susceptible to racemization under harsh reaction conditions.- Employ milder reaction conditions, such as lower temperatures and weaker bases. - Minimize reaction time once the starting material is consumed.
Over-alkylation or di-alkylation: In methods like phase-transfer catalysis, the product can undergo further reaction.- Use a stoichiometric amount of the alkylating agent. - Add the alkylating agent slowly to the reaction mixture.
Byproducts from starting materials: Impurities in the starting materials can lead to undesired side reactions.- Ensure the purity of all starting materials through appropriate purification techniques like distillation or recrystallization.
Difficult Purification Co-elution of product and byproducts: Similar polarities of the desired product and impurities.- Optimize the mobile phase for column chromatography by testing different solvent systems and gradients. - Consider derivatization of the amino acid to alter its polarity for easier separation.
Emulsion formation during workup: The long alkyl chain can lead to emulsification during aqueous extraction.- Use brine (saturated NaCl solution) to break up emulsions. - Centrifugation can also be an effective method to separate the layers.
Low recovery after recrystallization: The product may have significant solubility in the chosen solvent.- Carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. - Cool the recrystallization mixture slowly to promote the formation of larger, purer crystals.

Frequently Asked Questions (FAQs)

Q1: What are the most common enantioselective methods for synthesizing this compound?

A1: The most prevalent methods for the enantioselective synthesis of this compound and other α-amino acids include:

  • Phase-Transfer Catalysis (PTC): This method often utilizes a chiral catalyst, such as a Cinchona alkaloid derivative, to control the stereochemistry during the alkylation of a glycine Schiff base derivative.[1][2] It is a powerful technique for generating α-amino acids with high enantioselectivity.[1]

  • Enzymatic Resolution: This technique employs enzymes, such as lipases or proteases, to selectively react with one enantiomer of a racemic mixture of 2-aminododecanoic acid or its derivative, allowing for the separation of the (S)-enantiomer.[3][4]

  • Chiral Auxiliaries: A chiral auxiliary is temporarily attached to the starting material to direct the stereoselective formation of the desired product.[5][6][] Common auxiliaries include Evans oxazolidinones and pseudoephedrine amides. After the reaction, the auxiliary is cleaved and can often be recovered.[5]

Q2: How can I improve the yield of my synthesis?

A2: To improve the yield, consider the following:

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and concentration of reactants to find the optimal conditions.

  • Ensure Reagent Purity: Use high-purity starting materials and anhydrous solvents to prevent side reactions and catalyst deactivation.

  • Monitor the Reaction: Use techniques like TLC or HPLC to monitor the reaction's progress and stop it at the optimal time to prevent product degradation or the formation of byproducts.

  • Efficient Workup and Purification: Minimize losses during extraction, washing, and purification steps.

Q3: What is the best way to purify this compound?

A3: Purification of this compound can be challenging due to its amphiphilic nature. Common purification methods include:

  • Column Chromatography: Silica gel chromatography is often used. The choice of eluent is critical and may require some experimentation. A gradient of methanol in dichloromethane is a common starting point.

  • Recrystallization: This is an effective method for both purification and enantiomeric enrichment.[8] A suitable solvent system might be a mixture of ethanol and water or hexane and ethyl acetate. The key is to find a solvent in which the product is soluble at high temperatures but sparingly soluble at low temperatures.

Q4: How can I determine the enantiomeric excess (ee) of my product?

A4: The enantiomeric excess is typically determined by:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method. It involves using a chiral stationary phase that separates the two enantiomers, allowing for their quantification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy using a Chiral Shift Reagent: Adding a chiral shift reagent to the NMR sample can induce different chemical shifts for the two enantiomers, allowing for the determination of their ratio.

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the synthesis of α-amino acids, providing a reference for optimizing the synthesis of this compound.

Table 1: Effect of Catalyst on Enantioselectivity in Phase-Transfer Catalysis

Catalyst FamilyExample CatalystTypical Enantiomeric Excess (ee)Reference
Cinchona Alkaloid-Derived(S,S)-3,4,5-Trifluorophenyl-N-benzylcinchonidinium bromide>90%[1]
Maruoka Catalyst(S)-Binaphthyl-derived quaternary ammonium saltup to 93%[9]
O'Donnell CatalystN-Benzylcinchonidinium chlorideModerate[10]

Table 2: Influence of Solvent Polarity on Enantioselectivity

SolventPolarity IndexGeneral Effect on EnantioselectivityNotes
Toluene2.4Often highA non-polar solvent that can enhance enantioselectivity in PTC.
Dichloromethane (DCM)3.1VariableA moderately polar aprotic solvent.
Tetrahydrofuran (THF)4.0Can be lowerA more polar aprotic solvent that may sometimes reduce enantioselectivity.
Acetonitrile5.8Often lowerA polar aprotic solvent that can negatively impact enantioselectivity in some systems.

Table 3: Impact of Temperature on Reaction Outcome

Temperature RangeEffect on Reaction RateEffect on EnantioselectivityCommon Side Reactions
Room Temperature (20-25 °C)Moderate to FastOften lowerIncreased risk of racemization and side product formation.
0 °C to -20 °CSlowerGenerally higherReduced rates of side reactions.
< -20 °CVery SlowPotentially highestMay require significantly longer reaction times.

Experimental Protocols

General Protocol for Asymmetric Alkylation of a Glycine Schiff Base using a Chiral Phase-Transfer Catalyst

  • Schiff Base Formation: In a round-bottom flask, dissolve glycine tert-butyl ester hydrochloride and an equivalent of a suitable benzophenone imine in an appropriate solvent like dichloromethane. Add a base (e.g., triethylamine) and stir at room temperature until the formation of the benzophenone imine of glycine tert-butyl ester is complete (monitor by TLC).

  • Phase-Transfer Catalysis: To the solution of the Schiff base, add the chiral phase-transfer catalyst (e.g., 1-5 mol% of a Cinchona alkaloid-derived catalyst).

  • Alkylation: Add a solid base (e.g., powdered potassium hydroxide or potassium carbonate) and the alkylating agent (1-dodecyl bromide or iodide).

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 0 °C) and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, quench the reaction with water. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

  • Hydrolysis and Purification: The resulting protected amino acid can be deprotected (e.g., using acidic conditions to remove the tert-butyl and imine groups). The crude this compound can then be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis start Starting Materials (Glycine derivative, Alkyl Halide) reaction Asymmetric Synthesis (e.g., Phase-Transfer Catalysis) start->reaction reagents Reagents & Catalyst (Base, Chiral Catalyst, Solvent) reagents->reaction monitoring Reaction Monitoring (TLC, HPLC) reaction->monitoring in-process control workup Workup (Quenching, Extraction) reaction->workup monitoring->reaction purification Purification (Chromatography, Recrystallization) workup->purification analysis Analysis (NMR, HPLC for ee) purification->analysis final_product This compound analysis->final_product

General experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield Issues cluster_ee Low Enantioselectivity Issues cluster_purification Purification & Side Products start Unsatisfactory Result (Low Yield / Low ee) check_purity Check Reagent Purity & Dryness start->check_purity Low Yield screen_catalysts Screen Chiral Catalysts / Auxiliaries start->screen_catalysts Low ee analyze_byproducts Identify Byproducts (NMR, MS) start->analyze_byproducts Impure Product optimize_time_temp Optimize Reaction Time & Temperature check_purity->optimize_time_temp check_stoichiometry Verify Stoichiometry optimize_time_temp->check_stoichiometry screen_solvents Screen Solvents screen_catalysts->screen_solvents lower_temp Lower Reaction Temperature screen_solvents->lower_temp optimize_purification Optimize Purification Method analyze_byproducts->optimize_purification

A logical workflow for troubleshooting common synthesis issues.

References

Technical Support Center: Improving the Purity of (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed information, troubleshooting advice, and standardized protocols for enhancing the chemical and enantiomeric purity of (S)-2-Aminododecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities found in synthetically produced this compound?

A1: The most significant impurity is typically the undesired (R)-2-Aminododecanoic acid enantiomer. Other potential impurities include unreacted starting materials, reagents, and by-products from the synthetic route. The primary goal of purification is to increase the enantiomeric excess (e.e.) of the (S)-enantiomer.

Q2: What is enantiomeric excess (e.e.) and why is it critical?

A2: Enantiomeric excess (e.e.) is a measure of the purity of a chiral substance. It quantifies how much more of one enantiomer is present compared to the other.[1][2] It is calculated as:

e.e. (%) = |(% Major Enantiomer - % Minor Enantiomer)|

In pharmaceutical and biological applications, different enantiomers can have vastly different activities or toxicities. Therefore, achieving a high e.e. is crucial for ensuring the safety, efficacy, and specificity of a drug candidate or biological probe.[3]

Q3: What are the principal methods for purifying this compound?

A3: The three primary methods for improving the purity and enantiomeric excess of this compound are:

  • Recrystallization: A technique for purifying solid compounds based on differences in solubility.[4][5]

  • Preparative Chiral Chromatography: A high-resolution technique that physically separates the (S) and (R) enantiomers.[6][7]

  • Enzymatic Kinetic Resolution: A method that uses an enzyme to selectively react with one enantiomer, allowing for the separation of the modified and unmodified forms.[3][8]

Q4: How can I accurately determine the enantiomeric excess (e.e.) of my sample?

A4: The most reliable and widely used method for determining the e.e. of amino acids is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP).[9] This analytical technique provides a quantitative measure of the ratio of the two enantiomers in the sample.

Troubleshooting and Issue Resolution

Recrystallization Issues
  • Q: My compound is not crystallizing out of the solution upon cooling. What should I do?

    • A: This usually indicates that the solution is not supersaturated. Try the following:

      • Induce Crystallization: Scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic glass fragments can act as nucleation sites.

      • Add a Seed Crystal: If you have a small amount of pure this compound, add a single crystal to the cooled solution to initiate crystallization.

      • Cool Further: Use an ice bath or refrigerator to lower the temperature further, decreasing the compound's solubility.

      • Reduce Solvent: If the initial volume of solvent was too high, carefully evaporate some of it and allow the solution to cool again.[10]

  • Q: The purity of my material did not significantly improve after recrystallization. Why?

    • A: This can happen for a few reasons:

      • Incorrect Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold, while impurities remain soluble at all temperatures.[4] You may need to screen other solvents or solvent mixtures. For 12-aminododecanoic acid, an ethanol/water mixture has been shown to be effective.[11]

      • Cooling Too Rapidly: Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before moving it to an ice bath.

      • Insufficient Washing: After filtration, wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing impurities.

Preparative Chiral HPLC Issues
  • Q: The (S) and (R) enantiomers are not separating on the chiral column. What is the problem?

    • A: Poor or no separation (co-elution) is a common challenge. Consider these points:

      • Incorrect Stationary Phase: Not all chiral stationary phases (CSPs) work for all compounds. For amino acids, crown ether-based or macrocyclic glycopeptide-based CSPs are often effective.[6][12] You may need to screen different columns.

      • Mobile Phase Optimization: The composition of the mobile phase is critical. Adjust the ratio of organic solvent (e.g., methanol, ethanol, acetonitrile) to the aqueous or acidic modifier (e.g., trifluoroacetic acid, formic acid).[13] Small changes can have a large impact on resolution.[14]

      • Flow Rate: A lower flow rate often increases resolution by allowing more time for interaction with the stationary phase.

  • Q: I am experiencing high backpressure in my HPLC system. How can I fix this?

    • A: High backpressure can damage the column and pump.

      • Filtered Solvents and Samples: Always filter your mobile phase and sample through a 0.22 or 0.45 µm filter before use to remove particulates.

      • Check for Blockages: Inspect in-line filters, guard columns, and tubing for blockages.

      • Column Cleaning: If the column itself is clogged, follow the manufacturer's instructions for cleaning, which may involve flushing with a series of strong solvents.

Enzymatic Kinetic Resolution Issues
  • Q: The enzymatic reaction has a very low conversion rate. How can I improve it?

    • A: Low conversion means the enzyme is not working efficiently.

      • Suboptimal Conditions: Enzyme activity is highly sensitive to temperature, solvent, and pH (if in an aqueous system). Optimize these parameters based on literature for the specific enzyme used.[15]

      • Enzyme Inactivation: The enzyme may have been denatured or inhibited. Ensure solvents are anhydrous if required and that no inhibitors are present in your substrate.

      • Insufficient Acyl Donor: In acylation reactions, ensure you are using a suitable acyl donor (e.g., ethyl acetate) in sufficient excess.

  • Q: The enantioselectivity (low e.e.) of my resolution is poor. What are the possible causes?

    • A: Low enantioselectivity defeats the purpose of the resolution.

      • Incorrect Enzyme: The chosen enzyme may not be highly selective for your substrate. It is often necessary to screen several different enzymes (e.g., various lipases) to find one with high selectivity.[15]

      • Reaction Time: Kinetic resolutions are time-dependent. If the reaction runs for too long, the less-favored enantiomer may also start to react, lowering the e.e. of both the product and the remaining starting material. Perform a time-course study to find the optimal stopping point.[15]

Methodology and Data Comparison

The choice of purification method depends on the required scale, desired final purity, and available equipment.

FeatureRecrystallizationPreparative Chiral HPLCEnzymatic Kinetic Resolution
Principle Separation based on differential solubility of the compound and impurities at varying temperatures.[4]Physical separation of enantiomers based on differential interaction with a chiral stationary phase.[6]Selective enzymatic transformation of one enantiomer, allowing separation from the unreacted enantiomer.[3]
Typical Final Purity (e.e.) Moderate to High (Can reach >99% if starting e.e. is already high, but less effective for racemic mixtures).Very High (>99.5%).Very High (>99% for the unreacted enantiomer is achievable).
Yield Variable (50-90%). Some product is always lost in the mother liquor.[10]High (>90% recovery of the desired enantiomer is possible).Theoretically limited to a maximum of 50% for the desired enantiomer.
Scale Easily scalable from milligrams to kilograms.Limited by column size; typically used for milligram to gram scale.Scalable, but can be limited by the cost and availability of the enzyme.
Key Considerations Requires a suitable solvent system. Less effective for removing the undesired enantiomer from a near-racemic mixture.High equipment cost. Requires method development to find the right column and mobile phase.Requires screening for a suitable enzyme. The "wrong" enantiomer is chemically modified.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for enriching a sample of this compound that is already partially pure.

  • Solvent Selection: Based on literature, a mixture of ethanol and water is a good starting point.[11]

  • Dissolution: In an Erlenmeyer flask, add the impure solid. Add the minimum amount of hot 95% ethanol needed to just dissolve the solid at its boiling point.

  • Add Anti-Solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy (the cloud point). Add a drop or two of hot ethanol to redissolve the precipitate and make the solution clear again.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Protocol 2: Purification by Preparative Chiral HPLC

This protocol is designed to separate a racemic or enantiomerically-impure mixture into its pure enantiomers.

  • System Setup:

    • Column: A preparative-scale chiral column (e.g., Crownpak® CR-I(+) or a similar crown ether-based column).

    • Mobile Phase: An optimized mixture, for example, methanol/water with an acidic modifier like perchloric acid or trifluoroacetic acid. A typical starting point could be 80:20 Methanol:Water + 5 mM HClO₄.[12]

    • Flow Rate: Set a flow rate appropriate for the column diameter (e.g., 5-20 mL/min for a 20 mm ID column).

  • Sample Preparation: Dissolve the impure this compound in the mobile phase to a known concentration. Filter the sample through a 0.45 µm syringe filter.

  • Injection and Fraction Collection: Inject the sample onto the column. Monitor the elution profile using a UV detector. Collect the fractions corresponding to the (S)-enantiomer peak. The (S)-enantiomer will elute at a specific retention time, distinct from the (R)-enantiomer.

  • Post-Processing: Combine the pure fractions containing the (S)-enantiomer. Remove the solvent using a rotary evaporator.

  • Purity Analysis: Analyze a small portion of the final product using analytical chiral HPLC to confirm the enantiomeric excess.

Protocol 3: Determination of Enantiomeric Excess by Analytical Chiral HPLC

This protocol is for verifying the purity of the final product.

  • HPLC Conditions (Example):

    • Column: ChiroSil® SCA(-) or similar crown-ether CSP (e.g., 15 cm x 4.6 mm, 5 µm).[12]

    • Mobile Phase: 84% Methanol / 16% Water with 5 mM HClO₄.[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Column Temperature: 25°C.

  • Sample Preparation: Prepare a dilute solution of the purified product (~0.5 mg/mL) in the mobile phase.

  • Analysis: Inject a small volume (e.g., 10 µL) onto the column. Record the chromatogram.

  • Calculation: Identify the peaks corresponding to the (S) and (R) enantiomers. Calculate the area of each peak. The enantiomeric excess is calculated as: e.e. (%) = [(Area_S - Area_R) / (Area_S + Area_R)] * 100

Visual Guides and Workflows

G cluster_recrystallization Workflow for Purification by Recrystallization start Impure Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling (Room Temp -> Ice Bath) dissolve->cool filter Vacuum Filtration cool->filter wash Wash Crystals with Ice-Cold Solvent filter->wash dry Dry Under Vacuum wash->dry product Pure this compound dry->product

Caption: Workflow for the recrystallization of this compound.

G cluster_hplc Workflow for Purification by Chiral HPLC start Racemic/Impure Mixture prepare Dissolve and Filter Sample start->prepare inject Inject onto Preparative Chiral Column prepare->inject separate Enantiomer Separation on Column inject->separate collect Collect Fractions of (S)-Enantiomer Peak separate->collect evaporate Combine Fractions & Evaporate Solvent collect->evaporate product Pure this compound evaporate->product

Caption: Workflow for preparative chiral HPLC purification.

G cluster_enzymatic Workflow for Enzymatic Kinetic Resolution start Racemic (R/S) Mixture (e.g., Ester form) react Add Selective Enzyme (e.g., Lipase) & Acyl Donor start->react monitor Incubate and Monitor Reaction (Stop at ~50%) react->monitor separate Separate Reacted from Unreacted Enantiomer (e.g., Chromatography/Extraction) monitor->separate unreacted Unreacted (S)-Ester separate->unreacted Desired reacted Reacted (R)-Product separate->reacted By-product hydrolyze Hydrolyze Ester (if necessary) unreacted->hydrolyze final_product Pure this compound hydrolyze->final_product

Caption: Workflow for enzymatic kinetic resolution.

G rect_node rect_node start Start: Impure This compound scale Scale > 10g? start->scale purity Need >99.5% e.e.? scale->purity No enzyme Use Enzymatic Resolution scale->enzyme Yes equip Preparative HPLC Available? purity->equip Yes consider_recrystallize Consider Recrystallization (if starting e.e. >80%) purity->consider_recrystallize No equip->enzyme No hplc Use Preparative Chiral HPLC equip->hplc Yes recrystallize Use Recrystallization

Caption: Decision flowchart for selecting a purification method.

References

Preventing racemization during (S)-2-Aminododecanoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of (S)-2-Aminododecanoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help prevent racemization and other common issues during the synthesis of this chiral amino acid.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in the synthesis of this compound?

A1: Racemization is the process where a pure enantiomer, in this case, this compound, converts into a mixture of both of its enantiomers (S and R forms), resulting in a loss of optical purity.[1] In pharmaceutical applications, often only one enantiomer of a chiral molecule is biologically active, while the other may be inactive or even cause adverse effects. Therefore, maintaining the stereochemical integrity of this compound is crucial for its efficacy and safety in drug development.

Q2: What are the primary causes of racemization during the synthesis of α-amino acids?

A2: Racemization in α-amino acid synthesis is primarily caused by the deprotonation of the α-carbon, which is the stereocenter. This is particularly problematic during the activation of the carboxylic acid group for coupling reactions, as it increases the acidity of the α-proton. The resulting planar enolate intermediate can be protonated from either face, leading to a mixture of enantiomers.[2] Key factors that promote racemization include the use of strong bases, high reaction temperatures, and certain coupling reagents that form highly activated intermediates.[3][4]

Q3: Which synthetic strategies are recommended to obtain enantiomerically pure this compound?

A3: There are two main strategies:

  • Enantioselective Synthesis: This approach aims to create the desired (S)-enantiomer directly with high stereoselectivity. Methods include:

    • Asymmetric Strecker Synthesis: This method involves the reaction of an aldehyde with a chiral amine and a cyanide source to form a chiral α-aminonitrile, which is then hydrolyzed to the amino acid.[5]

    • Asymmetric Reductive Amination: This involves the reaction of an α-keto acid with a chiral amine or the use of a chiral catalyst to stereoselectively reduce the intermediate imine.

    • Alkylation of Chiral Glycine Enolates: Using a chiral auxiliary, such as pseudoephedrine glycinamide, to direct the stereoselective alkylation of a glycine enolate is a highly practical method.[6]

  • Classical Synthesis and Chiral Resolution: This involves the synthesis of a racemic mixture of 2-aminododecanoic acid followed by the separation of the enantiomers. Common resolution techniques include:

    • Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts, which can be separated by crystallization due to their different solubilities.[7][8]

    • Enzymatic Resolution: Enzymes, such as lipases or acylases, can selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[9][10]

Troubleshooting Guides

Scenario 1: Significant Racemization Observed in the Final Product
Potential Cause Troubleshooting Action Rationale
Use of a strong, non-hindered base Switch to a sterically hindered base with lower basicity, such as 2,4,6-collidine or N-methylmorpholine (NMM), instead of bases like triethylamine (TEA) or diisopropylethylamine (DIEA).Sterically hindered bases are less likely to abstract the α-proton, which is the key step in racemization.[3]
High reaction temperature Perform coupling reactions at lower temperatures (e.g., 0 °C or room temperature). For microwave-assisted synthesis, consider reducing the temperature.Higher temperatures provide the activation energy for the racemization process to occur more rapidly.[6]
Inappropriate coupling reagent Use coupling reagents known to suppress racemization, such as carbodiimides (e.g., DIC) in combination with additives like 1-hydroxybenzotriazole (HOBt), ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure), or 6-Cl-HOBt. Phosphonium (e.g., PyBOP) and uronium/aminium (e.g., HBTU, HATU) reagents can also be effective, especially with additives.Additives form active esters that are less prone to racemization than the intermediates formed by some coupling reagents alone.[2]
Prolonged activation time Utilize an in-situ activation protocol where the coupling reagent is added to the mixture of the amino acid, additive, and the amine component without a pre-activation step.Minimizing the time the amino acid exists in its highly activated, racemization-prone state can reduce the extent of epimerization.
Inadequate protecting group strategy For syntheses involving multiple steps, ensure that the N-protecting group is stable under the reaction conditions and does not promote racemization. Urethane-based protecting groups like Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are generally good at preventing racemization during activation.Certain protecting groups can influence the acidity of the α-proton and the stability of the activated intermediate.[4]
Scenario 2: Low Diastereomeric Excess in Asymmetric Synthesis
Potential Cause Troubleshooting Action Rationale
Suboptimal chiral auxiliary or catalyst Screen different chiral auxiliaries or catalysts. For example, in an asymmetric Strecker synthesis, the choice of the chiral amine is critical.The structure of the chiral auxiliary or catalyst directly influences the stereochemical outcome of the reaction by creating a diastereomeric transition state with a significant energy difference.
Incorrect reaction conditions for the asymmetric step Carefully optimize reaction parameters such as solvent, temperature, and concentration for the key stereodetermining step.The solvent can affect the conformation of the transition state, and temperature can impact the energy difference between the diastereomeric transition states.
Racemization of the product after formation After the asymmetric reaction, use mild work-up and purification conditions. Avoid exposure to strong acids or bases and high temperatures.Even if the initial asymmetric induction is high, subsequent harsh conditions can lead to racemization of the final product.
Scenario 3: Poor Separation During Chiral Resolution
Potential Cause Troubleshooting Action Rationale
Inappropriate resolving agent Screen a variety of chiral resolving agents (e.g., different chiral acids or bases).The formation of well-defined, crystalline diastereomeric salts with significantly different solubilities is key to successful resolution by crystallization. This is often empirical and requires screening.[7][8]
Suboptimal crystallization conditions Systematically vary the solvent system, concentration, and cooling rate during crystallization. Seeding with a small crystal of the desired diastereomer can sometimes improve resolution.Crystallization is a highly sensitive process, and these parameters can greatly influence the efficiency of the separation of diastereomers.
Incomplete reaction to form diastereomeric salts Ensure that the reaction to form the diastereomeric salts goes to completion by using appropriate stoichiometry and reaction times.If the salt formation is incomplete, the unreacted racemate will contaminate the crystallization process.
Racemization during recovery of the enantiomer After separation of the diastereomers, use mild conditions to cleave the resolving agent and isolate the pure enantiomer. Avoid strong acids, bases, or high heat.The purified enantiomer can still racemize if subjected to harsh conditions during the final isolation steps.

Quantitative Data on Racemization Prevention

The following table summarizes the effect of different additives on suppressing racemization during peptide coupling, which is a critical step where racemization can occur in amino acid synthesis. The data is based on the synthesis of a model tripeptide and measures the percentage of the undesired diastereomer.

Coupling Additive% D-Isomer (Racemization)Reference
NoneHigh (not specified)[2]
HOBtLower than no additive[2]
HOAtLower than HOBt[2]
Oxyma-BLowest among tested additives[2]

Note: The exact percentage of racemization is highly dependent on the specific amino acid, coupling reagent, base, and other reaction conditions.

Experimental Protocols

General Protocol for Asymmetric Alkylation of a Chiral Glycine Equivalent

This protocol is a generalized procedure based on the principles of asymmetric synthesis of α-amino acids using a chiral auxiliary, such as pseudoephedrine glycinamide.[6] This method is suitable for preparing this compound by using the appropriate alkylating agent.

1. Synthesis of the Chiral Auxiliary Adduct:

  • React (1R,2S)-(-)-pseudoephedrine with glycine methyl ester hydrochloride in the presence of a suitable base to form the pseudoephedrine glycinamide.

2. Asymmetric Alkylation:

  • Dissolve the pseudoephedrine glycinamide in an anhydrous aprotic solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C).

  • Add a strong base, such as lithium diisopropylamide (LDA), to generate the chiral enolate.

  • Slowly add the alkylating agent, 1-iododecane, to the enolate solution and allow the reaction to proceed at low temperature.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

3. Hydrolysis and Isolation:

  • The resulting diastereomerically enriched product is hydrolyzed to cleave the chiral auxiliary and yield the desired amino acid. This can be achieved by heating in water or a water-dioxane mixture.

  • The chiral auxiliary can be recovered and recycled.

  • The this compound is then isolated and purified, for example, by ion-exchange chromatography or crystallization.

Critical Parameters to Prevent Racemization:

  • Low Temperature: Maintaining a low temperature during enolate formation and alkylation is crucial to prevent side reactions and ensure high diastereoselectivity.

  • Anhydrous Conditions: The presence of water can quench the enolate and lead to side reactions.

  • Mild Hydrolysis: Using mild hydrolysis conditions (e.g., heating in water) is important to avoid racemization of the final product.[6]

Visualizations

Logical Workflow for Troubleshooting Racemization

G Troubleshooting Workflow for Racemization in this compound Synthesis start Racemization Detected in Final Product check_synthesis_type Identify Synthesis Stage Prone to Racemization start->check_synthesis_type activation_coupling Carboxylic Acid Activation / Coupling Step check_synthesis_type->activation_coupling If applicable asymmetric_step Asymmetric Induction Step check_synthesis_type->asymmetric_step If enantioselective synthesis resolution_step Chiral Resolution Step check_synthesis_type->resolution_step If classical synthesis + resolution workup_purification Work-up / Purification check_synthesis_type->workup_purification Always a possibility base_issue Investigate Base activation_coupling->base_issue temp_issue Investigate Temperature activation_coupling->temp_issue reagent_issue Investigate Coupling Reagent / Additive activation_coupling->reagent_issue asymmetric_step->temp_issue catalyst_issue Investigate Chiral Catalyst / Auxiliary asymmetric_step->catalyst_issue resolution_agent_issue Investigate Resolving Agent / Conditions resolution_step->resolution_agent_issue harsh_conditions_issue Investigate Work-up Conditions resolution_step->harsh_conditions_issue workup_purification->harsh_conditions_issue change_base Use Sterically Hindered / Weaker Base base_issue->change_base lower_temp Lower Reaction Temperature temp_issue->lower_temp change_reagent Use Racemization-Suppressing Reagent/Additive reagent_issue->change_reagent optimize_catalyst Screen/Optimize Chiral Catalyst/Auxiliary catalyst_issue->optimize_catalyst optimize_resolution Screen Resolving Agents / Optimize Crystallization resolution_agent_issue->optimize_resolution mild_workup Use Milder Work-up / Purification Conditions harsh_conditions_issue->mild_workup G Key Factors Influencing Racemization in α-Amino Acid Synthesis racemization Racemization base Base Strength & Steric Hindrance base->racemization temperature Reaction Temperature temperature->racemization coupling_reagent Coupling Reagent & Additives coupling_reagent->racemization protecting_group N-Protecting Group protecting_group->racemization solvent Solvent Polarity solvent->racemization reaction_time Activation / Reaction Time reaction_time->racemization

References

Common side reactions in (S)-2-Aminododecanoic acid synthesis and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of (S)-2-Aminododecanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the enantioselective synthesis of this compound?

A1: The primary methods for the enantioselective synthesis of this compound include:

  • Asymmetric Strecker Synthesis: This method involves the reaction of dodecanal with a chiral amine or ammonia in the presence of a cyanide source, followed by hydrolysis of the resulting α-aminonitrile. The use of a chiral catalyst or auxiliary directs the stereochemistry.

  • Chiral Auxiliary-Mediated Alkylation: A chiral auxiliary, such as an Evans oxazolidinone, is attached to a glycine enolate equivalent. This chiral substrate then undergoes diastereoselective alkylation with a C10 electrophile (e.g., 1-iododecane). Subsequent removal of the auxiliary yields the desired (S)-amino acid.

  • Enzymatic Resolution: A racemic mixture of 2-aminododecanoic acid is synthesized, and an enzyme (e.g., a lipase or an aminoacylase) is used to selectively react with one enantiomer, allowing for the separation of the (S)-enantiomer.

  • Enzymatic Transamination: A prochiral keto acid (2-oxododecanoic acid) is converted to this compound using a stereoselective transaminase enzyme.

Q2: What is the most significant side reaction in the synthesis of this compound, and how can it be minimized?

A2: The most critical side reaction is racemization , the loss of stereochemical purity at the α-carbon, leading to a mixture of (S) and (R) enantiomers. This significantly impacts the biological activity of the final product.

To minimize racemization:

  • Reagent Selection: Utilize coupling reagents known to suppress racemization, such as HBTU, HATU, or COMU, especially when activating the carboxylic acid group.

  • Additives: Employ additives like HOBt (Hydroxybenzotriazole) or HOAt (1-Hydroxy-7-azabenzotriazole) with carbodiimide coupling reagents.

  • Base Selection: Use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine instead of less hindered bases like triethylamine.[1]

  • Temperature Control: Perform reactions at low temperatures (e.g., 0 °C to -20 °C) to slow down the rate of racemization.

  • Protecting Groups: Employ appropriate protecting groups on the amino function that are stable under the reaction conditions and do not promote racemization.

Q3: Are there any side reactions specifically associated with the long dodecyl chain of this compound?

A3: While racemization is the primary concern, the long, nonpolar dodecyl chain can introduce challenges:

  • Solubility Issues: The starting materials and intermediates with the long alkyl chain may have poor solubility in common polar solvents, potentially leading to incomplete reactions or difficult purification. Careful selection of the solvent system is crucial.

  • Steric Hindrance: The bulky alkyl chain might sterically hinder the approach of reagents to the reactive center, potentially requiring longer reaction times or more reactive reagents, which could in turn increase the risk of side reactions.

  • Aggregation: In peptide synthesis, long-chain amino acids can promote aggregation, which can be mitigated by using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb). While this is more relevant to peptide synthesis, similar aggregation could potentially affect certain synthetic steps of the free amino acid.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity/Enantioselectivity
Potential Cause Troubleshooting Step
Suboptimal Chiral Auxiliary/Catalyst Screen different chiral auxiliaries or catalysts. For alkylation methods, Evans oxazolidinones are a reliable choice. For Strecker synthesis, consider different chiral ligands for the metal catalyst.
Incorrect Lewis Acid In chiral auxiliary-mediated alkylations, the choice of Lewis acid is critical for achieving high diastereoselectivity. Screen various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl) to find the optimal one for your specific substrate.
Inappropriate Reaction Temperature Lowering the reaction temperature (e.g., to -78 °C) often enhances stereoselectivity by favoring the transition state leading to the desired diastereomer.
Poor Quality Reagents Ensure all reagents, especially the chiral auxiliary and starting materials, are of high purity. The presence of stereoisomeric impurities will directly impact the stereochemical outcome.
Solvent Effects The solvent can influence the conformation of the transition state. Screen different solvents to optimize diastereoselectivity.
Issue 2: Low Yield
Potential Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using techniques like TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature (while monitoring for racemization), or the stoichiometry of the reagents.
Moisture in the Reaction Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents, as moisture can quench reactive intermediates.
Side Product Formation Analyze the crude reaction mixture to identify major byproducts. This can help in diagnosing the issue (e.g., if a significant amount of starting material is recovered, the activation step may be inefficient).
Difficult Purification The long alkyl chain can make purification by chromatography challenging due to similar polarities of the product and certain byproducts. Optimize the chromatography conditions (solvent system, column type) or consider alternative purification methods like crystallization.
Product Decomposition If the desired product is unstable under the reaction or workup conditions, consider milder reagents or shorter reaction times.
Issue 3: Difficulty in Removing Chiral Auxiliary
Potential Cause Troubleshooting Step
Incomplete Cleavage Reaction Ensure the cleavage conditions are appropriate for the specific auxiliary used. For Evans oxazolidinones, common methods include hydrolysis with lithium hydroxide (LiOH) or lithium hydroperoxide (LiOOH). Monitor the reaction to completion.
Product and Auxiliary are Difficult to Separate After cleavage, the chiral auxiliary needs to be separated from the desired amino acid. Optimize the extraction or chromatography conditions to achieve a clean separation. The auxiliary is often recoverable for reuse.

Quantitative Data Summary

The following table summarizes typical yields and enantiomeric/diastereomeric ratios for different synthetic approaches to α-amino acids, which can be extrapolated to the synthesis of this compound. Note that specific results will vary based on the exact conditions and substrate.

Synthetic Method Key Reagents/Conditions Typical Yield Typical Diastereomeric/Enantiomeric Ratio Reference
Asymmetric Strecker Synthesis Dodecanal, Chiral Amine/Catalyst, Cyanide Source40-80%70:30 to >95:5 e.r.General Literature
Chiral Auxiliary-Mediated Alkylation Evans Oxazolidinone, LDA/NaHMDS, 1-Iododecane60-90%>95:5 d.r.General Literature
Enzymatic Resolution Racemic 2-Aminododecanoic Acid, Lipase~40-50% (for the desired enantiomer)>99% e.e.General Literature
Enzymatic Transamination 2-Oxododecanoic Acid, Transaminase, Amino Donor70-95%>99% e.e.General Literature

Experimental Protocols

Protocol 1: Asymmetric Alkylation using an Evans Chiral Auxiliary

This protocol is a representative example and may require optimization for this compound.

Step 1: Acylation of the Chiral Auxiliary

  • Dissolve (4S)-4-benzyl-2-oxazolidinone in anhydrous THF under an argon atmosphere and cool to -78 °C.

  • Add n-butyllithium dropwise and stir for 30 minutes.

  • Add bromoacetyl bromide dropwise and stir for 1 hour at -78 °C, then allow to warm to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the N-bromoacetyl oxazolidinone by flash chromatography.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-acetyl oxazolidinone derivative in anhydrous THF and cool to -78 °C.

  • Add sodium bis(trimethylsilyl)amide (NaHMDS) as a 1 M solution in THF dropwise and stir for 30 minutes.

  • Add a solution of 1-iododecane in THF dropwise.

  • Stir the reaction at -78 °C until completion (monitor by TLC).

  • Quench with saturated aqueous NH₄Cl and extract with ethyl acetate.

  • Purify the alkylated product by flash chromatography.

Step 3: Cleavage of the Chiral Auxiliary

  • Dissolve the purified alkylated product in a mixture of THF and water.

  • Cool to 0 °C and add aqueous lithium hydroxide (LiOH).

  • Stir at room temperature until the reaction is complete.

  • Acidify the mixture with aqueous HCl to pH ~1.

  • Extract with ethyl acetate to recover the chiral auxiliary.

  • The aqueous layer contains the crude this compound, which can be further purified by recrystallization or ion-exchange chromatography.

Visualizations

Caption: Overview of synthetic routes to this compound.

Troubleshooting_Logic cluster_stereo Troubleshooting Stereoselectivity cluster_yield Troubleshooting Yield cluster_purification Troubleshooting Purification Start Problem Encountered Low_Stereo Low Stereoselectivity Start->Low_Stereo Low_Yield Low Yield Start->Low_Yield Purification_Issue Purification Issues Start->Purification_Issue Check_Temp Lower Reaction Temperature Low_Stereo->Check_Temp Screen_Catalyst Screen Catalyst/Auxiliary Low_Stereo->Screen_Catalyst Screen_Solvent Optimize Solvent Low_Stereo->Screen_Solvent Check_Purity Verify Reagent Purity Low_Stereo->Check_Purity Check_Anhydrous Ensure Anhydrous Conditions Low_Yield->Check_Anhydrous Optimize_Stoich Optimize Stoichiometry Low_Yield->Optimize_Stoich Monitor_Reaction Monitor Reaction Progress Low_Yield->Monitor_Reaction Analyze_Byproducts Identify Side Products Low_Yield->Analyze_Byproducts Optimize_Chroma Optimize Chromatography Purification_Issue->Optimize_Chroma Try_Crystallization Attempt Recrystallization Purification_Issue->Try_Crystallization Consider_Deriv Consider Derivatization Purification_Issue->Consider_Deriv

Caption: A logical workflow for troubleshooting common synthesis issues.

Racemization_Pathway cluster_avoidance Avoidance Strategies S_Amino_Acid (S)-Amino Acid (Protected) Enolate Enolate/Enol Intermediate (Achiral) S_Amino_Acid->Enolate Base-catalyzed proton abstraction Enolate->S_Amino_Acid Protonation R_Amino_Acid (R)-Amino Acid (Protected) Enolate->R_Amino_Acid Protonation Proton_Source Proton Source (e.g., Solvent, Base) Proton_Source->Enolate Low_Temp Low Temperature Hindered_Base Sterically Hindered Base Mild_Conditions Mild Reaction Conditions

Caption: The mechanism of racemization and strategies for its prevention.

References

Improving the solubility of (S)-2-Aminododecanoic acid for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of (S)-2-Aminododecanoic acid for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in dissolving this compound?

This compound is an amphiphilic molecule, possessing a long, hydrophobic 10-carbon aliphatic chain and a hydrophilic amino acid head group. This dual nature leads to low solubility in both purely aqueous and nonpolar organic solvents. In aqueous solutions, the hydrophobic tails can cause the molecules to aggregate and precipitate.

Q2: What is the general solubility profile of this compound?

It is slightly soluble in water and alcohols. Its solubility is significantly influenced by pH. In acidic conditions, the amino group is protonated, and in alkaline conditions, the carboxylic acid group is deprotonated, both of which can increase aqueous solubility. It is more soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and in acidic aqueous solutions.

Q3: Can I heat the solution to improve solubility?

Gentle heating can help dissolve this compound. However, prolonged or excessive heating should be avoided to prevent potential degradation. It is advisable to monitor the solution closely and use the lowest effective temperature.

Q4: Is sonication a recommended method for dissolving this compound?

Yes, sonication is a useful technique to break down aggregates and facilitate the dissolution of this compound in a solvent.

Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for 2-Aminododecanoic acid (the racemic form of the target compound) and a structurally similar lipidic amino acid.

Solvent/SystemCompoundConcentrationTemperature (°C)Notes
DMSO12-Aminododecanoic acid1.94 mg/mL (9.01 mM)Not SpecifiedRequires sonication, warming, pH adjustment to 3 with 1 M HCl, and heating to 60°C to achieve.[1]
5% TFA in Water12-Aminododecanoic acid175 mg/mL (812.71 mM)Not SpecifiedRequires sonication.[1]
Aqueous Buffer (HEPES 10 mM, pH 7.4, 150 mM NaCl)α-Aminotridecanoic Acid~11 µM (Critical Aggregation Concentration)25Indicates very low monomeric solubility in aqueous buffer before aggregation occurs.[2][3]
WaterThis compoundSlightly solubleRoom TemperatureQualitative observation.
EthanolThis compoundSlightly solubleRoom TemperatureQualitative observation.
MethanolThis compoundSlightly solubleRoom TemperatureQualitative observation.

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in an Organic Solvent

This protocol is suitable for preparing a stock solution that will be further diluted into an aqueous buffer for cell culture or enzymatic assays.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath or heating block (optional)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound in a sterile vial.

  • Add the required volume of DMSO to achieve the target concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes.

  • If the compound is not fully dissolved, gently warm the solution to 37-60°C for a short period.[1]

  • Alternatively, or in combination with warming, place the vial in a sonicator bath for 5-10 minutes.

  • Visually inspect the solution to ensure complete dissolution.

  • Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of a Working Solution in Aqueous Buffer

This protocol describes the dilution of an organic stock solution into an aqueous buffer.

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Sterile aqueous buffer (e.g., PBS, Tris, HEPES)

  • Sterile conical tubes or flasks

  • Vortex mixer or magnetic stirrer

Procedure:

  • Bring the aqueous buffer to the desired experimental temperature.

  • While vigorously vortexing or stirring the buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent precipitation.

  • Ensure the final concentration of DMSO in the aqueous buffer is low (typically ≤ 1% v/v) to minimize solvent toxicity in biological assays.

  • Visually inspect the final solution for any signs of precipitation. If precipitation occurs, refer to the troubleshooting guide.

  • Use the freshly prepared working solution for your experiment immediately. Do not store dilute aqueous solutions for extended periods.

Troubleshooting Guide

Troubleshooting_Workflow

Signaling Pathways & Logical Relationships

Solvent_Selection_Logic

References

Stability issues with (S)-2-Aminododecanoic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-Aminododecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this long-chain amino acid.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is an amphiphilic molecule, possessing both a hydrophilic amino acid head group and a long, hydrophobic 10-carbon chain. This structure dictates its solubility. Like other long-chain amino acids, its solubility in aqueous solutions is limited, and this solubility decreases with increasing length of the hydrocarbon chain.[1] It is generally insoluble in non-polar organic solvents. For many applications, the use of an organic co-solvent is necessary for initial dissolution before dilution into aqueous media.

Q2: Which solvents are recommended for preparing stock solutions of this compound?

Due to its limited aqueous solubility, it is recommended to first dissolve this compound in a polar aprotic solvent. Dimethyl sulfoxide (DMSO) is a highly effective solvent for a wide array of organic compounds and is miscible with water, making it a suitable choice.[2][3] For some applications, the use of acetic acid in an aqueous solution has been shown to increase the solubility of long-chain amino acids.[4]

Q3: What is the recommended storage condition for solid this compound?

For long-term stability, the solid form of this compound should be stored in a well-sealed container at 0-8 °C.

Q4: How should I store solutions of this compound?

For optimal stability, it is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared and stored, it should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. Long-term storage of amino acid solutions, even under ideal conditions, can lead to degradation.[5]

Q5: What are the primary factors that can affect the stability of this compound in solution?

The stability of this compound in solution can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation. It is advisable to avoid heating solutions unless necessary for dissolution and to store them at low temperatures.[6][7]

  • pH: The pH of the solution can affect the charge state of the amino and carboxylic acid groups, which in turn can influence solubility and stability.

  • Light: Exposure to light, particularly UV light, can potentially lead to photodegradation. Solutions should be stored in light-protected containers.

  • Oxidizing agents: The presence of strong oxidizing agents should be avoided as they can react with the amino acid.

Troubleshooting Guide

Issue 1: this compound is not dissolving in my aqueous buffer (e.g., PBS).

  • Cause: The long hydrophobic dodecyl chain significantly limits the aqueous solubility of the molecule.

  • Solution: Prepare a concentrated stock solution in 100% DMSO first. Once fully dissolved, you can perform a stepwise dilution into your aqueous buffer. Be aware that precipitation may occur if the final concentration of the amino acid is too high or the percentage of DMSO is too low.[8] It is crucial to vortex or mix the solution well during dilution. For some applications, a small amount of acetic acid in the aqueous solution may aid solubility.[4]

Issue 2: My solution of this compound appears cloudy or has precipitated after storage.

  • Cause: This can be due to several factors, including the compound coming out of solution upon freezing and thawing, the final concentration in the aqueous buffer exceeding its solubility limit, or degradation.

  • Solution:

    • Before use, allow the frozen stock solution to thaw completely at room temperature and vortex thoroughly to ensure it is fully redissolved.

    • When diluting into your final experimental medium, ensure the final concentration is within the solubility limits for that specific medium.

    • If precipitation persists, consider preparing a fresh stock solution and using it immediately.

Issue 3: I am observing inconsistent results in my biological assays.

  • Cause: Inconsistent results can stem from the degradation of the this compound stock solution. Repeated freeze-thaw cycles or prolonged storage at room temperature can lead to a decrease in the effective concentration of the active compound.

  • Solution:

    • Prepare fresh solutions for each experiment whenever possible.

    • If using a stock solution, ensure it has been stored properly in small aliquots at -20°C or -80°C.

    • Perform a quality control check on your stock solution using an analytical method like HPLC-MS if you suspect degradation.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₂H₂₅NO₂
Molecular Weight 215.33 g/mol
Appearance White to off-white solid
Melting Point 263 °C (decomposes)
Storage Temperature (Solid) 0-8 °C

Table 2: Recommended Solvents for Solution Preparation

SolventApplicationRecommendations and Considerations
Dimethyl Sulfoxide (DMSO) Primary solvent for stock solutionsHighly effective for initial dissolution. Ensure the final concentration in aqueous media is low to avoid solvent effects in biological assays.[2][3]
Aqueous Acetic Acid Alternative for increasing aqueous solubilityCan be used to prepare solutions directly in an acidic aqueous environment.[4] The pH will need to be adjusted for most biological experiments.
Ethanol/Water Mixtures Recrystallization and some solution preparationsCan be used for purification.[9] Solubility will depend on the ratio of ethanol to water.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Materials: this compound (solid), Dimethyl Sulfoxide (DMSO, sterile, cell culture grade), sterile microcentrifuge tubes.

  • Procedure: a. Weigh out 2.15 mg of this compound in a sterile microcentrifuge tube. b. Add 1.0 mL of sterile DMSO to the tube. c. Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution. d. Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 50 µL) in sterile, light-protected microcentrifuge tubes. e. Store the aliquots at -20°C or -80°C for long-term storage.

Protocol 2: General Protocol for Use in Cell Culture

  • Objective: To treat cultured cells with a final concentration of 100 µM this compound.

  • Procedure: a. Thaw a single-use aliquot of the 10 mM stock solution in DMSO at room temperature. b. Vortex the stock solution gently to ensure it is homogeneous. c. In a sterile tube, perform a serial dilution of the 10 mM stock solution into your complete cell culture medium. For a final concentration of 100 µM, you can add 10 µL of the 10 mM stock solution to 990 µL of cell culture medium to get a 100 µM working solution. d. Mix the working solution well by gentle pipetting or inversion. e. Remove the existing medium from your cultured cells and replace it with the medium containing the desired final concentration of this compound. f. Ensure the final concentration of DMSO in the culture medium is below a level that is toxic to your specific cell line (typically <0.5%).

Visualizations

Experimental_Workflow Experimental Workflow for this compound cluster_prep Solution Preparation cluster_exp Cell-Based Assay solid Weigh Solid This compound dissolve Dissolve in 100% DMSO to make 10 mM Stock solid->dissolve Add DMSO aliquot Aliquot into single-use tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw one aliquot store->thaw For each experiment dilute Dilute stock in cell culture medium thaw->dilute treat Treat cells with working solution dilute->treat analyze Analyze cellular response treat->analyze Metabolic_Pathway Hypothetical Metabolic Pathway of this compound S2AA This compound KDA 2-Keto-dodecanoic Acid S2AA->KDA Transamination DodecanoylCoA Dodecanoyl-CoA KDA->DodecanoylCoA Oxidative Decarboxylation BetaOx Beta-Oxidation Cycle DodecanoylCoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA Multiple Rounds TCA TCA Cycle AcetylCoA->TCA Energy Energy (ATP) TCA->Energy

References

Optimizing the incorporation of (S)-2-Aminododecanoic acid into peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the incorporation of (S)-2-Aminododecanoic acid (Ado) and other long-chain aliphatic amino acids into synthetic peptides. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its incorporation into peptides challenging?

This compound (Ado) is a non-canonical amino acid characterized by a 10-carbon aliphatic side chain (C10). Its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) is challenging primarily due to the high lipophilicity and steric bulk of this side chain. These properties can lead to several issues:

  • Peptide Aggregation: The long hydrophobic chains can cause the growing peptide to aggregate on the solid support, hindering reagent access and leading to incomplete reactions.[1]

  • Reduced Coupling Efficiency: The bulky side chain can sterically hinder the amino group, making the formation of the peptide bond with the incoming activated amino acid less efficient.[2][3]

  • Poor Solubility: The protected Fmoc-Ado-OH building block may have limited solubility in standard SPPS solvents like N,N-Dimethylformamide (DMF). The final peptide product is also likely to have poor aqueous solubility.[4][5]

Q2: Which protecting group strategy is recommended for this compound?

The standard Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most commonly used.[6] The α-amino group is protected with the base-labile Fmoc group, which is removed under standard piperidine conditions.[7] Since the C10 side chain is a simple, non-reactive alkane, it does not require a protecting group. This simplifies the synthesis and avoids the need for additional deprotection steps during the final cleavage.[8]

Q3: What are the best practices for dissolving the final, purified peptide containing this compound?

Peptides rich in hydrophobic residues often exhibit poor solubility in aqueous buffers.[5][9] A systematic approach is recommended:

  • Start with Organic Solvent: First, attempt to dissolve the peptide in a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) or DMF.[10]

  • Dilute Slowly: Once dissolved, slowly add the desired aqueous buffer (e.g., PBS) to the peptide solution in a drop-wise manner while gently vortexing.[9]

  • Consider pH: For peptides with a net charge, adjusting the pH can improve solubility. For acidic peptides, a basic buffer may help, and for basic peptides, an acidic buffer (e.g., 10% acetic acid) can be used. Solubility is often lowest at the peptide's isoelectric point (pI).[5]

  • Use Sonication: Gentle sonication can help break up aggregates and improve dissolution, but should be used cautiously to avoid heating and potential peptide degradation.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of peptides containing this compound.

Problem 1: Low or Incomplete Coupling Efficiency

Symptom: A positive Kaiser test (or other ninhydrin-based test) after the coupling step for Ado or the subsequent amino acid, indicating free primary amines on the resin.

Root Causes & Solutions:

  • Steric Hindrance: The bulky side chain of Ado is impeding the reaction.

    • Solution 1: Use a Stronger Coupling Reagent. Switch from standard reagents like HBTU to more potent ones known to overcome steric hindrance, such as HATU or COMU.[11][12] Phosphonium-based reagents like PyBOP are also excellent choices.[11]

    • Solution 2: Double Couple. Perform the coupling reaction twice. After the first coupling and a wash step, repeat the coupling with a fresh solution of the activated amino acid.[3]

    • Solution 3: Increase Coupling Time. Extend the reaction time from the standard 1-2 hours to 4 hours or even overnight to drive the reaction to completion.[3]

  • Peptide Chain Aggregation: The growing peptide chain is collapsing on itself, blocking the reaction site.

    • Solution 1: Change Solvent. Incorporate a small percentage of a chaotropic solvent like Dichloromethane (DCM) or use a specialized solvent system like N-Methyl-2-pyrrolidone (NMP).

    • Solution 2: Use Lower Resin Loading. A lower substitution resin (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, reducing the chance of inter-chain aggregation.

Problem 2: Peptide Aggregation During Synthesis

Symptom: Swelling of the resin beads decreases significantly during synthesis, leading to slow solvent flow and poor reaction kinetics.

Root Causes & Solutions:

  • Hydrophobic Collapse: Consecutive hydrophobic residues, including Ado, are driving aggregation.[1]

    • Solution 1: Insert "Disrupting" Elements. If the sequence allows, strategically placing a pseudoproline dipeptide or a Dmb-Gly unit every 5-6 residues can disrupt the secondary structures that lead to aggregation.

    • Solution 2: Temperature Elevation. Performing the coupling and deprotection steps at an elevated temperature (e.g., 50-60°C) can help disrupt secondary structures and improve reaction efficiency.

Troubleshooting Logic Diagram

Troubleshooting start Problem: Incomplete Coupling (Positive Kaiser Test) cause1 Potential Cause: Steric Hindrance start->cause1 Is the residue bulky? cause2 Potential Cause: On-Resin Aggregation start->cause2 Is the sequence hydrophobic? sol1a Solution: Use Stronger Activator (e.g., HATU, COMU) cause1->sol1a sol1b Solution: Double Couple cause1->sol1b sol1c Solution: Increase Coupling Time cause1->sol1c sol2a Solution: Use Chaotropic Solvent (e.g., NMP) cause2->sol2a sol2b Solution: Use Low-Loading Resin cause2->sol2b sol2c Solution: Elevate Temperature cause2->sol2c

Caption: Troubleshooting flowchart for incomplete coupling reactions.
Quantitative Data Summary

The choice of coupling reagent is critical for successfully incorporating sterically hindered amino acids like Ado. The following table summarizes a comparison of common coupling reagents for a model peptide containing an Ado residue.

Coupling ReagentAdditiveActivation TimeCoupling TimeCrude Purity (%)Notes
HBTUHOBt / DIPEA2 min2 hours~75%Standard, but may be insufficient for hindered couplings.[13]
DICOxyma Pure2 min2 hours~85%Good efficiency; Oxyma is a non-explosive alternative to HOBt.[12][14]
PyBOPDIPEA2 min2-4 hours~90%Phosphonium salt, very effective for hindered couplings but produces HMPA byproduct.[11]
HATU HOAt / DIPEA 2 min 2 hours >95% Highly recommended for difficult couplings due to the reactivity of the HOAt ester. [11][12]
COMU DIPEA 2 min 1.5 hours >95% Oxyma-based uronium salt with reactivity comparable to HATU; safer alternative. [12]

Data are representative estimates based on typical outcomes for difficult couplings.

Experimental Protocols
Protocol 1: Standard Fmoc-SPPS Cycle

This protocol details a single cycle for adding an amino acid during manual solid-phase peptide synthesis.[6][8]

  • Resin Preparation: Start with the peptide-resin from the previous cycle. If it is the first amino acid, use a pre-loaded Wang or Rink Amide resin.[7] Swell the resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.[7]

    • Agitate for 5 minutes. Drain.

    • Add a fresh solution of 20% piperidine in DMF.

    • Agitate for 15 minutes. Drain.

  • Washing: Wash the resin thoroughly to remove all residual piperidine.

    • DMF (x3)

    • Isopropanol (IPA) (x2)

    • DMF (x3)

    • Perform a Kaiser test to confirm the presence of a free primary amine (beads will turn dark blue).

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the next Fmoc-protected amino acid (4 equivalents relative to resin loading) with a coupling reagent (e.g., HATU, 3.95 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (x3).

    • Perform a Kaiser test to confirm reaction completion (beads should remain colorless or yellow). If the test is positive, consider a second coupling (re-run step 4).

  • Capping (Optional): If the coupling is incomplete after a second attempt, cap the unreacted amines by treating the resin with a solution of 10% acetic anhydride and 10% DIPEA in DMF for 10 minutes. This prevents the formation of deletion sequences.

  • Repeat the cycle for the next amino acid in the sequence.

Protocol 2: Final Cleavage and Deprotection
  • Preparation: After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail. A standard choice is 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.[7] TIS acts as a scavenger to protect side chains from reactive species generated during cleavage.

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Incubation: Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the peptide.

    • Concentrate the TFA solution under a stream of nitrogen.

    • Precipitate the crude peptide by adding it to a centrifuge tube filled with cold diethyl ether.

  • Isolation: Centrifuge the tube to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the final peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase HPLC.

SPPS Workflow Diagram

SPPS_Workflow start Start: Peptide-Resin (Fmoc-AA-Resin) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 2. Wash (DMF, IPA) deprotect->wash1 kaiser1 Kaiser Test (Confirm Free Amine) wash1->kaiser1 couple 3. Coupling (Fmoc-AA, HATU, DIPEA) kaiser1->couple Positive wash2 4. Wash (DMF) couple->wash2 kaiser2 Kaiser Test (Confirm Completion) wash2->kaiser2 kaiser2->couple Positive (Recouple) next_cycle Next Amino Acid kaiser2->next_cycle Negative next_cycle->deprotect Continue Synthesis cleavage Final Cleavage (TFA/TIS/H2O) next_cycle->cleavage Sequence Complete

Caption: Standard workflow for one cycle of Fmoc Solid-Phase Peptide Synthesis.

References

Technical Support Center: (S)-2-Aminododecanoic Acid Characterization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-2-Aminododecanoic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the characterization of this long-chain amino acid.

Section 1: Physicochemical Properties and Solubility

The unique structure of this compound, featuring a long hydrophobic alkyl chain and a hydrophilic amino acid head, presents specific challenges in handling and analysis.[1]

Frequently Asked Questions (FAQs)

Q1: I am having trouble dissolving this compound. What solvents are recommended?

A1: Due to its amphiphilic nature, the solubility of this compound is limited in many common solvents.[1] It is a white to off-white solid at room temperature.[1] Maximum solubility is typically found in pure water, with reduced solubility in semi-polar solvents like alcohols.[2] For chromatographic applications, mobile phases often consist of mixtures of acetonitrile and water with additives like formic acid or TFA to improve solubility and peak shape.[3][4] The solubility is also highly pH-dependent; adjusting the pH away from its isoelectric point will increase solubility by forming the corresponding salt.[2][5]

Q2: What are the key physical and chemical properties of this compound?

A2: Understanding the fundamental properties is crucial for its proper handling, storage, and analysis. Key data is summarized in the table below.

PropertyValueReference
Molecular Formula C₁₂H₂₅NO₂[1][6]
Molecular Weight 215.33 g/mol [1][6]
Appearance White to off-white solid[1]
Melting Point ~263°C (with decomposition)[1]
Polar Surface Area 63.3 Ų[6]
LogP 3.63[1]
CAS Number 169106-34-7[1][7]

Q3: How should this compound samples be stored to prevent degradation?

A3: For long-term stability, samples should be stored at -20°C or below.[8] It is also important to protect them from light and air exposure to minimize the potential for oxidation and other forms of degradation.[8]

Section 2: Chromatographic Analysis (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and enantiomeric excess of this compound. However, its lack of a strong chromophore and chiral nature requires specific methodologies.

Frequently Asked Questions (FAQs)

Q1: My this compound is not showing up on my standard UV-HPLC detector. Why?

A1: this compound lacks a significant chromophore, making it difficult to detect at common HPLC wavelengths like 254 nm. To overcome this, two main strategies are employed:

  • Low Wavelength UV Detection: Detection at low wavelengths (~200-210 nm) can be used, though it may suffer from lower sensitivity and interference from mobile phase components.[9]

  • Derivatization: Pre-column derivatization with a UV-active or fluorescent tag is the most common and sensitive method.[3][10] Reagents like o-phthalaldehyde (OPA), 9-fluorenylmethyl-chloroformate (FMOC), or Marfey's reagent (FDAA) are frequently used.[3][11]

Q2: How can I determine the enantiomeric purity of my this compound sample?

A2: Determining enantiomeric purity is critical. There are two primary HPLC-based approaches:

  • Direct Separation: This method uses a Chiral Stationary Phase (CSP) that can differentiate between the S and R enantiomers without derivatization.[3][4] Macrocyclic glycopeptide-based columns, such as those with a teicoplanin selector, are particularly effective for underivatized amino acids.[4][12]

  • Indirect Separation: This involves derivatizing the amino acid with a chiral derivatizing agent (CDA), such as Marfey's reagent (FDAA), to form diastereomers.[3] These diastereomers can then be separated on a standard achiral reversed-phase column (e.g., C18).[3] This method is often very sensitive, especially when using fluorescent derivatizing agents.[3]

G cluster_start cluster_methods Choose HPLC Method cluster_direct_details Direct Separation Workflow cluster_indirect_details Indirect Separation Workflow start Start: Enantiomeric Purity Analysis direct Direct Method (Chiral Column) start->direct CSP Available? indirect Indirect Method (Derivatization) start->indirect High Sensitivity Needed? csp_column Use Chiral Stationary Phase (CSP) Column (e.g., CHIROBIOTIC T) direct->csp_column cda_reagent Derivatize with Chiral Reagent (CDA) (e.g., Marfey's Reagent) indirect->cda_reagent direct_analysis Analyze Underivatized Amino Acid csp_column->direct_analysis rp_column Separate Diastereomers on Achiral Column (e.g., C18) cda_reagent->rp_column G cluster_ms Common EI-MS Fragmentation Pathways parent This compound [M]⁺˙ m/z = 215 frag1 Loss of Carboxyl Radical (-•COOH) parent->frag1 frag2 Alpha Cleavage (Loss of Alkyl Radical) parent->frag2 ion1 [M-45]⁺ m/z = 170 frag1->ion1 ion2 [M-141]⁺ (C₁₀H₂₁ Radical Lost) m/z = 74 frag2->ion2

References

Technical Support Center: Scaling Up the Synthesis of (S)-2-Aminod

Author: BenchChem Technical Support Team. Date: December 2025

ecanoic Acid

This technical support center provides guidance for researchers, scientists, and drug development professionals on the scalable synthesis of (S)-2-Aminododecanoic acid. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various synthesis methods.

Frequently Asked Questions (FAQs)

Q1: What are the most promising methods for the large-scale synthesis of this compound?

A1: For the industrial-scale production of this compound, three primary methods show significant promise: asymmetric synthesis via alkylation of chiral glycine equivalents, enzymatic resolution, and catalytic hydrogenation of prochiral precursors. Asymmetric synthesis using chiral auxiliaries, such as Ni(II) complexes of glycine Schiff bases, offers high stereoselectivity and good yields.[1][2] Enzymatic methods provide high enantiopurity under mild conditions, though enzyme cost and stability can be limiting factors on a very large scale.[3] Catalytic hydrogenation is a cost-effective method but may require significant process optimization to achieve high enantioselectivity.

Q2: How can I improve the yield and diastereoselectivity of the asymmetric alkylation using a chiral glycine equivalent?

A2: Optimizing the reaction conditions is crucial. Key factors include the choice of base, solvent, and reaction temperature. For the alkylation of Ni(II) complexes of glycine Schiff bases, using a solid base like sodium hydroxide in a solvent such as DMF at room temperature has been shown to be effective.[4] The choice of the chiral auxiliary is also critical; for instance, those derived from (S)-o-[(N-benzylprolyl)amino]benzophenone have demonstrated high selectivity.[4]

Q3: What are the main challenges in purifying this compound at a large scale?

A3: The primary challenges in large-scale purification of long-chain amino acids like this compound include their potential for low solubility in common solvents and the need to remove structurally similar impurities and the chiral auxiliary. Recrystallization from an aqueous solution of acetic acid or sulfuric acid has proven effective for purifying long-chain amino acids.[5] The use of ion-exchange chromatography is another robust method for achieving high purity, particularly for pharmaceutical applications.[6][7]

Q4: Are there any specific safety precautions to consider when scaling up the synthesis?

A4: Yes, several safety precautions are critical. When using alkylating agents like n-octyl bromide, ensure proper ventilation and personal protective equipment to avoid inhalation and skin contact. If employing catalytic hydrogenation, be mindful of the flammability of hydrogen gas and use appropriate high-pressure reactors and monitoring equipment. Chemical synthesis routes may involve toxic reagents like cyanide, which require strict handling protocols and waste management.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Asymmetric Alkylation 1. Incomplete deprotonation of the glycine complex.2. Side reactions of the alkylating agent.3. Insufficient reaction time or non-optimal temperature.1. Ensure the base is sufficiently strong and used in the correct stoichiometry. Consider using freshly prepared base solutions.2. Add the alkylating agent slowly to the reaction mixture to control the reaction rate and minimize side reactions.3. Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time. Adjust the temperature as needed based on small-scale optimization experiments.
Poor Diastereoselectivity 1. Racemization of the chiral auxiliary or the product.2. Non-optimal solvent or temperature conditions.1. Avoid excessively high temperatures and prolonged reaction times. Ensure the work-up procedure is performed under conditions that do not induce racemization.2. Screen different solvents to find one that enhances the facial selectivity of the alkylation. Lowering the reaction temperature can often improve diastereoselectivity.
Difficulty in Removing the Chiral Auxiliary 1. Incomplete hydrolysis of the alkylated complex.2. The auxiliary is co-precipitating with the product.1. Ensure complete hydrolysis by using appropriate acid concentrations and reaction times. Monitor the hydrolysis step to confirm the complete removal of the auxiliary.2. Optimize the purification strategy. This may involve using a different solvent system for recrystallization or employing chromatographic techniques like ion exchange.[5][7]
Product Contamination with Unreacted Starting Materials 1. Incomplete reaction.2. Inefficient purification.1. Increase the reaction time or consider a slight excess of the alkylating agent.2. Improve the purification process. For long-chain amino acids, recrystallization from an aqueous solution of a weak acid can be effective in separating the product from non-polar starting materials.[5]
Enzyme Deactivation in Biocatalytic Routes 1. Sub-optimal pH or temperature.2. Product or substrate inhibition.3. Enzyme instability over time.1. Carefully control the pH and temperature of the reaction medium to match the enzyme's optimal conditions.2. Consider in-situ product removal or fed-batch strategies to maintain low concentrations of inhibitory species.3. Enzyme immobilization can enhance stability and allow for easier reuse.[8]

Quantitative Data Summary

Table 1: Comparison of Scalable Synthesis Methods for Chiral α-Amino Acids

Method Typical Yield Enantiomeric/Diastereomeric Excess Key Advantages Key Challenges
Asymmetric Alkylation of Chiral Glycine Equivalents 70-98%[2][4]80-99% de[2][4]High yields and selectivity; well-established methodology.Requires stoichiometric use of a chiral auxiliary; metal catalysts may need removal.
Enzymatic Resolution 40-50% (for the desired enantiomer)>99% ee[9]Exceptional enantioselectivity; mild reaction conditions.Theoretical maximum yield is 50%; enzyme cost and stability can be concerns for scale-up.
Catalytic Asymmetric Hydrogenation 80-95%90-99% eeHigh atom economy; catalytic use of chiral ligand.Development of a highly selective catalyst can be challenging and expensive; high-pressure equipment needed.

Experimental Protocols

Key Experiment: Scalable Asymmetric Synthesis of this compound via Alkylation of a Chiral Ni(II) Glycine Complex

This protocol is based on established methods for the asymmetric synthesis of α-amino acids using chiral nickel(II) complexes of glycine Schiff bases.[1][2][4]

Step 1: Synthesis of the Chiral Ni(II) Glycine Complex

  • Materials: (S)-o-[(N-benzylprolyl)amino]benzophenone (chiral auxiliary), glycine methyl ester hydrochloride, sodium methoxide, nickel(II) nitrate hexahydrate, methanol.

  • Procedure:

    • To a solution of the chiral auxiliary and glycine methyl ester hydrochloride in methanol, add sodium methoxide and stir until a clear solution is obtained.

    • Add an aqueous solution of nickel(II) nitrate hexahydrate dropwise.

    • The resulting precipitate of the chiral Ni(II) glycine complex is filtered, washed with water and methanol, and dried under vacuum.

Step 2: Alkylation of the Chiral Complex

  • Materials: Chiral Ni(II) glycine complex, n-octyl bromide, solid sodium hydroxide, Dimethylformamide (DMF).

  • Procedure:

    • Suspend the chiral Ni(II) glycine complex and powdered sodium hydroxide in DMF.

    • Add n-octyl bromide dropwise to the suspension at room temperature.

    • Stir the reaction mixture vigorously for 24-48 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, quench the reaction with water and extract the product with an organic solvent (e.g., dichloromethane).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Hydrolysis and Purification

  • Materials: Alkylated Ni(II) complex, hydrochloric acid, ethyl acetate, sodium hydroxide.

  • Procedure:

    • The crude alkylated complex is dissolved in a mixture of hydrochloric acid and ethyl acetate and heated to reflux for 6-8 hours to hydrolyze the complex and remove the chiral auxiliary.

    • After cooling, the aqueous layer containing the amino acid hydrochloride is separated.

    • The aqueous layer is washed with ethyl acetate to remove the recovered chiral auxiliary.

    • The pH of the aqueous solution is adjusted to the isoelectric point of this compound (around pH 6) with a sodium hydroxide solution to precipitate the free amino acid.

    • The precipitated this compound is filtered, washed with cold water, and dried.

    • Further purification can be achieved by recrystallization from an aqueous acetic acid solution.[5]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials: Chiral Auxiliary, Glycine Ester, Ni(NO3)2 complex_formation Complex Formation start->complex_formation Step 1 alkylation Alkylation with n-octyl bromide complex_formation->alkylation Step 2 hydrolysis Acid Hydrolysis alkylation->hydrolysis Step 3 extraction Extraction & Auxiliary Recovery hydrolysis->extraction precipitation Isoelectric Precipitation extraction->precipitation recrystallization Recrystallization precipitation->recrystallization final_product Pure this compound recrystallization->final_product

Caption: Workflow for the asymmetric synthesis of this compound.

troubleshooting_logic start Low Product Yield check_reaction Check Reaction Completion (TLC/HPLC) start->check_reaction check_purification Review Purification Steps start->check_purification incomplete_reaction Incomplete Reaction? check_reaction->incomplete_reaction purification_loss Product Loss During Purification? check_purification->purification_loss optimize_conditions Optimize Reaction: - Time - Temperature - Reagent Stoichiometry incomplete_reaction->optimize_conditions Yes optimize_purification Optimize Purification: - Solvent System - pH Adjustment - Number of Extractions purification_loss->optimize_purification Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Validation & Comparative

Validating the Enantiomeric Purity of (S)-2-Aminododecanoic Acid: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like (S)-2-Aminododecanoic acid is a critical step in guaranteeing product safety, efficacy, and batch-to-batch consistency. This guide provides an objective comparison of the primary analytical methods for validating the enantiomeric excess (%ee) of this compound, supported by experimental protocols and comparative data to aid in method selection.

The principal techniques for determining the enantiomeric purity of amino acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Each of these methods offers distinct advantages and can be adapted to suit various analytical needs.

High-Performance Liquid Chromatography (HPLC) for Chiral Separation

HPLC stands as a powerful and versatile technique for the separation and quantification of amino acid enantiomers.[1] The approaches to chiral separation via HPLC can be broadly categorized into direct and indirect methods.

Direct Chiral HPLC using Chiral Stationary Phases (CSPs)

Direct methods involve the use of a chiral stationary phase (CSP) that selectively interacts with each enantiomer, leading to different retention times. This is a preferred method as it avoids derivatization, which can introduce impurities or cause racemization.[1] Macrocyclic glycopeptides and crown ethers are common CSPs for underivatized amino acids.[1][2]

Comparative Performance of Direct Chiral HPLC:

ParameterThis compound (Illustrative)(S)-Alanine (for comparison)
Chiral Stationary Phase Crown Ether-based (e.g., CROWNPAK CR(+))Crown Ether-based (e.g., CROWNPAK CR(+))
Mobile Phase Acidified aqueous/organicAcidified aqueous/organic
Retention Time (S-enantiomer) ~15 min~8 min
Retention Time (R-enantiomer) ~18 min~10 min
Separation Factor (α) > 1.15> 1.2
Resolution (Rs) > 2.0> 2.5
Limit of Detection (LOD) ng rangeng range
Advantages No derivatization required, reducing sample preparation time and potential for error.[1]Well-established for a wide range of amino acids.
Disadvantages Chiral columns can be expensive. Method development may be required for novel compounds.May require specific mobile phase conditions for optimal separation.

Experimental Protocol: Direct Chiral HPLC

  • Column: Crown Ether-based Chiral Stationary Phase (e.g., CROWNPAK CR(+), 150 x 4.0 mm, 5 µm).

  • Mobile Phase: Perchloric acid solution (pH 1.0 to 2.0) / Methanol. The exact ratio may need optimization.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of 1 mg/mL.

  • Injection Volume: 10 µL.

  • Quantification: Calculate the enantiomeric excess (%ee) using the peak areas of the S and R enantiomers: %ee = [(Area_S - Area_R) / (Area_S + Area_R)] * 100.

experimental_workflow_direct_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Dissolve Sample in Mobile Phase hplc HPLC System sample->hplc Inject column Chiral Stationary Phase Column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal hplc->column integration Peak Integration chromatogram->integration ee_calc Calculate %ee integration->ee_calc

Direct Chiral HPLC Workflow
Indirect Chiral HPLC using Chiral Derivatizing Agents (CDAs)

Indirect methods involve reacting the amino acid enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. A commonly used CDA is Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA).

Comparative Performance of Indirect Chiral HPLC:

ParameterThis compound (Illustrative)(S)-Alanine (for comparison)
Chiral Derivatizing Agent Marfey's Reagent (FDAA)Marfey's Reagent (FDAA)
Stationary Phase C18 (achiral)C18 (achiral)
Mobile Phase Acetonitrile/Water/Trifluoroacetic Acid GradientAcetonitrile/Water/Trifluoroacetic Acid Gradient
Retention Time (S-diastereomer) ~25 min~12 min
Retention Time (R-diastereomer) ~28 min~14 min
Separation Factor (α) > 1.1> 1.15
Resolution (Rs) > 1.5> 2.0
Limit of Detection (LOD) pmol range (with fluorescent CDAs)pmol range (with fluorescent CDAs)
Advantages High sensitivity, especially with fluorescent CDAs. Uses standard, less expensive achiral columns.Robust and widely applicable method.
Disadvantages Derivatization step adds complexity and potential for side reactions or racemization. The CDA must be enantiomerically pure.Reaction conditions need to be carefully controlled.

Experimental Protocol: Indirect Chiral HPLC

  • Derivatization:

    • Dissolve a known amount of the this compound sample in a suitable buffer (e.g., 0.1 M sodium bicarbonate).

    • Add a solution of Marfey's reagent (FDAA) in acetone.

    • Incubate the mixture at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

    • Quench the reaction by adding an acid (e.g., 2 M HCl).

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 340 nm.

  • Quantification: Calculate the enantiomeric excess from the peak areas of the two diastereomers.

experimental_workflow_indirect_hplc cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis sample Dissolve Sample derivatize Derivatize with Chiral Agent (CDA) sample->derivatize hplc HPLC System derivatize->hplc Inject column Achiral C18 Column detector UV Detector column->detector chromatogram Chromatogram detector->chromatogram Signal hplc->column integration Peak Integration chromatogram->integration ee_calc Calculate %ee integration->ee_calc

Indirect Chiral HPLC Workflow

Gas Chromatography (GC) for Chiral Separation

Gas chromatography is another powerful technique for the enantiomeric analysis of amino acids. Due to their low volatility, amino acids must be derivatized before GC analysis. This typically involves esterification of the carboxyl group followed by acylation of the amino group. The resulting volatile derivatives are then separated on a chiral stationary phase.

Comparative Performance of Chiral GC-MS:

ParameterThis compound (Illustrative)(S)-Alanine (for comparison)
Derivatization Esterification (e.g., with isopropanol) followed by Acylation (e.g., with trifluoroacetic anhydride)Esterification (e.g., with isopropanol) followed by Acylation (e.g., with trifluoroacetic anhydride)
Chiral Stationary Phase Chirasil-ValChirasil-Val
Retention Time (S-enantiomer) ~20 min~10 min
Retention Time (R-enantiomer) ~21 min~11 min
Separation Factor (α) > 1.05> 1.08
Resolution (Rs) > 1.5> 1.8
Limit of Detection (LOD) pg range (with MS detection)pg range (with MS detection)
Advantages High resolution and sensitivity, especially when coupled with a mass spectrometer (GC-MS).Well-established for a wide range of amino acids.
Disadvantages Derivatization is a multi-step process that can be complex and time-consuming. Potential for racemization during derivatization.Requires specialized equipment (GC-MS).

Experimental Protocol: Chiral GC-MS

  • Derivatization:

    • Esterification: Treat the dried amino acid sample with an acidic alcohol (e.g., 3 M HCl in isopropanol) and heat (e.g., 110°C for 1 hour). Evaporate the reagent.

    • Acylation: Add an acylating agent (e.g., trifluoroacetic anhydride) and heat (e.g., 150°C for 10 minutes). Evaporate the excess reagent.

    • Re-dissolve the derivatized sample in a suitable solvent (e.g., dichloromethane).

  • GC-MS Analysis:

    • Column: Chiral capillary column (e.g., Chirasil-Val, 25 m x 0.25 mm).

    • Carrier Gas: Helium.

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80°C) and ramp up to a higher temperature (e.g., 200°C).

    • MS Detector: Electron ionization (EI) source, scanning a suitable mass range.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the S and R enantiomer derivatives in the total ion chromatogram (TIC) or by using specific ion monitoring (SIM).

experimental_workflow_gcms cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_analysis Data Analysis sample Dry Sample esterify Esterification sample->esterify acylate Acylation esterify->acylate gc GC System acylate->gc Inject column Chiral GC Column ms Mass Spectrometer column->ms chromatogram Chromatogram ms->chromatogram Data Acquisition gc->column integration Peak Integration chromatogram->integration ee_calc Calculate %ee integration->ee_calc

Chiral GC-MS Workflow

Conclusion: Selecting the Optimal Method

The choice of the most appropriate method for validating the enantiomeric purity of this compound depends on several factors, including the required sensitivity, sample throughput, available instrumentation, and the specific goals of the analysis.

  • Direct Chiral HPLC is often the preferred method due to its simplicity and the elimination of the derivatization step. It is particularly suitable for routine quality control where high accuracy and robustness are paramount.

  • Indirect Chiral HPLC is a valuable alternative when high sensitivity is required, or when a suitable chiral column is not available. The use of fluorescent derivatizing agents can significantly lower the limit of detection.

  • Chiral GC-MS offers the highest resolution and sensitivity and is an excellent choice for complex matrices or when very low levels of the minor enantiomer need to be detected and quantified. However, the multi-step derivatization process requires careful optimization.

For the development of a robust and reliable method for this compound, it is recommended to screen different chiral stationary phases for HPLC and optimize the mobile phase composition. Similarly, for GC analysis, different derivatization reagents and chiral columns should be evaluated to achieve the best separation and sensitivity. Method validation according to ICH guidelines is essential to ensure the accuracy, precision, and reliability of the chosen analytical procedure.

References

A Comparative Analysis of the Biological Activity of (S)-2-Aminododecanoic Acid and (R)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data comparing the biological activities of (S)-2-Aminododecanoic acid and (R)-2-Aminododecanoic acid is limited in current scientific literature. This guide provides a comparative analysis based on established principles of stereochemistry in biological systems and data from structurally related chiral molecules. The information presented is intended as a predictive resource to guide future research.

Introduction

This compound and (R)-2-Aminododecanoic acid are the two enantiomers of the alpha-amino acid, 2-aminododecanoic acid. As non-proteinogenic amino acids with a long hydrophobic carbon chain, they possess amphiphilic properties that suggest potential interactions with biological membranes and cellular proteins. Chirality is a critical determinant of biological activity, as the three-dimensional arrangement of atoms can lead to significantly different interactions with chiral biological macromolecules such as enzymes and receptors. This guide explores the potential differential biological activities of these two enantiomers, providing a framework for future experimental investigation.

Hypothetical Comparison of Biological Activities

Based on the principles of stereoselectivity, it is hypothesized that the (S) and (R) enantiomers of 2-aminododecanoic acid will exhibit distinct biological profiles. One enantiomer may show greater potency or a different mode of action compared to the other.

Cytotoxicity

The long hydrophobic tail of 2-aminododecanoic acid suggests it may interact with and disrupt cell membranes, potentially leading to cytotoxic effects. This interaction is likely to be stereoselective.

Table 1: Hypothetical Cytotoxicity Data for (S)- and (R)-2-Aminododecanoic Acid

ParameterThis compound(R)-2-Aminododecanoic AcidRationale for Hypothetical Difference
IC₅₀ (µM) in Cancer Cell Line A 50150The (S)-enantiomer may have a higher affinity for a specific membrane protein or lipid arrangement, leading to more efficient membrane disruption and greater cytotoxicity.
LDH Release (% of control) at 100 µM 60%25%Increased lactate dehydrogenase (LDH) release suggests greater membrane damage, which could be more pronounced with the (S)-enantiomer due to stereospecific interactions.
Mechanism of Action Membrane disruption, induction of apoptosisMinor membrane perturbationThe specific chirality of the (S)-enantiomer might allow it to integrate more effectively into the lipid bilayer or interact with membrane-bound signaling proteins to trigger apoptotic pathways.
Enzyme Inhibition

The structural similarity of 2-aminododecanoic acid to natural amino acids and fatty acids suggests that its enantiomers could act as inhibitors of various enzymes, particularly those involved in amino acid or lipid metabolism. Enzyme active sites are chiral, often leading to stereospecific inhibition.

Table 2: Hypothetical Enzyme Inhibition Data for (S)- and (R)-2-Aminododecanoic Acid against a Target Enzyme (e.g., a hypothetical aminoacyl-tRNA synthetase or fatty acid synthase)

ParameterThis compound(R)-2-Aminododecanoic AcidRationale for Hypothetical Difference
Kᵢ (µM) 15250The (S)-enantiomer may fit more precisely into the chiral active site of the target enzyme, leading to a lower inhibition constant (Kᵢ) and more potent inhibition.
Type of Inhibition CompetitiveCompetitiveBoth enantiomers would likely compete with the natural substrate for binding to the active site.
Vmax UnchangedUnchangedIn competitive inhibition, the maximum reaction velocity (Vmax) is not altered, but a higher substrate concentration is required to reach it in the presence of the inhibitor.
Km IncreasedIncreasedThe Michaelis constant (Km) is expected to increase for both enantiomers in a competitive inhibition model, with a more significant increase for the more potent inhibitor.
Receptor Binding

Should these molecules interact with specific cell surface or intracellular receptors, the binding affinity is expected to be enantiomer-dependent.

Table 3: Hypothetical Receptor Binding Data for (S)- and (R)-2-Aminododecanoic Acid to a Hypothetical G-protein Coupled Receptor (GPCR)

ParameterThis compound(R)-2-Aminododecanoic AcidRationale for Hypothetical Difference
Kₐ (M⁻¹) 2.5 x 10⁵1.1 x 10⁴The (S)-enantiomer may form more stable and specific interactions with the chiral binding pocket of the receptor, resulting in a higher association constant (Kₐ).
EC₅₀ (nM) 801200A higher binding affinity for the (S)-enantiomer would likely translate to a lower half-maximal effective concentration (EC₅₀) for eliciting a downstream signaling response.
Downstream Signaling Gαq activation, leading to an increase in intracellular Ca²⁺Weak Gαq activationThe conformational change induced by the binding of the (S)-enantiomer might be more effective in activating the coupled G-protein.

Experimental Protocols

To empirically determine the differential biological activities of (S)- and (R)-2-Aminododecanoic acid, the following experimental protocols are recommended.

Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare stock solutions of (S)- and (R)-2-Aminododecanoic acid in a suitable solvent (e.g., DMSO) and dilute to various concentrations in cell culture medium. Replace the existing medium with the treatment medium and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[1]

  • Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.[2]

  • Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Membrane Integrity Assessment: LDH Assay

This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

  • Sample Collection: After treating cells with the (S) and (R) enantiomers as described for the MTT assay, carefully collect the cell culture supernatant.

  • LDH Reaction: In a new 96-well plate, mix the supernatant with the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.[3]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[4]

  • Measurement: Measure the absorbance at 490 nm.[3][4] The amount of color change is proportional to the amount of LDH released.

Enzyme Inhibition Assay: Kinetic Analysis

This protocol can be adapted for various target enzymes.

  • Enzyme and Substrate Preparation: Prepare a solution of the purified target enzyme and its substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of (S)- and (R)-2-Aminododecanoic acid.

  • Reaction Initiation: In a microplate, combine the enzyme, inhibitor (or vehicle control), and buffer. Initiate the reaction by adding the substrate.

  • Kinetic Measurement: Continuously monitor the change in absorbance or fluorescence over time using a plate reader. The rate of the reaction is determined from the initial linear portion of the progress curve.

  • Data Analysis: Determine the initial velocities at different substrate and inhibitor concentrations. Plot the data using Lineweaver-Burk or Michaelis-Menten plots to determine the type of inhibition and the inhibition constant (Kᵢ).

Receptor Binding Assay: Radioligand Competition Assay

This assay measures the ability of the test compounds to compete with a known radiolabeled ligand for binding to a receptor.

  • Membrane Preparation: Prepare cell membranes from cells or tissues expressing the target receptor.

  • Binding Reaction: In a microtube, incubate the cell membranes with a fixed concentration of a suitable radioligand and varying concentrations of unlabeled (S)- or (R)-2-Aminododecanoic acid.

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀, from which the inhibition constant (Kᵢ) can be calculated.[5]

Visualizations

Hypothetical Experimental Workflow

experimental_workflow cluster_synthesis Compound Preparation cluster_assays Biological Assays cluster_analysis Data Analysis and Comparison racemic Racemic 2-Aminododecanoic Acid resolution Chiral Resolution racemic->resolution s_enantiomer This compound resolution->s_enantiomer r_enantiomer (R)-2-Aminododecanoic Acid resolution->r_enantiomer cytotoxicity Cytotoxicity Assays (MTT, LDH) s_enantiomer->cytotoxicity enzyme_inhibition Enzyme Inhibition Assays s_enantiomer->enzyme_inhibition receptor_binding Receptor Binding Assays s_enantiomer->receptor_binding r_enantiomer->cytotoxicity r_enantiomer->enzyme_inhibition r_enantiomer->receptor_binding data_analysis Comparative Analysis of Biological Activity cytotoxicity->data_analysis enzyme_inhibition->data_analysis receptor_binding->data_analysis

Caption: Workflow for comparing the biological activities of the enantiomers.

Hypothetical Signaling Pathway

Amino acids are known to be involved in the mTOR signaling pathway, which is a central regulator of cell growth and proliferation.[6] It is plausible that 2-aminododecanoic acid enantiomers could modulate this pathway.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm receptor Hypothetical Receptor mTORC1 mTORC1 receptor->mTORC1 Activation S_enantiomer (S)-2-Aminododecanoic Acid S_enantiomer->receptor High Affinity R_enantiomer (R)-2-Aminododecanoic Acid R_enantiomer->receptor Low Affinity S6K1 S6K1 mTORC1->S6K1 Phosphorylation eIF4E 4E-BP1 mTORC1->eIF4E Inhibition via Phosphorylation cell_growth Cell Growth and Proliferation S6K1->cell_growth eIF4E->cell_growth

Caption: Hypothetical signaling pathway modulated by the enantiomers.

Conclusion

While direct comparative data is currently lacking, the fundamental principles of stereochemistry strongly suggest that this compound and (R)-2-Aminododecanoic acid are likely to exhibit different biological activities. The provided hypothetical comparisons, experimental protocols, and diagrams serve as a framework for guiding future research to elucidate the specific roles of each enantiomer. Such studies are crucial for understanding their potential therapeutic applications and safety profiles.

References

A Comparative Guide to (S)-2-Aminododecanoic Acid and Other Long-Chain Amino Acids in Preclinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S)-2-Aminododecanoic acid and other long-chain amino acids that have garnered interest in the scientific community for their potential as modulators of critical cellular pathways. The focus of this comparison is on their role as inhibitors of serine palmitoyltransferase (SPT), the rate-limiting enzyme in the de novo sphingolipid biosynthesis pathway. Dysregulation of this pathway has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative conditions, making SPT a compelling therapeutic target.

Introduction to Long-Chain Amino Acids as Bioactive Molecules

Long-chain amino acids, both natural and synthetic, are emerging as a versatile class of molecules with significant biological activities. Their structural similarity to endogenous lipids and amino acids allows them to interact with and modulate the function of key enzymes involved in cellular metabolism. A primary focus of research in this area has been the inhibition of sphingolipid biosynthesis, a complex pathway responsible for the generation of critical structural and signaling lipids.

This compound , a chiral long-chain amino acid, has been investigated for its potential role in various biological processes. However, detailed quantitative data on its specific inhibitory activity against key enzymes like SPT is not extensively available in publicly accessible research. In contrast, other long-chain amino acids, such as Myriocin and L-cycloserine , are well-characterized inhibitors of SPT and serve as important reference compounds in the field. This guide will compare the known activities of these molecules to provide a comprehensive overview for researchers.

Comparative Analysis of Biological Activity

The primary mechanism of action for many of the studied long-chain amino acids is the inhibition of serine palmitoyltransferase (SPT). This inhibition disrupts the synthesis of ceramides and other downstream sphingolipids, which can have profound effects on cell signaling, leading to outcomes such as apoptosis and cell cycle arrest in cancer cells.

Quantitative Comparison of SPT Inhibitors

The following table summarizes the available quantitative data for the inhibitory activity of selected long-chain amino acids against SPT and their effects on cancer cell lines. It is important to note the absence of specific IC50 or Ki values for this compound in the current body of scientific literature.

CompoundTargetAssay TypeIC50 / Ki ValueCell LineEffectCitation(s)
Myriocin Serine Palmitoyltransferase (SPT)Enzyme InhibitionKi = 0.28 nM-Potent inhibition of SPT[1]
ProliferationCell-basedIC50 = 15 nMCTLL-1Inhibition of proliferation[1]
ProliferationCell-basedIC50 = 30 µMA549 (Lung Cancer)Inhibition of proliferation[2]
ProliferationCell-basedIC50 = 26 µMNCI-H460 (Lung Cancer)Inhibition of proliferation[2]
L-cycloserine Serine Palmitoyltransferase (SPT)Enzyme Inhibition--Irreversible inhibitor of SPT[3][4]
This compound Not SpecifiedNot SpecifiedData Not Available---

Note: The lack of quantitative data for this compound's direct inhibitory activity on SPT highlights a gap in the current research landscape and an opportunity for further investigation.

Signaling Pathways and Mechanisms of Action

The inhibition of SPT by long-chain amino acids initiates a cascade of events within the sphingolipid signaling pathway. A reduction in the synthesis of 3-ketodihydrosphingosine, the product of the SPT-catalyzed reaction, leads to decreased levels of downstream sphingolipids, including ceramides, sphingosine, and sphingosine-1-phosphate (S1P).

De Novo Sphingolipid Biosynthesis Pathway

The diagram below illustrates the de novo sphingolipid biosynthesis pathway and highlights the point of inhibition by SPT inhibitors.

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Inhibitors Inhibitors Palmitoyl-CoA Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Palmitoyl-CoA->3-Ketodihydrosphingosine Serine Palmitoyltransferase (SPT) L-Serine L-Serine Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine 3-KDS Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Dihydroceramide Desaturase Complex_Sphingolipids Complex_Sphingolipids Ceramide->Complex_Sphingolipids Golgi Apparatus Myriocin Myriocin Myriocin->Palmitoyl-CoA Inhibits SPT L-cycloserine L-cycloserine L-cycloserine->Palmitoyl-CoA Inhibits SPT S-2-Aminododecanoic_acid This compound (Potential) S-2-Aminododecanoic_acid->Palmitoyl-CoA Inhibits SPT

Caption: De Novo Sphingolipid Biosynthesis Pathway and SPT Inhibition.

The consequences of SPT inhibition on cellular function are multifaceted. For instance, myriocin-induced depletion of sphingolipids has been shown to cause G2/M phase cell cycle arrest and apoptosis in melanoma cells[5]. This is often associated with the downregulation of cell cycle regulatory proteins like cdc25C, cyclin B1, and cdc2, and the upregulation of tumor suppressors p53 and p21[5].

Experimental Protocols

To facilitate reproducible research in this area, this section provides detailed methodologies for key experiments cited in the comparison.

Serine Palmitoyltransferase (SPT) Activity Assay

This protocol is adapted from established methods for measuring SPT activity in cell lysates[6][7].

Objective: To quantify the enzymatic activity of SPT by measuring the incorporation of a radiolabeled substrate.

Materials:

  • Cell lysis buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1% Triton X-100, protease inhibitors)

  • Reaction buffer (100 mM HEPES, pH 8.3, 5 mM DTT, 50 µM pyridoxal 5'-phosphate)

  • Substrate mix: 10 mM L-serine, 1 µCi/µL [³H]L-serine, 1 mM palmitoyl-CoA

  • Stop solution (Chloroform:Methanol, 1:2, v/v)

  • Scintillation cocktail

  • Cultured cells expressing SPT

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in cell lysis buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the microsomal fraction where SPT is located. Determine protein concentration using a standard method (e.g., BCA assay).

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine 50 µg of cell lysate with the reaction buffer to a final volume of 90 µL.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of the substrate mix.

    • Incubate at 37°C for 30 minutes.

  • Lipid Extraction:

    • Stop the reaction by adding 750 µL of stop solution.

    • Vortex thoroughly and add 250 µL of chloroform and 250 µL of water.

    • Vortex again and centrifuge at 2,000 x g for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase.

  • Quantification:

    • Evaporate the organic solvent under a stream of nitrogen.

    • Resuspend the lipid film in a small volume of chloroform:methanol (2:1, v/v).

    • Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Controls:

    • Include a negative control with a known SPT inhibitor (e.g., 10 µM Myriocin) to confirm that the measured activity is specific to SPT.

    • Include a blank control without cell lysate to determine background radiation.

Measurement of Intracellular Ceramide Levels by LC-MS/MS

This protocol provides a general workflow for the quantification of intracellular ceramides using liquid chromatography-tandem mass spectrometry (LC-MS/MS)[8][9][10].

Objective: To accurately measure the levels of various ceramide species within cells.

Materials:

  • Lipid extraction solvent (e.g., Isopropanol:Water:Ethyl acetate, 30:10:60, v/v/v)

  • Internal standards (e.g., C17:0 ceramide)

  • LC-MS/MS system with a C18 reverse-phase column

  • Cultured cells

Procedure:

  • Sample Preparation:

    • Harvest and count the cells.

    • Wash cells with ice-cold PBS.

    • Add a known amount of internal standard to the cell pellet.

  • Lipid Extraction:

    • Add the lipid extraction solvent to the cell pellet.

    • Vortex vigorously and incubate on ice for 30 minutes.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant containing the lipids.

  • LC-MS/MS Analysis:

    • Inject the lipid extract onto the LC-MS/MS system.

    • Separate the different ceramide species using a C18 reverse-phase column with an appropriate gradient of mobile phases (e.g., water/acetonitrile/formic acid and isopropanol/acetonitrile/formic acid).

    • Detect and quantify the ceramide species using multiple reaction monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ of the ceramide, and the product ion will typically be the sphingoid base fragment.

  • Data Analysis:

    • Generate a standard curve for each ceramide species using synthetic standards.

    • Quantify the amount of each ceramide in the sample by comparing its peak area to the standard curve and normalizing to the internal standard.

    • Normalize the final ceramide levels to the initial cell number or total protein content.

Experimental_Workflow cluster_SPT_Assay SPT Activity Assay cluster_Ceramide_Quantification Intracellular Ceramide Quantification cluster_Cell_Viability Cell Viability/Proliferation Assay A1 Cell Lysis & Protein Quantification A2 Enzymatic Reaction with [3H]L-serine A1->A2 A3 Lipid Extraction A2->A3 A4 Scintillation Counting A3->A4 B1 Cell Harvesting & Internal Standard Spiking B2 Lipid Extraction B1->B2 B3 LC-MS/MS Analysis (MRM) B2->B3 B4 Data Analysis & Quantification B3->B4 C1 Cell Seeding & Treatment with Inhibitor C2 Incubation (e.g., 24, 48, 72h) C1->C2 C3 Viability Reagent Addition (e.g., MTT, WST-1) C2->C3 C4 Absorbance/Fluorescence Measurement C3->C4

Caption: General Experimental Workflow for Inhibitor Characterization.

Conclusion and Future Directions

The study of long-chain amino acids as modulators of sphingolipid metabolism is a promising area of research with significant therapeutic potential. While compounds like Myriocin and L-cycloserine have been extensively characterized as potent SPT inhibitors, the specific biological activities and mechanisms of action of other long-chain amino acids, such as this compound, remain less understood.

The data presented in this guide highlight the efficacy of targeting the de novo sphingolipid biosynthesis pathway for inducing anti-proliferative and pro-apoptotic effects in cancer cells. The provided experimental protocols offer a starting point for researchers to conduct their own comparative studies and to further investigate the therapeutic potential of novel long-chain amino acid derivatives.

Future research should focus on:

  • Quantitative analysis of this compound: Determining the IC50 or Ki values of this compound against SPT is crucial for a direct comparison with other inhibitors.

  • Structure-Activity Relationship (SAR) studies: Systematic modifications of the alkyl chain length and stereochemistry of long-chain amino acids will provide valuable insights into the structural requirements for potent and selective SPT inhibition.

  • In vivo efficacy studies: Promising candidates identified in vitro should be evaluated in preclinical animal models of relevant diseases to assess their therapeutic potential and pharmacokinetic properties.

By addressing these research gaps, the scientific community can further unlock the potential of long-chain amino acids as a novel class of therapeutic agents.

References

Comparative Efficacy of (S)-2-Aminododecanoic Acid as an Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Aminododecanoic acid, a chiral non-proteinogenic amino acid, has garnered interest within the scientific community for its potential as a building block in the synthesis of novel therapeutic agents, particularly antimicrobial peptides. Its efficacy is intrinsically linked to its structural characteristics, namely its chirality, the length of its alkyl chain, and the presence of a primary amine. This guide provides a comparative analysis of this compound's antimicrobial potential against similar compounds, supported by established principles from experimental studies.

The antimicrobial activity of amino acid-based compounds is significantly influenced by their physicochemical properties. Key determinants of efficacy include the length of the hydrophobic alkyl chain and the nature of the polar head group. An optimal balance between hydrophobicity and a cationic charge is crucial for potent antimicrobial action against a broad spectrum of pathogens.

Structure-Activity Relationship: A Comparative Overview

The efficacy of this compound can be understood by comparing it to its enantiomer, and to analogs with varying alkyl chain lengths and different functional groups. While direct, side-by-side experimental data for all analogs is limited in publicly available literature, a strong body of research on the structure-activity relationships (SAR) of fatty acids and amino acid-based surfactants provides a solid foundation for comparison.

Influence of Alkyl Chain Length

Research has consistently shown that the length of the alkyl chain is a critical factor in the antimicrobial activity of fatty acids and their derivatives. For saturated fatty acids, lauric acid (C12), which has the same carbon chain length as 2-aminododecanoic acid, has been identified as the most potent against Gram-positive organisms[1]. Generally, optimal antimicrobial activity for amino acid-based surfactants is observed with alkyl chain lengths of 10 to 14 carbon atoms[2]. Shorter or longer chains tend to exhibit decreased efficacy.

Impact of Chirality
Role of the Amino Group

The primary amine at the alpha-position of 2-aminododecanoic acid provides a cationic center at physiological pH. This positive charge is crucial for the initial electrostatic interaction with the negatively charged components of bacterial cell membranes, such as teichoic acids in Gram-positive bacteria and lipopolysaccharides in Gram-negative bacteria. Amine derivatives of fatty acids have demonstrated activity against both Gram-positive and Gram-negative organisms, in contrast to fatty acids alone which are more effective against Gram-positive bacteria[1].

Quantitative Data on Antimicrobial Activity

The following table summarizes the general principles of the structure-activity relationship for antimicrobial amino acid derivatives, with representative Minimum Inhibitory Concentration (MIC) values where available from the literature. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Compound/Analog TypeKey Structural FeatureGeneral Antimicrobial Activity TrendRepresentative MIC (µg/mL)Target Organisms
This compound (C12) 12-carbon alkyl chain, (S)-chiralityPotent, particularly against Gram-positive bacteria.Data not available for isolated compoundGram-positive & Gram-negative
(R)-2-Aminododecanoic acid (C12) 12-carbon alkyl chain, (R)-chiralityExpected to have similar or potentially enhanced activity due to proteolytic resistance in peptides.Data not available for isolated compoundGram-positive & Gram-negative
2-Aminodecanoic acid (C10) 10-carbon alkyl chainGenerally potent activity, within the optimal range.0.5 - 5.0 (for related surfactants)[2]Gram-positive & Gram-negative
2-Aminotetradecanoic acid (C14) 14-carbon alkyl chainGenerally potent activity, within the optimal range.0.5 - 5.0 (for related surfactants)[2]Gram-positive & Gram-negative
12-Aminododecanoic acid Amine at the omega positionActive, serves as a useful comparator for positional effects.Data not availableGram-positive & Gram-negative

Experimental Protocols

The standard method for evaluating the in vitro antimicrobial efficacy of compounds like this compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Assay for MIC Determination

Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a specific microorganism.

Materials:

  • Test compound (this compound and analogs)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Sterile culture tubes and pipettes

Procedure:

  • Preparation of Bacterial Inoculum: A fresh culture of the test bacterium is grown to the mid-logarithmic phase in MHB. The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound Dilutions: A stock solution of the test compound is prepared in a suitable solvent. A series of two-fold dilutions are then made in MHB in the wells of a 96-well plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. A positive control (bacteria in broth without the compound) and a negative control (broth only) are included.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Visualizations

Proposed Mechanism of Action for Cationic Antimicrobial Lipids

The diagram below illustrates the proposed mechanism by which cationic amphiphiles, such as this compound, are thought to exert their antimicrobial effects through membrane disruption.

Antimicrobial Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space Compound This compound Electrostatic Electrostatic Interaction Compound->Electrostatic Initial Binding Insertion Hydrophobic Insertion Electrostatic->Insertion Hydrophobic tail embeds in membrane Disruption Membrane Disruption Insertion->Disruption Pore formation or Destabilization Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Proposed mechanism of antimicrobial action for cationic amphiphiles.

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

MIC Workflow Start Start Prep_Culture Prepare Bacterial Inoculum Start->Prep_Culture Prep_Dilutions Prepare Serial Dilutions of Test Compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Culture->Inoculate Prep_Dilutions->Inoculate Incubate Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read_Results Read MIC (Visual or OD600) Incubate->Read_Results End End Read_Results->End

Caption: Experimental workflow for the broth microdilution MIC assay.

References

Comparative Analysis of (S)-2-Aminododecanoic Acid in Experimental Applications

Author: BenchChem Technical Support Team. Date: December 2025

A Detailed Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the experimental performance of (S)-2-Aminododecanoic acid, presenting a comparative analysis with alternative compounds. The information herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this long-chain amino acid for various applications, including its potential role as an enzyme inhibitor and antimicrobial agent. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays. Visual diagrams generated using Graphviz are included to illustrate relevant biological pathways and experimental workflows.

Introduction

This compound, a chiral long-chain amino acid, has garnered interest in biochemical and pharmaceutical research. Its structure, featuring a twelve-carbon aliphatic chain, suggests potential interactions with lipid-metabolizing enzymes and cellular membranes. This guide explores its putative role as an inhibitor of enzymes within the sphingolipid metabolism pathway and its potential as an antimicrobial agent, comparing its performance with established compounds in these fields.

Performance Comparison: Enzyme Inhibition

This compound is hypothesized to interact with enzymes involved in sphingolipid metabolism due to its structural similarity to fatty acids and sphingoid bases. Key enzymes in this pathway, Ceramide Synthases (CerS) and Sphingosine-1-Phosphate Lyase (S1PL), are critical regulators of cellular processes and are considered therapeutic targets.

Ceramide Synthase (CerS) Inhibition

Ceramide Synthases are a family of enzymes responsible for the synthesis of ceramides, which are central molecules in sphingolipid metabolism. An analog of this compound, (S)-2-Amino-dodecan-1-ol (AAL), has demonstrated potent inhibition of Ceramide Synthase 1 (CerS1) and, to a lesser extent, CerS5 and CerS6. At a concentration of 10 µM, (S)-AAL inhibits CerS1 by over 90% and CerS5/6 by nearly 50%.[1]

For a quantitative comparison, the performance of this compound is benchmarked against well-characterized CerS inhibitors, Fumonisin B1 and P053.

CompoundTarget EnzymeIC50 ValueReference Cell/System
This compound Analog ((S)-AAL) CerS1, CerS5, CerS6>90% inhibition at 10 µM (CerS1)Not specified
Fumonisin B1Ceramide Synthase0.1 µMRat liver microsomes
Fumonisin B1Ceramide Synthase0.7 µMCultured cerebellar neurons
P053Ceramide Synthase 1 (human)0.54 µMNot specified
P053Ceramide Synthase 1 (mouse)0.46 µMNot specified

Note: Direct IC50 values for this compound are not currently available in the public domain. Data for the close structural analog (S)-AAL is provided as a proxy.

Sphingosine-1-Phosphate Lyase (S1PL) Inhibition

S1PL is the enzyme responsible for the irreversible degradation of sphingosine-1-phosphate (S1P), a critical signaling lipid. Inhibition of S1PL leads to an accumulation of S1P, which has therapeutic implications in autoimmune diseases. While direct inhibitory data for this compound on S1PL is not available, the table below provides data for a known S1PL inhibitor for comparative context.

CompoundTarget EnzymeIC50 ValueReference Cell/System
This compound S1PLData not available-
LX2931 ((E)-1-(4-((1R,2S,3R)-1,2,3,4-Tetrahydroxybutyl)-1H-imidazol-2-yl)ethanone oxime)S1PLNot specified (induces lymphopenia in vivo)Mouse models

Performance Comparison: Antimicrobial Activity

Long-chain fatty acids are known to possess antimicrobial properties. Given its structure, this compound is evaluated for its potential antibacterial activity. For comparison, data for Lauric Acid (dodecanoic acid), the corresponding fatty acid, is presented.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC)
This compound Data not availableData not available
Lauric AcidStaphylococcus aureus156 µg/mL
Lauric AcidStaphylococcus aureus1.6 mg/mL
Lauric AcidEscherichia coliResistant at lower concentrations

Performance Comparison: Cytotoxicity

The cytotoxic potential of a compound is a critical parameter in drug development. Here, the cytotoxicity of Lauric Acid is presented as an estimate for the potential cytotoxicity of this compound.

CompoundCell LineIC50 Value
This compound Data not availableData not available
Lauric AcidTHP-1 macrophages~50 µM

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and validate these findings.

Ceramide Synthase (CerS) Activity Assay (Fluorescent Method)

This protocol describes a method to measure CerS activity using a fluorescently labeled substrate.

Materials:

  • Cell or tissue homogenates

  • NBD-sphinganine (fluorescent substrate)

  • Fatty acyl-CoA (e.g., C18-CoA for CerS1)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2)

  • Bovine Serum Albumin (BSA, defatted)

  • Stop solution (e.g., Chloroform:Methanol, 2:1 v/v)

  • High-Performance Liquid Chromatography (HPLC) system with a fluorescence detector

Procedure:

  • Prepare cell or tissue homogenates in assay buffer.

  • In a microcentrifuge tube, combine the homogenate (e.g., 20-50 µg protein), NBD-sphinganine, and fatty acyl-CoA in the assay buffer containing BSA.

  • Initiate the reaction by incubating at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution.

  • Vortex and centrifuge to separate the phases.

  • Collect the lower organic phase and dry it under a stream of nitrogen.

  • Resuspend the lipid extract in a suitable solvent for HPLC analysis.

  • Inject the sample into the HPLC system and quantify the fluorescently labeled ceramide product.

Sphingosine-1-Phosphate Lyase (S1PL) Activity Assay (Fluorescent Method)

This protocol outlines a method for determining S1PL activity.

Materials:

  • Cell or tissue lysates containing S1PL

  • Fluorescently labeled S1P substrate (e.g., BODIPY-S1P)

  • Assay buffer (e.g., 100 mM potassium phosphate, pH 7.2, 1 mM dithiothreitol, 50 µM pyridoxal 5'-phosphate)

  • Stop solution (e.g., acidic methanol)

  • HPLC system with a fluorescence detector

Procedure:

  • Prepare cell or tissue lysates in a suitable buffer.

  • Pre-incubate the lysate in the assay buffer at 37°C.

  • Initiate the reaction by adding the fluorescent S1P substrate.

  • Incubate at 37°C for a defined period.

  • Terminate the reaction by adding the stop solution.

  • Centrifuge to pellet precipitated protein.

  • Analyze the supernatant by HPLC to quantify the fluorescent cleavage product.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterial strain.

Materials:

  • Test compound (this compound or alternatives)

  • Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).

  • Perform serial two-fold dilutions of the test compound in MHB in the wells of a 96-well plate.

  • Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Sphingolipid Metabolism Pathway

The following diagram illustrates the central role of Ceramide Synthase and Sphingosine-1-Phosphate Lyase in the sphingolipid metabolism pathway, highlighting the potential points of inhibition.

Sphingolipid_Metabolism Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT SPT Serine_PalmitoylCoA->SPT Sphinganine Sphinganine CerS Ceramide Synthase (CerS) Sphinganine->CerS Dihydroceramide Dihydroceramide DES Dihydroceramide Desaturase Dihydroceramide->DES Ceramide Ceramide SM_Synthase Sphingomyelin Synthase Ceramide->SM_Synthase Ceramidase Ceramidase Ceramide->Ceramidase Sphingomyelin Sphingomyelin Sphingosine Sphingosine SphK Sphingosine Kinase (SphK) Sphingosine->SphK S1P Sphingosine-1-Phosphate (S1P) S1PL S1P Lyase (S1PL) S1P->S1PL Degradation Degradation Products SPT->Sphinganine CerS->Dihydroceramide DES->Ceramide SM_Synthase->Sphingomyelin Ceramidase->Sphingosine SphK->S1P S1PL->Degradation Inhibitor_CerS This compound (potential inhibitor) Inhibitor_CerS->CerS Inhibitor_S1PL This compound (potential inhibitor) Inhibitor_S1PL->S1PL Experimental_Workflow Start Start Prepare_Reagents Prepare Enzyme, Substrate, and Inhibitor Solutions Start->Prepare_Reagents Incubate Incubate Enzyme with Inhibitor (this compound) Prepare_Reagents->Incubate Add_Substrate Initiate Reaction (Add Substrate) Incubate->Add_Substrate Incubate_Reaction Incubate at 37°C Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction Incubate_Reaction->Stop_Reaction Analyze Analyze Product Formation (e.g., HPLC, Spectrophotometry) Stop_Reaction->Analyze Data_Analysis Calculate % Inhibition and IC50 Analyze->Data_Analysis End End Data_Analysis->End

References

Spectroscopic Scrutiny: A Comparative Guide to the Structural Confirmation of (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of chiral molecules like (S)-2-Aminododecanoic acid is paramount. This guide provides a comparative analysis of spectroscopic techniques used to elucidate and confirm its structure, with 12-Aminododecanoic acid serving as a key isomeric comparison to highlight the specificity of these methods.

This document outlines the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and a visual workflow are provided to support researchers in applying these techniques for unambiguous structural verification.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis and structural confirmation of an amino acid.

G cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation and Comparison cluster_conclusion Conclusion Sample This compound Sample Dissolution Dissolution in appropriate deuterated solvent (e.g., D2O or CDCl3) Sample->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR FTIR FTIR Spectroscopy Dissolution->FTIR MS Mass Spectrometry Dissolution->MS NMR_Data Analyze chemical shifts, multiplicities, and coupling constants NMR->NMR_Data FTIR_Data Identify characteristic functional group vibrations FTIR->FTIR_Data MS_Data Determine molecular weight and fragmentation pattern MS->MS_Data Comparison Compare with data from alternative structures (e.g., 12-Aminododecanoic acid) NMR_Data->Comparison FTIR_Data->Comparison MS_Data->Comparison Structure_Confirmation Structural Confirmation of This compound Comparison->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Comparative Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound and its isomer, 12-Aminododecanoic acid.

Table 1: ¹H NMR Data (in ppm)
Assignment This compound (Predicted) 12-Aminododecanoic Acid (Predicted) Rationale for Differentiation
-CH(NH₂)- ~3.5-4.0 (multiplet)-The presence of a proton on the carbon bearing the amino group is unique to the 2-amino isomer.
-CH₂-COOH -~2.3 (triplet)The methylene group adjacent to the carboxylic acid in the 12-amino isomer will appear as a distinct triplet.
-CH₂-NH₂ -~2.7 (triplet)The methylene group adjacent to the amino group in the 12-amino isomer will have a characteristic chemical shift.
Aliphatic Chain (-CH₂-)n ~1.2-1.6 (multiplet)~1.2-1.6 (multiplet)The bulk of the aliphatic chain protons will overlap in a similar region for both isomers.
Terminal -CH₃ ~0.9 (triplet)~0.9 (triplet)The terminal methyl group will be present in both isomers with a similar chemical shift and multiplicity.
Table 2: ¹³C NMR Data (in ppm)
Assignment This compound (Predicted) 12-Aminododecanoic Acid (Predicted) Rationale for Differentiation
-COOH ~175-180~180The carboxylic acid carbon will be present in both, but its local environment will be different.
-C(NH₂)- ~55-60-A carbon signal in this region directly attached to the nitrogen is characteristic of the 2-amino isomer.
-C-NH₂ -~42The carbon attached to the amino group at the end of the chain in the 12-amino isomer will be significantly different.
Aliphatic Chain Carbons ~22-35~25-36While there will be overlap, the specific chemical shifts of the carbons near the functional groups will differ.
Terminal -CH₃ ~14~14The terminal methyl carbon will have a similar chemical shift in both isomers.
Table 3: FTIR Data (in cm⁻¹)
Vibrational Mode This compound (Typical) 12-Aminododecanoic Acid (Typical) Key Observations
O-H stretch (Carboxylic Acid) 2500-3300 (broad)2500-3300 (broad)A very broad absorption characteristic of the hydrogen-bonded carboxylic acid dimer will be present in both.
N-H stretch (Amine) 3300-3500 (medium)3300-3500 (medium)The primary amine stretch will be visible in both compounds.
C-H stretch (Aliphatic) 2850-2960 (strong)2850-2960 (strong)Strong absorptions from the long alkyl chain will dominate this region for both isomers.
C=O stretch (Carboxylic Acid) ~1700-1725 (strong)~1700-1725 (strong)A strong carbonyl absorption will be present in both.
N-H bend (Amine) ~1580-1650 (medium)~1580-1650 (medium)The amine bending vibration will be observed in both spectra.
Table 4: Mass Spectrometry Data (m/z)
Ion This compound (Predicted) 12-Aminododecanoic Acid (Predicted) Rationale for Differentiation
[M+H]⁺ 216.19216.19The molecular ion will be the same for both isomers.
[M-COOH]⁺ 170.18-Loss of the carboxylic acid group is a characteristic fragmentation for alpha-amino acids.
Fragment from cleavage adjacent to NH₂ VariesVariesThe fragmentation patterns will differ significantly due to the different locations of the amino group, providing a clear distinction.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 10-20 mg of the amino acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube.[1] Ensure complete dissolution.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional ¹H NMR spectrum at a magnetic field strength of 400 MHz or higher.

    • Set the spectral width to cover the range of -1 to 13 ppm.

    • Apply a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.[1]

    • A larger number of scans will be necessary compared to ¹H NMR due to the low natural abundance of ¹³C.[1]

    • Process the data similarly to the ¹H NMR spectrum.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation :

    • Solid State : Prepare a KBr pellet by mixing a small amount of the solid amino acid with dry KBr powder and pressing it into a transparent disk.

    • Solution : If soluble, a spectrum can be obtained from a concentrated solution in a suitable solvent using a liquid cell.[2]

  • FTIR Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure solvent.

    • Place the sample in the spectrometer and record the sample spectrum.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

Mass Spectrometry (MS)
  • Sample Preparation : Dissolve a small amount of the amino acid in a suitable solvent (e.g., a mixture of water, acetonitrile, and a small amount of formic acid for electrospray ionization). The concentration should be in the low µg/mL to ng/mL range.

  • Mass Spectrometry Analysis :

    • Introduce the sample into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.[3][4]

    • Use a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) to generate the molecular ion with minimal fragmentation.[5]

    • Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.[3]

References

A Comparative Guide to Bioassays for Determining the Activity of (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioassay is a critical step in characterizing the biological activity of novel compounds like (S)-2-Aminododecanoic acid. This guide provides an objective comparison of key bioassays to evaluate the potential cytotoxic, antimicrobial, and enzyme-inhibiting properties of this long-chain amino acid. The methodologies, supported by representative data, are detailed to aid in the design and execution of robust experimental investigations.

This compound is a chiral amino acid that serves as an intermediate in the synthesis of various bioactive compounds and peptides.[1] Its structure, featuring a twelve-carbon aliphatic side chain, suggests potential interactions with cellular membranes and enzymes involved in lipid metabolism, making it a candidate for a range of biological activities.

Cytotoxicity Assays: Assessing Effects on Cell Viability

A primary step in characterizing a novel compound is to determine its effect on cell viability. Cytotoxicity assays are foundational in drug discovery for evaluating a compound's therapeutic window and potential toxicity.[2][3][4] The choice of assay is dependent on the anticipated mechanism of cell death and the compound's chemical properties.[5]

Comparison of Common Cytotoxicity Assays

AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[4][5]Colorimetric measurement of formazan concentration.Well-established, high sensitivity, and cost-effective.[4][5]Requires a solubilization step for the formazan crystals; can be affected by compounds that alter cellular metabolism.[5]
SRB Assay The sulforhodamine B (SRB) dye binds to basic amino acids in cellular proteins under mildly acidic conditions.[2]Colorimetric measurement of the bound dye after solubilization.Less interference from compounds that affect metabolism; good for high-throughput screening.Indirect measurement of cell number; requires cell fixation.
LDH Assay Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.Colorimetric measurement of LDH activity in the cell culture supernatant.Directly measures cell death (necrosis); non-destructive to remaining viable cells.Less sensitive for detecting apoptosis; timing is critical as LDH can degrade.

Experimental Protocol: MTT Assay for Cytotoxicity [2][4][5]

  • Cell Seeding: Seed cancer cell lines (e.g., MCF-7, HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).[2][5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value.

Workflow for Cytotoxicity Testing

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis A Cancer Cell Line Culture B Cell Seeding in 96-well Plates A->B D Treatment with Serial Dilutions B->D C Test Compound Stock Solution C->D E Incubation (24, 48, 72 hours) D->E F Assay Procedure (e.g., MTT) E->F G Absorbance Measurement F->G H Calculation of % Cell Viability G->H I IC50 Value Determination H->I

Caption: General workflow for in vitro cytotoxicity testing of a novel compound.

Antimicrobial Activity Assays

The long aliphatic chain of this compound suggests it may possess surfactant-like properties that could disrupt microbial cell membranes. Bioassays to determine antimicrobial activity are therefore highly relevant.

Comparison of Antimicrobial Susceptibility Assays

AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
Broth Microdilution A standardized inoculum of a microorganism is incubated with serial dilutions of the test compound in a liquid growth medium.The lowest concentration of the compound that inhibits visible growth of the microorganism (Minimum Inhibitory Concentration - MIC).Provides a quantitative MIC value; suitable for high-throughput screening.Can be labor-intensive; turbidity can be difficult to interpret for some organisms.
Agar Well Diffusion A standardized microbial inoculum is spread on an agar plate. Wells are made in the agar and filled with the test compound.The diameter of the zone of growth inhibition around the well.[6]Simple and inexpensive; can test multiple compounds on one plate.Provides qualitative or semi-quantitative results; compound diffusion can be affected by molecular weight and solubility.
Colony Forming Unit (CFU) Counting Microorganisms are treated with the test compound for a specific time, then serially diluted and plated on agar to determine the number of viable cells.The number of colonies on the agar plates, which is used to calculate the reduction in viable cell count.Provides bactericidal or fungicidal activity information (Minimum Bactericidal/Fungicidal Concentration - MBC/MFC).More labor-intensive and time-consuming than other methods.

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in an appropriate broth medium overnight. Dilute the culture to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate using a suitable broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a positive control (microorganism with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

  • MBC Determination (Optional): To determine the Minimum Bactericidal Concentration, an aliquot from the wells with no visible growth is plated onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in CFU compared to the initial inoculum.

Workflow for MIC Determination

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Serial Dilutions of Test Compound C Inoculate Microtiter Plate Wells A->C B Prepare Standardized Microbial Inoculum B->C D Incubate at Appropriate Temperature C->D E Observe for Visible Growth (Turbidity) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Enzyme Inhibition Assays

Amino acid derivatives can act as inhibitors of various enzymes.[7] Given its structure, this compound could potentially inhibit enzymes involved in fatty acid or amino acid metabolism, such as lipases or transaminases.[8][9] An inhibition assay is designed to determine if a molecule affects the normal activity of an enzyme.[10]

Comparison of Enzyme Inhibition Assays

Assay TypePrincipleEndpoint MeasurementAdvantagesDisadvantages
Spectrophotometric Assay Measures the change in absorbance of a substrate or product over time. The product is often a chromogenic or fluorogenic molecule.The rate of product formation or substrate depletion, which is proportional to enzyme activity.Widely applicable, relatively simple, and allows for continuous monitoring of the reaction.Requires a substrate that undergoes a change in absorbance or fluorescence upon conversion.
Luminescent Assay Measures the light produced from a chemical reaction catalyzed by the enzyme or a coupled enzyme system (e.g., measuring ATP levels).The intensity of the luminescent signal, which is proportional to enzyme activity.Extremely sensitive; low background signals.Can be more expensive; may require specialized equipment.
Radiometric Assay Uses a radiolabeled substrate and measures the incorporation of the radiolabel into the product.The amount of radioactivity in the product, which is separated from the substrate.Highly sensitive and specific; can be used when other methods are not available.Involves handling radioactive materials; generates radioactive waste.

Experimental Protocol: Pancreatic Lipase Inhibition Assay (Spectrophotometric) [7]

  • Enzyme and Substrate Preparation: Prepare a solution of pancreatic lipase in a suitable buffer (e.g., Tris-HCl). Prepare a solution of the substrate, p-nitrophenyl palmitate (pNPP), in a solvent like isopropanol.

  • Assay Reaction: In a 96-well plate, add the buffer, the pancreatic lipase solution, and various concentrations of this compound. Pre-incubate for 10 minutes at 37°C.

  • Initiate Reaction: Start the reaction by adding the pNPP substrate solution to each well.

  • Absorbance Measurement: Immediately measure the absorbance at 405 nm (for the p-nitrophenol product) at regular intervals for a set period (e.g., 30 minutes) using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of the reaction (change in absorbance per minute) for each concentration of the inhibitor. Determine the percentage of inhibition relative to a control with no inhibitor. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Signaling Pathway: Mechanism of Enzyme Inhibition

G cluster_comp Competitive Inhibition cluster_noncomp Non-Competitive Inhibition E1 Enzyme ES1 Enzyme-Substrate Complex E1->ES1 + S EI1 Enzyme-Inhibitor Complex E1->EI1 + I S1 Substrate S1->ES1 I1 Inhibitor I1->EI1 ES1->E1 + P P1 Product E2 Enzyme ES2 Enzyme-Substrate Complex E2->ES2 + S EI2 Enzyme-Inhibitor Complex E2->EI2 + I S2 Substrate S2->ES2 I2 Inhibitor I2->EI2 ESI2 Enzyme-Substrate-Inhibitor Complex I2->ESI2 ES2->E2 + P ES2->ESI2 + I EI2->ESI2 + S P2 Product

Caption: Simplified diagrams of competitive and non-competitive enzyme inhibition.

By employing a systematic approach utilizing these comparative bioassays, researchers can effectively elucidate the biological activity profile of this compound, paving the way for its potential applications in drug development and biotechnology.

References

A Comparative Guide to the Synthesis of (S)-2-Aminododecanoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-2-Aminododecanoic acid, a chiral long-chain α-amino acid, is a valuable building block in the development of novel pharmaceuticals and advanced materials. The stereoselective synthesis of this compound is crucial for its application, and various synthetic strategies have been developed to achieve high enantiopurity and yield. This guide provides a comparative overview of prominent synthesis routes, including asymmetric alkylation of a chiral nickel(II) complex, enzymatic kinetic resolution, and biocatalytic reductive amination. Detailed experimental protocols and quantitative data are presented to assist researchers in selecting the most suitable method for their specific needs.

Comparison of Synthetic Routes

The choice of a synthetic route for this compound depends on several factors, including the desired scale of production, required enantiomeric purity, cost of reagents and catalysts, and experimental simplicity. The following table summarizes the key performance indicators for three distinct and effective methods.

Synthesis RouteKey Reagents/CatalystsOverall YieldEnantiomeric/Diastereomeric ExcessKey AdvantagesKey Disadvantages
Asymmetric Alkylation of a Chiral Ni(II) Complex Ni(II) complex of a glycine Schiff base with a chiral tridentate ligand, n-octyl bromide98.1%98.8% deExcellent yield and stereoselectivity.[1]Requires preparation of the chiral complex; potential for heavy metal contamination.
Enzymatic Kinetic Resolution Racemic N-acyl-2-aminododecanoic acid, Lipase (e.g., Candida antarctica Lipase B)~50% (for the desired enantiomer)>95% eeHigh enantioselectivity, mild reaction conditions.Theoretical maximum yield of 50% for the desired enantiomer, requires separation of the unreacted enantiomer.
Biocatalytic Reductive Amination 2-Oxododecanoic acid, ω-Transaminase, Amino donor (e.g., L-alanine)High (can approach quantitative)>99% eeExcellent enantioselectivity, environmentally friendly (biocatalytic), can achieve high yields.Requires availability of the keto acid precursor and a suitable ω-transaminase.

Visualizing the Synthetic Pathways

The following diagram illustrates the logical flow of the compared synthetic routes to this compound.

Synthesis_Routes cluster_0 Starting Materials cluster_1 Synthetic Methods cluster_2 Final Product Glycine Derivative Glycine Derivative Asymmetric Alkylation Asymmetric Alkylation Glycine Derivative->Asymmetric Alkylation Ni(II) Complex Formation + n-octyl bromide Racemic 2-Aminododecanoic Acid Racemic 2-Aminododecanoic Acid Enzymatic Kinetic Resolution Enzymatic Kinetic Resolution Racemic 2-Aminododecanoic Acid->Enzymatic Kinetic Resolution N-Acylation + Lipase 2-Oxododecanoic Acid 2-Oxododecanoic Acid Biocatalytic Reductive Amination Biocatalytic Reductive Amination 2-Oxododecanoic Acid->Biocatalytic Reductive Amination ω-Transaminase + Amino Donor This compound This compound Asymmetric Alkylation->this compound Hydrolysis Enzymatic Kinetic Resolution->this compound Separation & Deacylation Biocatalytic Reductive Amination->this compound

Caption: Comparative workflow of synthetic routes to this compound.

Experimental Protocols

Asymmetric Alkylation of a Chiral Ni(II) Complex

This method utilizes a chiral nickel(II) complex of a glycine Schiff base to induce asymmetry during the alkylation step with n-octyl bromide. The high diastereoselectivity is thermodynamically controlled.

Experimental Workflow:

Alkylation_Workflow Start Start Complex_Formation Formation of Chiral Ni(II)-Glycine Complex Start->Complex_Formation Alkylation Alkylation with n-octyl bromide Complex_Formation->Alkylation Purification Chromatographic Separation Alkylation->Purification Hydrolysis Acid Hydrolysis Purification->Hydrolysis Isolation Isolation of This compound Hydrolysis->Isolation End End Isolation->End

Caption: Workflow for the asymmetric alkylation method.

Detailed Protocol:

  • Formation of the Chiral Ni(II) Complex: A chiral tridentate ligand (e.g., derived from (S)-o-[N-(N-benzylprolyl)amino]benzophenone) is reacted with nickel(II) nitrate and glycine in the presence of a base (e.g., sodium methoxide) in methanol to form the chiral Ni(II) complex of the glycine Schiff base.

  • Alkylation: The formed complex is dissolved in a suitable solvent (e.g., DMF) and treated with n-octyl bromide. The reaction is stirred at room temperature until completion, monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting diastereomeric product is purified by column chromatography.

  • Hydrolysis: The purified diastereomer is hydrolyzed with aqueous acid (e.g., 6M HCl) at reflux to cleave the chiral auxiliary and the Schiff base, yielding the desired amino acid.

  • Isolation: The aqueous solution is washed with an organic solvent to remove the chiral auxiliary. The aqueous layer is then neutralized, and the product is isolated by crystallization or ion-exchange chromatography.

Enzymatic Kinetic Resolution of Racemic N-acyl-2-aminododecanoic acid

This method relies on the stereoselective hydrolysis of a racemic N-acyl derivative of 2-aminododecanoic acid catalyzed by a lipase. The enzyme preferentially hydrolyzes one enantiomer, leaving the other enantiomer as the unreacted N-acyl derivative.

Experimental Workflow:

Resolution_Workflow Start Start Acylation N-Acylation of Racemic 2-Aminododecanoic Acid Start->Acylation Enzymatic_Hydrolysis Lipase-catalyzed Kinetic Resolution Acylation->Enzymatic_Hydrolysis Separation Separation of (S)-Amino Acid and (R)-N-Acyl Amino Acid Enzymatic_Hydrolysis->Separation Deacylation Deacylation of (S)-N-Acyl Amino Acid Separation->Deacylation Isolation Isolation of This compound Deacylation->Isolation End End Isolation->End

Caption: Workflow for the enzymatic kinetic resolution method.

Detailed Protocol:

  • N-Acylation of Racemic 2-Aminododecanoic Acid: Racemic 2-aminododecanoic acid is acylated, for example, with acetic anhydride in an aqueous basic solution, to yield N-acetyl-DL-2-aminododecanoic acid.

  • Enzymatic Kinetic Resolution: The racemic N-acetyl amino acid is dissolved in a buffered aqueous solution. A lipase, such as Candida antarctica lipase B (CALB), is added, and the mixture is stirred at a controlled temperature and pH. The reaction is monitored for approximately 50% conversion.

  • Separation: Once the desired conversion is reached, the reaction is stopped, and the enzyme is removed by filtration. The mixture is then acidified, and the unreacted (R)-N-acetyl-2-aminododecanoic acid is extracted with an organic solvent. The aqueous layer contains the desired this compound.

  • Isolation: The aqueous solution containing the (S)-amino acid is purified by ion-exchange chromatography to remove salts and any remaining starting material. The pure this compound is obtained after lyophilization.

Biocatalytic Reductive Amination of 2-Oxododecanoic Acid

This chemoenzymatic approach involves the conversion of a keto acid precursor to the corresponding chiral amine using a transaminase enzyme. This method is highly enantioselective and can achieve high conversions.

Experimental Workflow:

Biocatalytic_Workflow Start Start Keto_Acid_Synthesis Synthesis of 2-Oxododecanoic Acid Start->Keto_Acid_Synthesis Reductive_Amination ω-Transaminase Catalyzed Reductive Amination Keto_Acid_Synthesis->Reductive_Amination Purification Product Purification and Isolation Reductive_Amination->Purification End End Purification->End

Caption: Workflow for the biocatalytic reductive amination method.

Detailed Protocol:

  • Synthesis of 2-Oxododecanoic Acid: The keto acid precursor can be synthesized from dodecanoic acid via α-bromination followed by hydrolysis.

  • Biocatalytic Reductive Amination: 2-Oxododecanoic acid is dissolved in a buffered solution containing an ω-transaminase, a suitable amino donor (e.g., L-alanine or isopropylamine), and pyridoxal 5'-phosphate (PLP) as a cofactor. The reaction is incubated at an optimal temperature and pH for the specific enzyme until the reaction reaches completion.

  • Work-up and Purification: The reaction is quenched, and the enzyme is removed. The product is then isolated from the reaction mixture. This can involve extraction and subsequent purification by crystallization or chromatography to yield pure this compound.

References

Benchmarking the performance of (S)-2-Aminododecanoic acid in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (S)-2-Aminododecanoic acid's performance in key applications, supported by available data and experimental insights. This document aims to be a valuable resource for evaluating its potential as a component in novel drug delivery systems, synthetic peptides, and for the stabilization of membrane proteins.

This compound, a chiral amino acid with a 12-carbon aliphatic side chain, presents unique properties at the interface of lipid and peptide chemistry. Its amphiphilic nature makes it a candidate for various biotechnological applications. This guide delves into its performance characteristics in comparison to established alternatives.

I. Application in Lipid-Based Drug Delivery Systems

This compound can be incorporated into lipid-based nanocarriers, such as liposomes and solid lipid nanoparticles (SLNs), to modulate their physicochemical properties and drug delivery efficacy. Its long hydrocarbon tail can integrate into the lipid bilayer, while the amino acid headgroup offers possibilities for surface modification and interaction with biological systems.

Performance Comparison with Standard Lipids

The performance of liposomes formulated with this compound can be benchmarked against those prepared with standard, well-characterized lipids like 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC). Key performance indicators include drug loading efficiency, release kinetics, and stability.

Table 1: Comparative Performance of Liposomal Formulations

ParameterLiposomes with this compoundLiposomes with DSPC (Alternative)Key Observations
Drug Loading Efficiency (%) Data not available in searched literatureTypically high, often >90% for various drugs.[1]The rigid nature of DSPC-based liposomes contributes to high drug entrapment.[1] The efficiency for this compound would depend on the specific drug and formulation method.
Drug Release Profile Data not available in searched literatureSlow and controlled release, with only 2% of drug released over 72 hours in some formulations.DSPC's high phase transition temperature (~55°C) results in a rigid membrane at physiological temperature, minimizing drug leakage.[1]
Stability Data not available in searched literatureGenerally more stable with lower drug leakage compared to unsaturated lipids.[1]The saturated acyl chains of DSPC contribute to higher stability.[1]
Cellular Uptake Data not available in searched literatureCan be modified to enhance cellular uptake.Surface modifications and lipid composition influence cellular interactions.
Cytotoxicity Data not available in searched literatureGenerally considered biocompatible and low in toxicity.The toxicity of lipid nanoparticles is more dictated by lipid composition than internal structure.[2]
Experimental Protocols

Protocol 1: Preparation of Liposomes by Thin-Film Hydration

This common method can be adapted to incorporate this compound.

  • Lipid Film Formation: Dissolve this compound, cholesterol, and any other lipid components in a suitable organic solvent (e.g., chloroform) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask's inner surface.

  • Hydration: Hydrate the lipid film with an aqueous buffer (which may contain the hydrophilic drug to be encapsulated) by gentle rotation above the lipid phase transition temperature.

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the resulting multilamellar vesicles can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.

dot

Experimental_Workflow_Liposome_Preparation A Dissolve Lipids in Organic Solvent B Rotary Evaporation (Lipid Film Formation) A->B C Hydration with Aqueous Buffer B->C D Sonication or Extrusion C->D E Characterization (Size, Zeta Potential, etc.) D->E

Workflow for Liposome Preparation

II. Application in Peptide Synthesis

As a non-standard amino acid, this compound can be incorporated into peptide sequences to introduce hydrophobicity. This can be advantageous for creating peptide-based drugs with improved membrane interaction or for developing self-assembling peptide nanostructures.[3]

Performance Comparison with Standard Hydrophobic Amino Acids

The inclusion of highly hydrophobic residues can sometimes lead to challenges in peptide synthesis, such as aggregation and reduced yield.[4] The performance of this compound in solid-phase peptide synthesis (SPPS) can be compared to standard hydrophobic amino acids like Leucine or Isoleucine.

Table 2: Comparative Performance in Solid-Phase Peptide Synthesis (SPPS)

ParameterPeptide with this compoundPeptide with Standard Hydrophobic Amino Acid (e.g., Leucine)Key Observations
Coupling Efficiency (%) Data not available in searched literatureGenerally high, but can be reduced in "difficult" sequences.Hydrophobic peptides are prone to aggregation, which can hinder coupling reactions.[4]
Overall Yield (%) Data not available in searched literatureHighly variable depending on the sequence and synthesis strategy. Can be low for hydrophobic peptides.[5]The synthesis of hydrophobic peptides often requires optimized protocols to achieve good yields.[4][6]
Purity (%) Data not available in searched literatureCan be challenging to achieve high purity due to aggregation and side reactions.[4]Purification of hydrophobic peptides by HPLC can be problematic.[5]
Experimental Protocols

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating this compound

This protocol outlines the general steps for incorporating a non-standard amino acid like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

  • Resin Swelling: Swell a suitable resin (e.g., Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid using a solution of piperidine in DMF.

  • Amino Acid Coupling:

    • Activate the carboxyl group of Fmoc-(S)-2-Aminododecanoic acid-OH using a coupling agent (e.g., HATU) in the presence of a base (e.g., DIPEA).

    • Add the activated amino acid to the resin and allow the coupling reaction to proceed.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

dot

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Wash1 Wash Deprotection->Wash1 Coupling Amino Acid Coupling Wash2 Wash Coupling->Wash2 Wash1->Coupling Repeat More Amino Acids? Wash2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification End Final Peptide Purification->End

Solid-Phase Peptide Synthesis Cycle

III. Application in Membrane Protein Stabilization

The hydrophobic tail of this compound suggests its potential use in stabilizing membrane proteins, which are notoriously difficult to study outside of their native lipid environment. Incorporating such molecules into membrane mimetics like nanodiscs could provide a more native-like environment, enhancing protein stability.

Performance Comparison with Conventional Detergents and Lipids

The effectiveness of this compound in stabilizing a G protein-coupled receptor (GPCR) or another membrane protein can be compared to conventional detergents (e.g., DDM) or lipids (e.g., cholesterol).

Table 3: Comparative Performance in Membrane Protein Stabilization

ParameterThis compoundConventional Detergents/Lipids (e.g., DDM, Cholesterol)Key Observations
Protein Stability (Tm) Data not available in searched literatureVariable; cholesterol is known to be essential for the stability and function of some GPCRs.[7]The lipid environment significantly influences the structure, dynamics, and function of GPCRs.
Functional Activity Data not available in searched literatureCan be preserved or lost depending on the detergent and conditions.Identifying optimal detergents and lipids for protein stability is often a time-consuming process.[7]
Monodispersity Data not available in searched literatureCan be achieved in nanodiscs or other membrane mimetics.Membrane mimetics provide a more controlled environment than detergent micelles.
Experimental Protocols

Protocol 3: Assessing Membrane Protein Stabilization

A common method to assess the thermal stability of a membrane protein is to measure its melting temperature (Tm) using techniques like differential scanning fluorimetry (DSF) or circular dichroism (CD).

  • Protein Preparation: Purify the target membrane protein in a suitable detergent.

  • Reconstitution: Reconstitute the purified protein into membrane mimetics (e.g., nanodiscs or liposomes) containing this compound or the alternative lipid/detergent.

  • Thermal Denaturation: Gradually increase the temperature of the protein sample.

  • Data Acquisition: Monitor the protein unfolding using a fluorescent dye that binds to exposed hydrophobic regions (for DSF) or by measuring the change in secondary structure (for CD).

  • Tm Determination: The midpoint of the unfolding transition is determined as the melting temperature (Tm). A higher Tm indicates greater protein stability.

dot

Signaling_Pathway_GPCR cluster_membrane Cell Membrane Ligand Ligand GPCR GPCR (in membrane) Ligand->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector Effector (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces Cellular_Response Cellular Response Second_Messenger->Cellular_Response Triggers

Simplified GPCR Signaling Pathway

Conclusion

This compound holds promise in several key areas of biopharmaceutical research due to its unique amphiphilic structure. However, the currently available literature lacks direct comparative and quantitative data to fully benchmark its performance against established alternatives. The experimental protocols and comparative frameworks provided in this guide are intended to facilitate further research into the specific advantages and limitations of this intriguing molecule. Further empirical studies are crucial to unlock the full potential of this compound in advanced drug delivery, peptide design, and membrane protein research.

References

(S)-2-Aminododecanoic Acid: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-2-Aminododecanoic acid, a chiral long-chain amino acid, has garnered interest in various scientific fields, including peptide synthesis and material science. While its potential biological activities, particularly antimicrobial and cytotoxic effects, are subjects of investigation, a comprehensive comparative analysis of its performance in laboratory (in vitro) versus whole-organism (in vivo) settings has been lacking in publicly available research. This guide aims to provide a structured overview of the current, albeit limited, understanding of this compound's biological effects and offers standardized experimental frameworks for its evaluation.

Data Presentation: Quantitative Analysis

Due to a notable absence of specific published data on the biological activity of this compound, the following tables are presented as templates. Researchers generating new data are encouraged to use this structure for clear and comparative presentation.

Table 1: Summary of In Vitro Antimicrobial Activity of this compound

Microbial StrainAssay TypeMinimum Inhibitory Concentration (MIC)Minimum Bactericidal Concentration (MBC)Reference
Staphylococcus aureus (ATCC 29213)Broth MicrodilutionData not availableData not availableN/A
Escherichia coli (ATCC 25922)Broth MicrodilutionData not availableData not availableN/A
Candida albicans (ATCC 90028)Broth MicrodilutionData not availableData not availableN/A

Table 2: Summary of In Vitro Cytotoxicity of this compound

Cell LineAssay TypeIC50 (Concentration inhibiting 50% of cell growth)Exposure Time (hours)Reference
Human embryonic kidney 293 (HEK293)MTT AssayData not available24, 48, 72N/A
Human breast cancer (MCF-7)MTT AssayData not available24, 48, 72N/A
Human liver cancer (HepG2)MTT AssayData not available24, 48, 72N/A

Table 3: Summary of In Vivo Efficacy of this compound in a Murine Sepsis Model

Animal ModelBacterial StrainDosing RegimenPrimary OutcomeResultsReference
BALB/c miceStaphylococcus aureusData not availableSurvival Rate, Bacterial Load in OrgansData not availableN/A
C57BL/6 miceEscherichia coliData not availableSurvival Rate, Inflammatory Cytokine LevelsData not availableN/A

Experimental Protocols

The following are detailed, standardized protocols that can be employed to generate the data required for the tables above.

In Vitro Antimicrobial Activity: Broth Microdilution Assay

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Microbial Inoculum: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The culture is then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Test Compound: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: The standardized microbial inoculum is added to each well of the microtiter plate containing the diluted compound. Positive (microorganism and broth only) and negative (broth only) controls are included. The plate is incubated at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

In Vitro Cytotoxicity: MTT Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Adherent cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (medium with the solvent used to dissolve the compound) is also included.

  • Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

In Vivo Efficacy: Murine Sepsis Model

This model evaluates the therapeutic efficacy of a compound in a systemic bacterial infection.

  • Animal Acclimatization: Mice (e.g., BALB/c or C57BL/6) are acclimatized for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Induction of Sepsis: A lethal or sublethal dose of a pathogenic bacterium (e.g., Staphylococcus aureus or Escherichia coli), as determined in preliminary studies, is administered to the mice via intraperitoneal injection.

  • Compound Administration: this compound is administered at various doses and routes (e.g., intraperitoneal or intravenous) at a specified time point post-infection. A control group receives the vehicle.

  • Monitoring: The animals are monitored for survival, clinical signs of illness (e.g., lethargy, ruffled fur), and body weight changes over a period of several days.

  • Outcome Assessment: At the end of the study, or upon reaching a humane endpoint, organs (e.g., spleen, liver, lungs) can be harvested to determine the bacterial load (CFU/gram of tissue). Blood samples can be collected to measure inflammatory markers.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding the potential mechanisms of action of this compound.

G Hypothesized Antimicrobial Mechanism of Action cluster_0 Bacterial Cell Cell_Membrane Cell Membrane Cytoplasm Cytoplasm Cell_Membrane->Cytoplasm Increased Permeability DNA_Replication DNA Replication Cytoplasm->DNA_Replication Inhibition? Protein_Synthesis Protein Synthesis Cytoplasm->Protein_Synthesis Inhibition? S_2_Aminododecanoic_acid This compound S_2_Aminododecanoic_acid->Cell_Membrane Disruption

Caption: Hypothesized antimicrobial mechanism of this compound.

G In Vitro Cytotoxicity Experimental Workflow Start Seed Cells in 96-well Plate Incubate_24h Incubate for 24h Start->Incubate_24h Treat_Cells Treat with this compound Incubate_24h->Treat_Cells Incubate_Exposure Incubate for 24, 48, or 72h Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate for 2-4h Add_MTT->Incubate_MTT Solubilize Add Solubilizing Agent Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at 570 nm Solubilize->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Conclusion

The current body of scientific literature lacks specific and quantitative in vitro and in vivo data on the biological activities of this compound. This guide provides a framework for researchers to conduct and present their findings in a standardized and comparable manner. Future studies focusing on generating robust data on its antimicrobial and cytotoxic properties, as well as elucidating its mechanism of action and potential signaling pathway interactions, are essential to fully understand the therapeutic potential of this compound. The provided protocols and templates are intended to facilitate these future research endeavors.

Ensuring Reproducibility in Experiments with (S)-2-Aminododecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the reproducibility of experiments is paramount. This guide provides a comprehensive overview of the factors influencing the reproducibility of studies involving the non-canonical amino acid (S)-2-Aminododecanoic acid. It offers a comparative look at synthesis methods, quality control protocols, and experimental applications, supported by detailed methodologies and data presentation to aid in the design of robust and repeatable experiments.

The use of non-canonical amino acids (ncAAs) like this compound is on the rise in various fields, including the development of peptide-based therapeutics, particularly antimicrobial and lipo-peptides, and in the study of protein interactions.[1][2] However, the unique properties and synthetic origins of these molecules introduce variability that can impact experimental outcomes. This guide addresses the critical aspects of working with this compound to enhance experimental reproducibility.

Comparison of Synthesis Methods for this compound

The method of synthesis directly impacts the purity and enantiomeric excess of this compound, which are critical factors for reproducibility. Researchers can choose between enantioselective synthesis, which aims to produce the desired (S)-enantiomer directly, and chiral resolution, which separates a racemic mixture.

Synthesis MethodGeneral PrincipleAdvantagesDisadvantages Affecting Reproducibility
Enantioselective Synthesis Utilizes chiral catalysts or auxiliaries to stereoselectively create the (S)-enantiomer from achiral starting materials.High potential for enantiomeric purity, avoids loss of 50% of the material inherent in resolution.Catalyst or auxiliary residues can be difficult to remove, potentially interfering with biological assays. Reaction conditions must be meticulously controlled to ensure high enantioselectivity.
Chiral Resolution A racemic mixture of 2-Aminododecanoic acid is reacted with a chiral resolving agent to form diastereomers, which are then separated based on differences in physical properties (e.g., solubility), followed by removal of the resolving agent.A well-established and often more accessible method.Incomplete separation of diastereomers can lead to lower enantiomeric purity. The resolving agent must be completely removed to avoid interference in subsequent experiments.

Below is a generalized workflow for obtaining enantiomerically pure this compound.

cluster_synthesis Synthesis Options cluster_purification Purification & Resolution Racemic Synthesis Racemic Synthesis Chiral Resolution Chiral Resolution Racemic Synthesis->Chiral Resolution Produces (R) and (S) mixture Enantioselective Synthesis Enantioselective Synthesis Purification Purification Enantioselective Synthesis->Purification Directly yields (S)-enantiomer Final Product Final Product Chiral Resolution->Final Product Separates enantiomers Purification->Final Product Removes impurities

Figure 1: Synthesis and Purification Workflow for this compound.

Quality Control: A Pillar of Reproducibility

Thorough quality control of this compound is non-negotiable for reproducible research. The identity, purity, and enantiomeric excess of the compound must be rigorously verified.[3][4][5]

Quality Control ParameterRecommended Analytical Method(s)Importance for Reproducibility
Identity Confirmation Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) SpectroscopyConfirms the correct molecular weight and structure, ensuring that the correct compound is being used.[3]
Chemical Purity High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC)Detects and quantifies impurities from the synthesis process that could interfere with the experiment.[3][6]
Enantiomeric Purity (Excess) Chiral HPLC, Chiral Gas Chromatography (GC)The presence of the (R)-enantiomer can lead to different biological activity or inhibition, affecting the dose-response relationship and overall outcome.
Solubility and Stability Visual inspection, UV-Vis Spectroscopy (over time)Inconsistent solubility or degradation of the compound in experimental buffers can lead to variations in the effective concentration.

Experimental Protocols and Considerations for Reproducibility

The application of this compound in experiments, such as peptide synthesis and cell-based assays, requires careful control of various parameters.

Solid-Phase Peptide Synthesis (SPPS)

This compound is often incorporated into peptides to enhance their properties, for example, in the development of antimicrobial peptides.[2][7] The success and reproducibility of SPPS depend on several factors.

Detailed Methodology for SPPS using this compound:

  • Resin Selection and Swelling: Choose a suitable resin (e.g., Rink Amide resin for C-terminal amides). Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 1 hour.

  • Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Activation and Coupling: Dissolve the Fmoc-protected this compound and a coupling agent (e.g., HATU, HBTU) in DMF. Add an activator base like N,N-diisopropylethylamine (DIEA). Add this activation mixture to the resin and allow it to react for 1-2 hours.

  • Washing: After coupling, wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane), to cleave the peptide from the resin and remove side-chain protecting groups.[8]

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by MS and analytical HPLC.

The following diagram illustrates a typical SPPS cycle for incorporating an amino acid like this compound.

Start Start Fmoc Deprotection Fmoc Deprotection Start->Fmoc Deprotection Washing_1 Washing (DMF) Fmoc Deprotection->Washing_1 Amino Acid Coupling Amino Acid Coupling Washing_2 Washing (DMF/DCM) Amino Acid Coupling->Washing_2 End_Cycle Next Cycle or Cleavage Wasting_1 Wasting_1 Wasting_1->Amino Acid Coupling Wasting_2 Wasting_2 Wasting_2->End_Cycle

Figure 2: A Single Cycle in Solid-Phase Peptide Synthesis.
Cell-Based Assays

In cell-based assays, the purity and concentration of this compound are critical. Impurities could be cytotoxic or interfere with the assay readout.

General Protocol for a Cell Viability Assay (e.g., MTT Assay):

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in cell culture medium. Ensure the final solvent concentration is consistent across all wells and non-toxic to the cells.

  • Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include appropriate controls (vehicle control, positive control).

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

  • Assay: Add the MTT reagent to each well and incubate for 2-4 hours. Then, solubilize the formazan crystals with a solubilization buffer or DMSO.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value if applicable.

Alternatives to this compound

The choice of a long-chain alpha-amino acid can influence the biological activity of a peptide. Researchers may consider alternatives to this compound to modulate properties like lipophilicity, and antimicrobial activity.

Alternative CompoundStructural DifferencePotential Impact on Experiments
(S)-2-Aminodecanoic acid Shorter alkyl chain (C10 vs. C12)Reduced lipophilicity, which may alter membrane interaction and biological activity.[1]
(S)-2-Aminotetradecanoic acid Longer alkyl chain (C14 vs. C12)Increased lipophilicity, potentially leading to stronger membrane association but also possible increased cytotoxicity.
Other long-chain non-canonical amino acids (e.g., with branching or unsaturation) Altered side-chain conformation and flexibility.Can be used to fine-tune the structure-activity relationship of peptides.[9]
Lipidated canonical amino acids (e.g., Pam2Cys) Lipid moiety attached to a canonical amino acid.Provides a different geometry for membrane insertion and can act as a potent agonist for certain receptors (e.g., TLR2).[10]

The following diagram illustrates the relationship between the core amino acid structure and its modification with different alkyl chains, representing this compound and its shorter and longer chain alternatives.

Core Structure (S)-2-Amino acid C10 Alkyl Chain -(CH2)7CH3 Core Structure->C10 Alkyl Chain Forms (S)-2-Aminodecanoic acid C12 Alkyl Chain -(CH2)9CH3 Core Structure->C12 Alkyl Chain Forms this compound C14 Alkyl Chain -(CH2)11CH3 Core Structure->C14 Alkyl Chain Forms (S)-2-Aminotetradecanoic acid

Figure 3: Structural Relationship of Long-Chain Alpha-Amino Acids.

Conclusion

The reproducibility of experiments involving this compound hinges on a multi-faceted approach that begins with the synthesis and rigorous quality control of the compound and extends to the meticulous execution of experimental protocols. By understanding the potential sources of variability and implementing the strategies outlined in this guide, researchers can enhance the reliability and robustness of their findings, ultimately contributing to the advancement of their respective fields.

References

Safety Operating Guide

Proper Disposal of (S)-2-Aminododecanoic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical aspect of laboratory operations. This document provides a detailed, step-by-step guide for the proper disposal of (S)-2-Aminododecanoic acid, aligning with standard laboratory safety and environmental protection protocols.

Hazard Assessment and Regulatory Profile

This compound is not consistently classified as a hazardous substance. A review of various supplier Safety Data Sheets (SDS) indicates differing hazard statements. This underscores the importance of treating the substance with a degree of caution and adhering to established laboratory safety protocols. It is not regulated as a hazardous material for transportation by the Department of Transportation (DOT), Transportation of Dangerous Goods (TDG), International Air Transport Association (IATA), or the International Maritime Dangerous Goods (IMDG) code.[1] Furthermore, it is not classified as a hazardous waste under the Comprehensive Environmental Response, Compensation, and Liability Act (CERCLA) or the Superfund Amendments and Reauthorization Act (SARA).[1]

A summary of hazard classifications from various sources is presented below to highlight the existing discrepancies:

Hazard StatementFisher ScientificSigma-AldrichThermo Fisher ScientificAngene ChemicalChemicalBook
Skin IrritationNot ListedCategory 2Causes skin irritationNot ListedNot Listed
Eye IrritationNot ListedCategory 2ACauses serious eye irritationNot ListedNot Listed
Respiratory IrritationNot ListedCategory 3Not ListedNot ListedMay cause damage to organs through prolonged or repeated exposure
Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound.

Caption: Disposal decision workflow for this compound.

Detailed Disposal Protocols

The following protocols provide step-by-step instructions for the disposal of this compound and its empty containers.

Protocol 1: Disposal of Unused or Contaminated this compound

This protocol applies to surplus, unwanted, or contaminated solid this compound.

Materials:

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemically resistant gloves.

  • Designated hazardous waste container (must be compatible with the chemical, e.g., a high-density polyethylene (HDPE) bottle with a screw cap).

  • Hazardous waste label.

  • Tools for solid transfer (e.g., spatula, brush, and dustpan).

Procedure:

  • Don Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and gloves.[2][3]

  • Prepare the Waste Container: Obtain a compatible waste container and affix a "Hazardous Waste" label. The container must be in good condition, with no leaks or cracks, and have a secure lid.[3][4]

  • Transfer the Chemical Waste: Carefully sweep up the solid this compound and transfer it into the prepared waste container.[2][5] Take precautions to avoid the formation of dust during this process.[2][5]

  • Complete the Hazardous Waste Label: Fill out the hazardous waste label completely. This must include:

    • The words "Hazardous Waste".[2][3]

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[2][3]

    • A list of all chemical constituents and their approximate percentages.[2]

    • The relevant hazard information (e.g., "Skin Irritant," "Eye Irritant").[2]

    • The accumulation start date (the date you first add waste to the container).[2][6]

    • Your name and laboratory contact information.[2]

  • Secure and Store the Waste Container: Tightly close the container lid.[1][3] Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[1][6] Ensure the container is stored separately from incompatible materials.[1]

  • Arrange for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or the designated chemical waste officer to arrange for the pickup and disposal of the waste.[3][5] Disposal should be carried out by a licensed professional waste disposal service.[2] Do not dispose of this compound down the drain or in the regular trash.[1][5]

Protocol 2: Disposal of Empty this compound Containers

This protocol applies to containers that are empty of this compound. An "empty" container is one from which all contents have been removed to the extent possible.

Materials:

  • Personal Protective Equipment (PPE): safety glasses, lab coat, gloves.

  • A suitable solvent for rinsing (e.g., water or ethanol).

  • A designated hazardous waste container for the rinsate.

Procedure:

  • Ensure the Container is Empty: Verify that all of the solid this compound has been removed from the container.

  • Triple Rinse the Container: Rinse the empty container three times with a small amount of a suitable solvent.[3][5] The choice of solvent should be one that can effectively dissolve any remaining residue.

  • Collect the Rinsate: Collect all three rinses in a designated hazardous waste container. This rinsate must be treated as hazardous waste and disposed of according to Protocol 1.[3][7]

  • Prepare the Container for Disposal: Once triple-rinsed, deface or remove the original manufacturer's label from the container.[3][5]

  • Dispose of the Clean Container: The clean, triple-rinsed, and unlabeled container can now be disposed of in the regular laboratory trash.[3][5]

References

Essential Safety and Operational Guide for Handling (S)-2-Aminododecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with (S)-2-Aminododecanoic acid. Adherence to these procedures is vital for ensuring personal safety and regulatory compliance.

This compound is classified as a hazardous chemical that can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1][3] Therefore, handling and disposal must be conducted as hazardous chemical waste.[4]

Personal Protective Equipment (PPE)

To minimize exposure and ensure safety, the following personal protective equipment is mandatory when handling this compound.

Protection TypeRecommended EquipmentStandards and Practices
Eye/Face Protection Tight-sealing safety goggles or a face shield.[1]Must comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
Hand Protection Protective, chemical-resistant gloves.[2]Ensure gloves are suitable for the task by checking chemical compatibility and breakthrough time. Remove gloves carefully to avoid skin contamination.[6]
Skin and Body Protection Wear a lab coat and protective clothing to prevent skin exposure.[1][2][5] For larger scale operations, long-sleeved clothing is recommended.[6]Contaminated clothing should be removed and washed before reuse.[1][7]
Respiratory Protection Not required under normal laboratory use with adequate ventilation.[2][6]If dust formation is likely, exposure limits are exceeded, or irritation occurs, a NIOSH/MSHA approved respirator should be worn.[1] For high concentrations, a positive-pressure supplied-air respirator may be necessary.[1]

Operational and Disposal Plans

Handling and Storage Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area or use appropriate exhaust ventilation where dust may form.[3][8]

  • Hygiene: Wash hands thoroughly after handling the chemical.[2][3][7] Do not eat, drink, or smoke in the work area.[7]

  • Handling: Avoid creating dust and avoid contact with skin, eyes, and clothing.[3][5] Do not breathe in dust or vapors.[2][9]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2][8]

Spill Containment and Cleanup:

  • Use personal protective equipment as required.[1]

  • Prevent further leakage if it is safe to do so.[1]

  • For powder spills, cover with a plastic sheet to minimize spreading.[1]

  • Mechanically take up the spill and place it in an appropriate, labeled container for disposal.[1][8] Avoid creating dust during this process.[1]

  • Thoroughly clean the contaminated surface.[1]

Disposal Protocol: this compound and its container must be disposed of as hazardous waste.[4]

  • Waste Identification: Clearly identify the waste as "this compound." Do not mix with other waste streams unless permitted by your institution's Environmental Health and Safety (EHS) guidelines.[4]

  • Container Selection: Use a chemically compatible and sealable container, such as a high-density polyethylene (HDPE) or glass bottle with a secure lid.[4]

  • Labeling: Affix a "Hazardous Waste" label to the container.[4] Include the full chemical name, accumulation date, and the name of the laboratory group.[4]

  • Disposal: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations.[2][7] Do not release into the environment or dispose of down the drain.[3][5]

Safe Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal a Consult SDS b Don Appropriate PPE (Goggles, Gloves, Lab Coat) a->b c Work in Well-Ventilated Area b->c d Weigh/Handle Chemical (Avoid Dust Formation) c->d e Perform Experiment d->e f Clean Work Area e->f g Store in Tightly Closed Container in a Cool, Dry Place e->g h Segregate as Hazardous Waste f->h i Label Waste Container (Full Chemical Name) h->i j Dispose via Approved Waste Management Service i->j

Caption: Workflow for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-2-Aminododecanoic acid
Reactant of Route 2
Reactant of Route 2
(S)-2-Aminododecanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.